molecular formula C7H4FNOS B1408601 2-Fluorobenzo[d]thiazol-6-ol CAS No. 1261543-04-7

2-Fluorobenzo[d]thiazol-6-ol

Cat. No.: B1408601
CAS No.: 1261543-04-7
M. Wt: 169.18 g/mol
InChI Key: YVTCLYGOXAVXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzo[d]thiazol-6-ol (CAS 1261543-04-7) is a fluorinated benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and key pharmacophore in the development of novel therapeutic agents, particularly in the fields of neuroscience and infectious disease. Its primary research value lies in its structural relationship to advanced benzothiazole derivatives used in positron emission tomography (PET) imaging. Specifically, benzothiazole-based probes like PBB3 are utilized for visualizing tau protein aggregates in neurodegenerative conditions such as Alzheimer's disease, enabling researchers to study the progression and distribution of neurofibrillary tangles . The fluorinated scaffold is crucial for optimizing the binding affinity and pharmacokinetic properties of these imaging agents. Furthermore, benzothiazole derivatives demonstrate potent antitubercular activity by inhibiting the DprE1 enzyme (decaprenylphosphoryl-β-d-ribose 2'-epimerase), a validated therapeutic target in Mycobacterium tuberculosis . This makes this compound a valuable precursor in the design of new anti-TB compounds, especially against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound is offered as a research-grade material with the following specifications: Molecular Formula: C 7 H 4 FNOS; Molecular Weight: 169.18 g/mol . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTCLYGOXAVXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluorobenzo[d]thiazol-6-ol: Properties, Synthesis, and Applications

This compound is a fluorinated benzothiazole derivative of significant interest in the fields of medicinal chemistry and pharmaceutical research.[1] As a heterocyclic compound, the benzothiazole core is a "privileged structure," frequently found in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] The strategic incorporation of a fluorine atom and a hydroxyl group onto this scaffold makes this compound a highly valuable synthetic intermediate and a key pharmacophore for developing novel therapeutic and diagnostic agents.[1][4]

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the primary research applications of this compound, tailored for researchers and professionals in drug development. Its principal value lies in its role as a precursor for advanced positron emission tomography (PET) imaging probes for neurodegenerative diseases and as a building block for potent antitubercular agents.[1]

Physicochemical and Structural Properties

The unique arrangement of atoms and functional groups in this compound dictates its chemical behavior and therapeutic potential. The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capability of the hydroxyl group are critical to its interaction with biological targets.

PropertyDataSource
CAS Number 1261543-04-7[1][5]
Molecular Formula C₇H₄FNOS[1]
Molecular Weight 169.18 g/mol [1]
Appearance Assumed to be a solid at room temperatureInferred from related compounds[6]

Note: Detailed experimental data such as melting point, solubility, and specific spectral data (NMR, IR) for this compound are not widely available in public literature. However, spectral characteristics can be predicted based on the analysis of analogous structures.[7][8][9]

Synthesis and Chemical Reactivity: A Proposed Pathway

Proposed Synthetic Workflow

The following diagram illustrates a proposed pathway starting from 4-amino-3-fluorophenol.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 4-Amino-3-fluorophenol B KSCN, Br₂ in Acetic Acid A->B Thiocyanation & Cyclization C This compound B->C Formation of Benzothiazole Ring

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous syntheses of substituted 2-aminobenzothiazoles.[3][10][11]

  • Reaction Setup: Dissolve 1.0 equivalent of 4-amino-3-fluorophenol and 2.0-4.0 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-10°C in an ice bath.

  • Bromination: While stirring vigorously, add a solution of 1.0 equivalent of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice water. Neutralize the solution carefully with an aqueous ammonia or sodium bicarbonate solution to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Key Aspects of Reactivity
  • The Fluorine Atom: The C-F bond is significantly stronger than a C-H bond, which imparts high thermal and metabolic stability.[4] Fluorine's high electronegativity can modulate the acidity of the nearby hydroxyl group and influence the molecule's binding affinity to protein targets. Strategically placing fluorine can block sites of metabolic hydroxylation, a common strategy in drug design to improve a compound's pharmacokinetic profile.[12][13]

  • The Hydroxyl Group: The phenol moiety at the 6-position is a versatile handle for further functionalization. It can undergo O-alkylation (Williamson ether synthesis) to introduce a variety of side chains, allowing for the fine-tuning of properties like solubility, lipophilicity, and target engagement.[3]

  • The Benzothiazole Core: The heterocyclic ring itself is a stable aromatic system, but the C2 position (bearing the fluorine) can be susceptible to nucleophilic substitution under certain conditions, although the C-F bond is generally robust.

Applications in Research and Drug Development

The structural features of this compound make it a valuable precursor in two key areas of biomedical research.

Logical Flow from Structure to Application

G cluster_apps Key Research Applications compound This compound Fluorine at C2 Hydroxyl at C6 pet PET Imaging Agents (Tauopathies) compound:f0->pet Enables ¹⁸F radiolabeling Enhances binding affinity tb Antitubercular Agents (DprE1 Inhibition) compound:f1->tb Precursor for derivatives Modulates pharmacokinetics

Caption: Structure-application relationship of the target compound.

PET Imaging Agents for Neurodegenerative Diseases

Benzothiazole derivatives are foundational structures for developing PET imaging agents that can visualize tau protein aggregates in the brain.[1] These aggregates, known as neurofibrillary tangles, are a primary hallmark of Alzheimer's disease and other tauopathies. The fluorine atom on this compound is crucial for this application, as it allows for isotopic labeling with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide ideal for PET imaging due to its suitable half-life and imaging characteristics. The overall scaffold provides the necessary binding affinity and pharmacokinetic properties to cross the blood-brain barrier and selectively bind to tau aggregates.[1][14]

Development of Antitubercular Agents

The benzothiazole scaffold has also been identified as a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis.[1] This enzyme is essential for the synthesis of the mycobacterial cell wall, making it a validated and attractive target for new anti-tuberculosis (TB) drugs. This compound serves as a valuable starting material for synthesizing more complex derivatives aimed at inhibiting DprE1, offering a potential avenue for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[1] The fluorine and hydroxyl groups provide opportunities to optimize the molecule's potency and drug-like properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for related benzothiazole compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16][17] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[16]

In case of exposure, seek immediate medical attention. If swallowed, rinse the mouth and call a poison control center or doctor.[16] If it comes into contact with the eyes, rinse cautiously with water for several minutes.

References

  • Benchchem. (n.d.). This compound | CAS 1261543-04-7.
  • ResearchGate. (n.d.). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
  • BLDpharm. (n.d.). 1261543-04-7 | this compound.
  • PubMed. (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents.
  • PMC - NIH. (2020). Importance of Fluorine in Benzazole Compounds.
  • Google Patents. (n.d.). WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents.
  • ScienceDirect. (n.d.). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR.
  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • ACS Publications. (n.d.). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • MilliporeSigma. (2022). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Thor GmbH. (2019). Safety Data Sheet.
  • Benchchem. (n.d.). Strategic Importance of Halogenation (Bromine and Fluorine) in Small Molecule Design within Benzothiazole Scaffolds.
  • CymitQuimica. (n.d.). 6-FLUORO-BENZOTHIAZOLE-2-THIOL.
  • Chem-Supply. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • Malaysian Journal of Chemistry. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • PMC - NIH. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.

Sources

An In-Depth Technical Guide to 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1261543-04-7 Molecular Formula: C₇H₄FNOS Molecular Weight: 169.18 g/mol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluorobenzo[d]thiazol-6-ol, a fluorinated benzothiazole derivative of significant interest in contemporary medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes available data on its chemical properties, potential applications, and relevant biological activities by drawing parallels with closely related benzothiazole analogs. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and safety considerations.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole ring system allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targeting.

This compound incorporates several key features that make it a compound of high interest:

  • A Fluorine Substituent: The presence of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.

  • A Hydroxyl Group: The hydroxyl group at the 6-position can participate in crucial hydrogen bonding interactions with biological targets and can also serve as a handle for further chemical modification.

  • The Benzothiazole Core: This scaffold provides a rigid framework with favorable pharmacokinetic properties.

This guide will delve into the known and potential attributes of this compound, positioning it as a valuable building block and potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1261543-04-7BenchChem
Molecular Formula C₇H₄FNOSBenchChem
Molecular Weight 169.18 g/mol BenchChem
Appearance Likely an off-white to tan crystalline powder (inferred from related compounds)[4]
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General knowledge

Synthesis Strategies

A plausible synthetic route would involve the reaction of a suitably substituted aminothiophenol with a source of the C2 carbon of the thiazole ring. A general workflow is proposed below:

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product 4-Fluoro-3-aminophenol 4-Fluoro-3-aminophenol Thioureido Phenol Thioureido Phenol 4-Fluoro-3-aminophenol->Thioureido Phenol Reaction with KSCN Potassium Thiocyanate Potassium Thiocyanate 2-Amino-6-fluorobenzo[d]thiazol-6-ol 2-Amino-6-fluorobenzo[d]thiazol-6-ol Thioureido Phenol->2-Amino-6-fluorobenzo[d]thiazol-6-ol Oxidative Cyclization (e.g., with Bromine in Acetic Acid) This compound This compound 2-Amino-6-fluorobenzo[d]thiazol-6-ol->this compound Diazotization followed by Fluorination (Sandmeyer-type reaction)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology (Hypothetical Protocol)
  • Synthesis of the Thiourea Intermediate:

    • Dissolve 4-fluoro-3-aminophenol in a suitable solvent such as glacial acetic acid.

    • Add potassium thiocyanate to the solution and stir at room temperature.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Oxidative Cyclization to form 2-Amino-6-fluorobenzo[d]thiazol-6-ol:

    • To the solution containing the thiourea intermediate, slowly add a solution of bromine in glacial acetic acid at a controlled temperature (typically below 10°C).

    • After the addition is complete, allow the reaction to proceed at room temperature until completion.

    • The product can be isolated by neutralization with a base (e.g., ammonia solution) followed by filtration and purification.

  • Conversion of the Amino Group to a Fluoro Group:

    • The 2-amino group can be converted to a 2-fluoro group via a Sandmeyer-type reaction. This involves diazotization of the amino group using sodium nitrite in a strong acid (e.g., HBF₄), followed by thermal or photolytic decomposition of the resulting diazonium salt to introduce the fluorine atom.

Note: This is a generalized protocol. Optimization of reaction conditions, solvents, and purification methods would be necessary.

Potential Biological Activities and Applications

Based on the activities of structurally similar benzothiazole derivatives, this compound is a promising candidate for several therapeutic areas.

Neurodegenerative Diseases: A Precursor for Tau PET Imaging Agents

Neurofibrillary tangles (NFTs) composed of aggregated tau protein are a hallmark of Alzheimer's disease and other tauopathies. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization of these aggregates in the living brain.[6][7][8]

Benzothiazole derivatives have been successfully developed as PET tracers for tau imaging. The core structure of this compound makes it an excellent precursor for the synthesis of novel tau PET ligands. The fluorine atom can be readily substituted with the positron-emitting isotope Fluorine-18 (¹⁸F) during the final radiosynthesis step. The hydroxyl group provides a site for conjugation to other moieties to optimize binding affinity and pharmacokinetic properties.

Illustrative Pathway for Radiotracer Synthesis

G Precursor This compound (or a derivative with a leaving group at the 2-position) Radiolabeling Reaction with [¹⁸F]Fluoride Precursor->Radiolabeling PET_Tracer [¹⁸F]this compound derivative Radiolabeling->PET_Tracer

Caption: General scheme for the radiosynthesis of a PET tracer from a this compound precursor.

Infectious Diseases: A Scaffold for Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial component of the mycobacterial cell wall synthesis pathway and is a validated target for novel anti-TB drugs.[9][10][11][12]

Benzothiazole and benzothiazinone derivatives have been identified as potent inhibitors of DprE1.[9][10][11][12][13] These compounds can act as either non-covalent or covalent inhibitors, with the latter often exhibiting greater potency. This compound can serve as a starting point for the design and synthesis of new DprE1 inhibitors. The electronic properties of the fluorinated benzothiazole ring and the potential for hydrogen bonding from the hydroxyl group could contribute to high-affinity binding to the enzyme's active site.

Mechanism of DprE1 Inhibition by Benzothiazole Analogs

G DprE1 DprE1 Enzyme Product Decaprenylphosphoryl-β-D-arabinose DprE1->Product Catalyzes epimerization Inhibition Inhibition of Cell Wall Synthesis DprE1->Inhibition Substrate Decaprenylphosphoryl-β-D-ribose Substrate->DprE1 Binds to active site Inhibitor Benzothiazole Derivative (e.g., derived from this compound) Inhibitor->DprE1 Binds to active site (covalently or non-covalently) Inhibitor->Inhibition

Caption: Simplified schematic of DprE1 inhibition by benzothiazole derivatives.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1261543-04-7) is not widely available. However, based on the SDS for structurally related benzothiazole derivatives, the following precautions should be observed:

  • Hazard Classification (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Researchers should always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment.

Future Directions

This compound represents a promising starting point for the development of novel therapeutic and diagnostic agents. Future research efforts should focus on:

  • Development of a robust and scalable synthetic route.

  • Comprehensive biological evaluation to determine its efficacy and mechanism of action in models of neurodegenerative and infectious diseases.

  • Structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for improved potency and selectivity.

  • Radiolabeling with ¹⁸F and evaluation as a potential PET imaging agent for tau pathology.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in drug discovery and development. Its unique combination of a fluorinated benzothiazole core and a reactive hydroxyl group makes it an attractive scaffold for the design of novel PET imaging agents for neurodegenerative diseases and potent inhibitors of key targets in infectious pathogens. This technical guide provides a foundation for researchers to explore the full potential of this promising compound.

References

  • Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
  • Chikhale, R., et al. (2024).
  • Manjunatha, U. H., et al. (2015). Benzothiazinones are prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 137(24), 7863-7872.
  • Narayanan, S., et al. (2024). Small Peptide Conjugates of Benzothiazole‐2‐Carboxylic Acids Targeting DprE1 Against Tuberculosis. ChemistrySelect, 9(16), e202304567.
  • Trefzer, C., et al. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-d-ribofuranose 2'-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912-915.
  • Hranjec, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7339-7348.
  • Kaur, H., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135061.
  • Koperniku, A., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821.
  • Malah, M. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • Mital, R., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Patel, K. R., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(5), 235-241.
  • Racané, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/ methoxy-phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537.
  • Reddy, C. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 849-858.
  • Saeedi, M., et al. (2017). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Antioxidants, 6(4), 86.
  • Smole, A., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4952-4956.
  • Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-4789.
  • Wang, M., et al. (2021). Synthesis and evaluation of 2-pyrrolopyridinylquinoline derivatives as selective tau PET tracers for the diagnosis of Alzheimer's disease. Nuclear Medicine and Biology, 93, 11-18.
  • Wu, N., et al. (2023). Synthesis and Bioevaluation of 2-Styrylquinoxaline Derivatives as Tau-PET Tracers. Molecular Pharmaceutics, 20(11), 5865-5876.
  • Yildiz, E., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95(1).
  • Wikipedia. (2023). Benzothiazole. In Wikipedia. Retrieved from [Link]

  • Yerragunta, V., et al. (2014). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 55(3), 643-645.
  • Zani, F., et al. (2022). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 27(19), 6296.

Sources

Foreword: The Benzothiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Fluorobenzo[d]thiazol-6-ol

The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a diverse array of biological targets.[1] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide delves into the specific molecular architecture of a unique derivative, this compound, providing a technical foundation for researchers engaged in its synthesis, characterization, and application in drug development programs.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 1261543-04-7) is a carefully designed molecule that combines the foundational benzothiazole structure with two critical functional groups: a fluorine atom at the 2-position and a hydroxyl group at the 6-position.[4]

  • Benzothiazole Core : The fused ring system provides a stable, aromatic platform. The nitrogen and sulfur heteroatoms are key sites for hydrogen bonding and coordination interactions.

  • 2-Fluoro Substituent : The placement of a fluorine atom directly on the thiazole ring at the C2 position is a strategic modification. Fluorine, being the most electronegative element, significantly alters the electronic distribution of the ring system. This can modulate the pKa of the molecule and influence its binding affinity to target proteins. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[5]

  • 6-Hydroxyl Substituent : The phenolic hydroxyl group at the 6-position is a potent hydrogen bond donor and acceptor.[5] This functional group is often critical for anchoring a molecule within the active site of an enzyme or receptor, contributing significantly to binding affinity and selectivity. It also enhances aqueous solubility, a crucial property for drug candidates.

Calculated Physicochemical Data

The following table summarizes the key computed properties of this compound, providing a baseline for experimental design.

PropertyValueSource
Molecular Formula C₇H₄FNOS[5] (analogy)
Molecular Weight 169.18 g/mol Derived
CAS Number 1261543-04-7[4]
Hydrogen Bond Donors 1 (from -OH)Computed
Hydrogen Bond Acceptors 3 (from N, O, F)Computed
XLogP3 ~2.0Estimated

Synthesis Pathway: A Strategic Approach

The synthesis of substituted benzothiazoles can be achieved through several established routes. A common and effective method is the Hugershoff reaction, which involves the cyclization of an appropriate aniline precursor. For this compound, a logical synthetic pathway begins with 2-amino-5-hydroxyphenylthiol or a protected variant, which can be cyclized. An alternative, widely-used approach involves the reaction of a substituted aniline with potassium thiocyanate and bromine in glacial acetic acid.[3][6][7]

Below is a conceptual workflow for the synthesis, illustrating the key transformations.

G cluster_0 Synthesis Workflow for this compound A Start: 4-Aminophenol B Step 1: Thiocyanation Reagents: KSCN, Br₂ Solvent: Acetic Acid A->B Cyclization C Intermediate: 2-Amino-6-hydroxybenzothiazole B->C D Step 2: Sandmeyer-type Reaction (Balz-Schiemann) Reagents: 1. NaNO₂, HBF₄ 2. Heat C->D Diazotization & Fluorination E Product: this compound D->E F Purification (Column Chromatography) E->F

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a plausible method for synthesizing this compound based on established benzothiazole chemistry.[3][6]

PART A: Synthesis of 2-Amino-6-hydroxybenzothiazole

  • Reaction Setup : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol (0.1 mol) in glacial acetic acid (150 mL).

  • Reagent Addition : Cool the mixture in an ice bath to below 10°C. Add potassium thiocyanate (KSCN, 0.22 mol) to the solution and stir until dissolved.

  • Bromination : From the dropping funnel, add a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid dropwise over 1 hour, ensuring the temperature remains below 10°C.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Work-up : Pour the reaction mixture into 500 mL of crushed ice. A precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Purification : Recrystallize the crude product from an ethanol/water mixture to yield 2-amino-6-hydroxybenzothiazole.

PART B: Synthesis of this compound

  • Diazotization : Suspend 2-amino-6-hydroxybenzothiazole (0.05 mol) in a solution of tetrafluoroboric acid (HBF₄, 48% in water, 0.15 mol). Cool the suspension to 0-5°C in an ice-salt bath.

  • Nitrite Addition : Add a solution of sodium nitrite (NaNO₂, 0.055 mol) in a minimal amount of cold water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes after addition is complete.

  • Isolation of Diazonium Salt : The diazonium tetrafluoroborate salt will precipitate. Filter the salt quickly and wash with cold diethyl ether.

  • Thermal Decomposition (Balz-Schiemann) : Gently heat the isolated diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.

  • Final Work-up and Purification : Cool the reaction mixture. Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

Spectroscopic Characterization: Elucidating the Structure

Unambiguous characterization of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Characterization Workflow

G cluster_1 Spectroscopic Characterization Workflow Start Purified Compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Pattern Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (-OH, C-F, C=N) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Elucidate C-H Framework - Confirm F position Start->NMR End Structure Confirmed MS->End IR->End NMR->End

Caption: Standard workflow for the spectroscopic confirmation of the target compound.

Anticipated Spectral Signatures

The following table summarizes the expected key signals for this compound based on data from analogous structures.[6][8][9]

TechniqueExpected SignatureRationale
¹H NMR δ 9.5–10.5 (s, 1H)δ 7.0–8.0 (m, 3H)Singlet corresponds to the phenolic -OH proton.[8] Multiplets correspond to the three protons on the aromatic benzene ring.
¹³C NMR δ 150-165δ 110-145Signals in the aromatic region corresponding to the 7 carbon atoms of the bicyclic system. The carbon attached to fluorine will show a large coupling constant (¹JCF).
¹⁹F NMR A single resonanceA singlet or narrow multiplet confirming the presence of the fluorine atom. Its chemical shift will be characteristic of a fluorine attached to an sp² carbon in a heteroaromatic system.
IR (cm⁻¹) 3200–3500 (broad)~1620 (C=N)~1250 (C-O)~1100 (C-F)Broad peak for O-H stretch.[9] Characteristic stretches for the imine bond in the thiazole ring and the phenolic C-O bond.[9] Strong C-F bond stretch.[6]
Mass Spec (EI) M⁺ at m/z = 169The molecular ion peak corresponding to the exact mass of C₇H₄FNOS.

Relevance in Drug Discovery and Development

The structural features of this compound make it a compelling starting point for fragment-based or lead optimization campaigns.

  • Enzyme Inhibition : The benzothiazole scaffold is a known inhibitor of various enzymes. For instance, derivatives have shown activity against cholinesterases and protein tyrosine kinases.[10][11] The 6-hydroxyl group of this compound can act as a crucial hydrogen-bonding anchor in an enzyme's active site, while the 2-fluoro group modulates the electronics and stability of the core.

  • Anticancer Potential : Numerous 2-substituted benzothiazole derivatives have been investigated as potent anticancer agents, some of which function by inhibiting kinases crucial for cancer cell proliferation.[12] The subject molecule could serve as a fragment for developing novel kinase inhibitors.

  • Antimicrobial Agents : The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal activity.[13] The unique electronic profile conferred by the 2-fluoro substituent may lead to novel interactions with microbial targets.

The strategic combination of a hydrogen-bonding hydroxyl group, a metabolically robust fluoro-substituent, and a biologically active benzothiazole core positions this compound as a high-value building block for the synthesis of new chemical entities with therapeutic potential.[3]

References

  • Benchchem. (n.d.). This compound | CAS 1261543-04-7.
  • Nepovimova, E., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed.
  • BLDpharm. (n.d.). 1261543-04-7 | this compound.
  • Benchchem. (n.d.). 2-Bromo-5-fluorobenzo[d]thiazol-6-ol.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole.
  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • ResearchGate. (n.d.). Synthesis and biological activities of fluoro benzothiazoles.
  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Thi-Hai-Yen Nguyen, et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • National Institutes of Health. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • PubMed. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors.
  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • PubMed Central. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.

Sources

2-Fluorobenzo[d]thiazol-6-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluorobenzo[d]thiazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. The introduction of a fluorine atom at the 2-position and a hydroxyl group at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, designed for practical application in a laboratory setting. The proposed synthesis is a multi-step process commencing with the construction of a 6-substituted benzothiazole core, followed by the strategic introduction of the fluorine atom. This document will detail the reaction mechanisms, experimental protocols, and critical considerations for each synthetic step.

Introduction

The benzothiazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The strategic functionalization of the benzothiazole nucleus is a key strategy for the optimization of lead compounds. Fluorine incorporation, in particular, is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, the presence of a hydroxyl group can provide a crucial point for hydrogen bonding interactions with biological targets and can also serve as a handle for further derivatization.

This technical guide outlines a rational and experimentally grounded synthetic route to this compound. The chosen pathway prioritizes the use of readily available starting materials and well-established chemical transformations to ensure reproducibility and scalability.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound is best approached through a multi-step sequence that involves the initial construction of a protected 6-hydroxy-2-aminobenzothiazole intermediate. This intermediate then undergoes a diazotization-fluorination reaction to install the fluorine at the 2-position, followed by deprotection of the hydroxyl group. A methoxy group is selected as a suitable protecting group for the phenol due to its stability under the planned reaction conditions and the well-documented methods for its cleavage.

The overall synthetic strategy can be visualized as follows:

Synthetic Pathway A p-Anisidine B 2-Amino-6-methoxybenzo[d]thiazole A->B Thiocyanation/ Cyclization C 2-Diazo-6-methoxybenzo[d]thiazole tetrafluoroborate B->C Diazotization (NaNO2, HBF4) D 2-Fluoro-6-methoxybenzo[d]thiazole C->D Balz-Schiemann Reaction (Heat) E This compound D->E Demethylation (BBr3)

Caption: Proposed multi-step synthesis of this compound.

Part 1: Synthesis of 2-Amino-6-methoxybenzo[d]thiazole

The initial phase of the synthesis focuses on constructing the benzothiazole core with the hydroxyl group protected as a methyl ether. This is a crucial step that sets the stage for the subsequent introduction of the fluorine atom.

Step 1.1: Thiocyanation and Cyclization of p-Anisidine

The synthesis commences with the reaction of commercially available p-anisidine with potassium thiocyanate in the presence of bromine and acetic acid. This reaction proceeds via an in-situ formation of thiocyanogen bromide (BrSCN), which acts as the electrophile. The electron-rich aromatic ring of p-anisidine undergoes electrophilic aromatic substitution to introduce a thiocyanate group. The subsequent intramolecular cyclization of the resulting thiocyanate with the amino group, likely facilitated by the acidic medium, leads to the formation of the 2-aminobenzothiazole ring system.

Step 1 cluster_0 Thiocyanation and Cyclization p-Anisidine KSCN_Br2 + KSCN, Br2 in Acetic Acid p-Anisidine->KSCN_Br2 Intermediate KSCN_Br2->Intermediate

Caption: Formation of 2-Amino-6-methoxybenzo[d]thiazole.

Experimental Protocol for 2-Amino-6-methoxybenzo[d]thiazole
  • In a well-ventilated fume hood, dissolve potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL) in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • To the cooled and stirred solution, add p-anisidine (0.1 mol) portion-wise, maintaining the temperature below 10 °C.

  • Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (500 g) with constant stirring.

  • Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until a pH of 7-8 is reached.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford 2-amino-6-methoxybenzo[d]thiazole as a crystalline solid.

Compound Starting Material Reagents Typical Yield Physical Appearance
2-Amino-6-methoxybenzo[d]thiazolep-AnisidineKSCN, Br₂, Acetic Acid70-80%Off-white to pale yellow solid

Part 2: Introduction of Fluorine via Balz-Schiemann Reaction

With the 2-amino-6-methoxybenzothiazole in hand, the next critical transformation is the introduction of the fluorine atom at the 2-position. The Balz-Schiemann reaction is a classic and reliable method for this purpose, involving the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[4][5][6]

Step 2.1: Diazotization of 2-Amino-6-methoxybenzo[d]thiazole

The 2-amino group of the benzothiazole is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically fluoroboric acid (HBF₄). The reaction is carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Step 2.2: Thermal Decomposition to 2-Fluoro-6-methoxybenzo[d]thiazole

The isolated diazonium tetrafluoroborate salt is then carefully heated. Thermal decomposition of this salt results in the evolution of nitrogen gas and boron trifluoride, with the concomitant formation of the desired 2-fluoro-6-methoxybenzo[d]thiazole.[7][8]

Step 2 cluster_1 Balz-Schiemann Reaction Start Reagents1 + NaNO2, HBF4 (0-5 °C) Start->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Reagents2 + Heat Intermediate->Reagents2 Product Reagents2->Product

Caption: Introduction of fluorine via the Balz-Schiemann reaction.

Experimental Protocol for 2-Fluoro-6-methoxybenzo[d]thiazole
  • Suspend 2-amino-6-methoxybenzo[d]thiazole (0.05 mol) in a 48% aqueous solution of fluoroboric acid (50 mL) in a beaker and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (0.055 mol) in a minimal amount of cold water (10 mL).

  • Add the sodium nitrite solution dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Continue stirring at this temperature for an additional 30 minutes after the addition is complete.

  • The precipitated diazonium tetrafluoroborate salt is collected by vacuum filtration, washed with a small amount of cold water, then with cold methanol, and finally with diethyl ether.

  • Caution: Diazonium salts can be explosive when dry. The isolated salt should be handled with care and not be allowed to fully dry if it is to be stored. It is recommended to proceed to the next step immediately.

  • Place the moist diazonium salt in a flask and heat it gently in an oil bath. The decomposition usually starts around 100-120 °C and is accompanied by the evolution of gases.

  • After the decomposition is complete, the resulting dark residue is cooled to room temperature.

  • The product is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 2-fluoro-6-methoxybenzo[d]thiazole can be purified by column chromatography on silica gel.

Compound Starting Material Reagents Typical Yield Physical Appearance
2-Fluoro-6-methoxybenzo[d]thiazole2-Amino-6-methoxybenzo[d]thiazoleNaNO₂, HBF₄, Heat40-50%Brownish oil or low-melting solid

Part 3: Deprotection to Yield this compound

The final step in the synthesis is the deprotection of the methoxy group to unveil the target hydroxyl functionality. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.

Step 3.1: Demethylation with Boron Tribromide

The reaction involves the treatment of 2-fluoro-6-methoxybenzo[d]thiazole with boron tribromide in an anhydrous solvent, typically dichloromethane, at low temperatures. The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. A subsequent aqueous workup quenches the reaction and liberates the free phenol.

Step 3 cluster_2 Demethylation Start Reagents + BBr3 in CH2Cl2 -78 °C to rt Product Reagents->Product

Caption: Deprotection of the methoxy group to yield the final product.

Experimental Protocol for this compound
  • Dissolve 2-fluoro-6-methoxybenzo[d]thiazole (0.02 mol) in anhydrous dichloromethane (100 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (0.022 mol) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Compound Starting Material Reagents Typical Yield Physical Appearance
This compound2-Fluoro-6-methoxybenzo[d]thiazoleBBr₃, CH₂Cl₂80-90%Solid

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By employing well-established and reliable chemical transformations, this route provides a practical approach for researchers in the fields of medicinal chemistry and drug development to access this valuable fluorinated benzothiazole derivative. The successful execution of this synthesis will enable further investigation into the biological properties of this compound and its potential as a scaffold for the development of novel therapeutic agents.

References

  • Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(23), 3829-3840.
  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).
  • Ghosh, A. K., & Zajc, B. (2006).
  • Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles.
  • Nargund, L. V. G., et al. (2012). Synthesis of Fluoro Benzothiazoles[9] Comprising Azetidinone Derivatives. Ignited Minds Journals.

  • Grokipedia. Balz–Schiemann reaction.
  • Wikipedia. Sandmeyer reaction.
  • Wikipedia. Balz–Schiemann reaction.
  • Nepovimova, E., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed.
  • Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
  • Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • Sharma, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Scientific Upd
  • Kh, H., et al. (2019). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • Reddy, D. R. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • Gooßen, L. J., et al. (2014).
  • BYJU'S. Balz Schiemann Reaction Mechanism.
  • Reddy, D. R. S., et al. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • Niharika, P., et al. (2022). Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones.
  • Al-Masoudi, N. A., et al. (2019).
  • Sa-ei, K., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
  • Popiołek, Ł., et al. (2022).
  • Hrovat, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Hrovat, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.

Sources

A Technical Guide to 2-Fluorobenzo[d]thiazol-6-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Fluorobenzo[d]thiazol-6-ol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The document delineates the definitive IUPAC nomenclature and core chemical properties of the molecule. A detailed, plausible synthetic pathway is proposed, grounded in established chemical principles and analogous literature-precedent reactions. Furthermore, this guide outlines standard protocols for spectroscopic characterization, discusses potential applications in drug development based on the known bioactivity of the benzothiazole scaffold, and provides essential safety information. This document is intended for researchers, chemists, and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The formal identification of the target compound is crucial for regulatory, patent, and research documentation. The structure consists of a benzene ring fused to a thiazole ring, creating the benzothiazole core. This core is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 6-position.

  • Systematic IUPAC Name: this compound

  • CAS Number: 1261543-04-7[1]

  • Molecular Formula: C₇H₄FNOS

  • Structure: Chemical structure of this compound

A summary of its key computed and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 169.18 g/mol BLDpharm[1]
Appearance (Predicted) Off-white to yellow solid---
Solubility (Predicted) Soluble in DMSO, DMF, Methanol---
Melting Point Not available---
Boiling Point Not available---
SMILES OC1=CC=C2N=C(F)SC2=C1BLDpharm[1]

Proposed Synthesis and Mechanistic Rationale

The overall workflow is depicted below.

G A Step 1: Thiolation 4-Aminophenol -> 4-Amino-3-mercaptophenol B Step 2: Cyclization 4-Amino-3-mercaptophenol -> 6-Hydroxybenzo[d]thiazole-2-thiol A->B  CS₂, Base (e.g., NaOH)   C Step 3: Desulfurization-Fluorination 6-Hydroxybenzo[d]thiazole-2-thiol -> This compound B->C  Oxidative Fluorinating Agent (e.g., Selectfluor)   D Final Product C->D

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Amino-3-mercaptophenol (Starting Material)

The synthesis begins with the introduction of a thiol (-SH) group ortho to the amino group of 4-aminophenol. This is a critical step that creates the necessary o-aminothiophenol moiety required for benzothiazole formation. A common method is the Herz reaction, followed by reduction, or via a Newman-Kwart rearrangement. For this guide, we will reference a direct thiolation approach.

Protocol Rationale: The choice of a regioselective thiolation method is paramount to ensure the correct isomer is formed for subsequent cyclization.

Experimental Protocol (Hypothetical, based on similar transformations):

  • To a solution of 4-aminophenol (1 eq.) in a suitable solvent (e.g., chlorobenzene), add sulfur monochloride (S₂Cl₂).

  • Heat the reaction mixture to facilitate the formation of a Herz salt intermediate.

  • Hydrolyze the intermediate with aqueous sodium hydroxide, followed by reduction (e.g., with sodium sulfide or tin/HCl) to yield the crude 4-Amino-3-mercaptophenol.

  • Purify the product via recrystallization or column chromatography.

Step 2: Cyclization to 6-Hydroxybenzo[d]thiazole-2-thiol

This step involves the reaction of the o-aminothiophenol intermediate with carbon disulfide (CS₂) to form the benzothiazole ring. This is a classic and widely used method for producing 2-mercaptobenzothiazoles.[2]

Protocol Rationale: Carbon disulfide serves as an efficient C1 synthon. The reaction proceeds via the formation of a dithiocarbamate intermediate from the reaction of the amino group with CS₂. The neighboring thiol group then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon, followed by elimination of H₂S to yield the cyclized product.[3][4] The use of a base like sodium hydroxide facilitates the deprotonation of the amine and thiol, increasing nucleophilicity and reaction rate.

Experimental Protocol:

  • Dissolve 4-Amino-3-mercaptophenol (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.) with gentle heating.

  • To this solution, add carbon disulfide (1.2 eq.) dropwise while maintaining the temperature at approximately 80-90 °C.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms (pH ~4-5).

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield crude 6-Hydroxybenzo[d]thiazole-2-thiol.

Step 3: Desulfurization-Fluorination to this compound

The final step is the conversion of the 2-thiol group to a 2-fluoro group. This is the most challenging transformation. While direct fluorination of thiols is not standard, one plausible modern approach involves an oxidative desulfurization-fluorination reaction. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) can achieve this transformation on certain sulfur-containing heterocycles.

Protocol Rationale: This transformation leverages the ability of powerful electrophilic fluorinating agents to react with the electron-rich thiol (or its tautomer, thione). The mechanism likely involves an initial attack by sulfur on the electrophilic fluorine, followed by a rearrangement and elimination sequence that results in the replacement of the C-S bond with a C-F bond. An alternative, though more complex, route could involve converting the thiol to a leaving group (e.g., a sulfonyl fluoride) followed by nucleophilic fluorination, or converting it to an amino group and attempting a Balz-Schiemann reaction. The direct oxidative method is chosen here for its operational simplicity.

Experimental Protocol:

  • Suspend 6-Hydroxybenzo[d]thiazole-2-thiol (1 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

  • Add an electrophilic fluorinating agent, such as Selectfluor® (1.5 eq.), portion-wise to the suspension at room temperature under an inert atmosphere (e.g., Argon).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, using silica gel column chromatography.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A broad singlet for the phenolic -OH proton (exchangeable with D₂O).
¹³C NMR Signals corresponding to the seven carbon atoms. The carbon at the 2-position (C-F) will show a large coupling constant (¹JCF) characteristic of a direct C-F bond.
¹⁹F NMR A singlet peak in the typical range for an aryl fluoride attached to a heterocyclic system.
Mass Spec (HRMS) Molecular ion peak corresponding to the exact mass of C₇H₄FNOS, confirming the elemental composition.
FT-IR (cm⁻¹) Broad absorption band around 3200-3400 (O-H stretch), absorptions around 1600-1450 (aromatic C=C stretch), and a strong band around 1100-1250 (C-F stretch).

Applications and Biological Relevance

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities.[5] The incorporation of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[6]

  • Anticancer Research: Many fluorinated benzothiazole derivatives have demonstrated potent and selective anticancer activity.[7][8] For example, compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole are known to induce cytochrome P450 CYP1A1, leading to metabolic activation and potent cytotoxicity in sensitive cancer cell lines.[7][8] this compound could be investigated as a novel agent or an intermediate for more complex derivatives in this area.

  • Enzyme Inhibition: The benzothiazole nucleus is present in various enzyme inhibitors. A series of 2-substituted-6-fluorobenzothiazoles were synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9]

  • Antimicrobial Agents: Derivatives of 2-mercaptobenzothiazole have shown potential as antitubercular agents by inhibiting enzymes like NADH dehydrogenase.[10][11] The unique electronic properties of this compound make it a candidate for development in antimicrobial research.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) from the supplier for specific handling, storage, and disposal information.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide provides its definitive identification and outlines a plausible, literature-supported synthetic strategy. The inherent biological relevance of the fluorinated benzothiazole core suggests that this molecule is a promising candidate for further investigation as a scaffold for novel therapeutic agents. The protocols and data presented herein serve as a foundational resource for researchers aiming to synthesize and explore the properties of this compound.

References

  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. Available at: [Link]

  • Process for the preparation of 2-mercaptobenzothiazole. (1994). Google Patents. US5367082A.
  • Zhang, Z., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(7), 1345. Available at: [Link]

  • Method for the production of 2-mercaptobenzothiazole. (2001). Google Patents. US6222041B1.
  • Kapková, P., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6544-6552. Available at: [Link]

  • Koprowska, K., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 223. Available at: [Link]

  • Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. Available at: [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Available at: [Link]

  • Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. (2023). ResearchGate. Available at: [Link]

  • Kumar, K., et al. (2022). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. RSC Medicinal Chemistry, 13(10), 1231-1246. Available at: [Link]

  • Bondock, S., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 17(4), 3826-3841. Available at: [Link]

  • Loaiza-Pérez, A. I., et al. (2002). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Pharmacology, 61(5), 1089-1098. Available at: [Link]

  • El-Faham, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726. Available at: [Link]

  • Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents. (2007). Google Patents. WO2007020400A1.
  • PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]

  • Multicomponent Approaches Involving Carbon Disulfide. (2020). ResearchGate. Available at: [Link]

  • Patel, A. S. (2010). Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins. FIU Digital Commons. Available at: [Link]

  • Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. (2019). ResearchGate. Available at: [Link]

  • Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. (2005). ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Importance of 2-Fluorobenzo[d]thiazol-6-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of 2-Fluorobenzo[d]thiazol-6-ol

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and diagnostic tools.[1] Its rigid, bicyclic nature and versatile substitution patterns allow for precise tuning of pharmacological properties.[2][3] The introduction of fluorine into such scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] this compound (CAS: 1261543-04-7) emerges as a molecule of significant interest at the confluence of these design principles.

This compound is not merely a chemical curiosity; it is a rationally designed building block for advanced pharmaceutical development. Its structure is foundational for creating novel positron emission tomography (PET) imaging agents used to visualize tau protein aggregates in neurodegenerative diseases like Alzheimer's.[5] Furthermore, the benzothiazole core is a validated target in the fight against infectious diseases; derivatives are known to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis, making this scaffold a valuable precursor in the development of new treatments for multidrug-resistant tuberculosis.[5]

This guide provides an in-depth examination of the core physical characteristics of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective synthesis, characterization, and application. We will move beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its physical properties, grounded in established analytical protocols.

Molecular Profile and Structural Elucidation

The identity and purity of a chemical entity are paramount. The fundamental characteristics of this compound are derived from its unique molecular structure, which combines a benzene ring fused to a thiazole ring, further functionalized with a fluorine atom and a hydroxyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

  • Molecular Formula: C₇H₄FNOS[5]

  • Molecular Weight: 169.18 g/mol [5]

  • CAS Number: 1261543-04-7

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to solubility and cell permeability. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds.

PropertyPredicted/Expected ValueCausality and Scientific Implication
Appearance White to off-white crystalline solidThe planar, rigid benzothiazole core promotes efficient crystal lattice packing. The presence of the polar hydroxyl group further encourages intermolecular interactions, favoring a solid state at standard temperature and pressure.
Melting Point Not experimentally determined. Expected to be >180 °C.Analogous compounds like 2-Amino-6-fluorobenzothiazole have a melting point of 183-185 °C. The hydroxyl group in the target molecule is expected to facilitate strong hydrogen bonding, likely resulting in a higher melting point compared to non-hydroxylated analogs, indicating a stable crystal lattice and high purity.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The benzothiazole core is hydrophobic, but the hydroxyl group introduces polarity and a hydrogen bond donor/acceptor site, allowing for limited solubility in water. Its solubility in organic solvents like DMSO is essential for preparing stock solutions for biological assays and NMR analysis.
pKa Not experimentally determined. Expected phenolic pKa ~8-10.The hydroxyl group is phenolic. Its acidity is influenced by the electron-withdrawing nature of the benzothiazole ring system. This property is critical for understanding the compound's ionization state at physiological pH, which in turn affects its binding to biological targets and its membrane permeability.

Experimental Protocols for Physicochemical Characterization

A robust and self-validating workflow is essential to confirm the identity, purity, and structure of a synthesized batch of this compound. The data from each step must be corroborative, providing a multi-faceted confirmation of the molecule's integrity.

Characterization_Workflow start Synthesized Compound (Crude Product) purification Purification (e.g., Column Chromatography / Recrystallization) start->purification hplc Purity Assessment (HPLC) purification->hplc Verify Purity hplc->purification If Impure, Re-purify nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) hplc->nmr If Pure hrms Molecular Formula Confirmation (HRMS) nmr->hrms Confirm Structure mp Purity & Identity Check (Melting Point) hrms->mp Confirm Identity final_product Characterized Product (>95% Purity) mp->final_product

Caption: A self-validating workflow for compound characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Justification: NMR is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), confirming the connectivity of atoms and the successful incorporation of key functional groups.[6][7]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds and to avoid exchange of the hydroxyl proton).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. This will confirm the number and integration of protons on the aromatic ring, their splitting patterns (coupling), and the presence of the hydroxyl proton (which may appear as a broad singlet).

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum. This will identify the number of unique carbon environments, confirming the presence of all 7 carbons in the benzothiazole core. The chemical shifts will indicate carbons attached to electronegative atoms (F, O, N, S).

  • ¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. This will produce a signal (typically a singlet or a simple multiplet) confirming the presence and electronic environment of the fluorine atom, a critical validation step for fluorinated compounds.[6]

Protocol: High-Resolution Mass Spectrometry (HRMS)

Justification: While NMR confirms the molecular skeleton, HRMS provides definitive proof of the elemental composition. It measures the mass-to-charge ratio to four or more decimal places, allowing the calculated molecular formula to be validated with high confidence.[8]

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

  • Data Validation: The experimentally measured exact mass must match the calculated exact mass for the molecular formula C₇H₄FNOS (Calculated: 169.0004) within a narrow tolerance (typically <5 ppm). This provides a powerful, self-validating check on the compound's identity.

Protocol: Melting Point Determination

Justification: The melting point is a classic and reliable indicator of a crystalline solid's purity. A sharp melting range (typically <2 °C) is characteristic of a pure compound, whereas impurities will broaden and depress the melting range.[9]

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Measurement: Pack the powder into a capillary tube and place it in a calibrated melting point apparatus.

  • Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Safety, Handling, and Storage

Expertise & Trustworthiness: Handling any chemical, particularly novel or fluorinated heterocyclic compounds, requires a proactive approach to safety. The following protocols are based on established best practices for benzothiazole derivatives and fluorinated reagents.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[11][12] Work should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders or potential vapors.[13]

  • Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin contact, wash thoroughly with soap and water. Benzothiazole derivatives can be toxic if swallowed or in contact with skin.[11][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents, acids, and bases.[11][14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or the environment.[12]

Conclusion

This compound is a strategically important molecule whose physical characteristics are dictated by its fused heterocyclic core and key functional groups. Its expected properties as a high-melting, crystalline solid with solubility in polar organic solvents make it amenable to standard laboratory procedures. The robust characterization workflow outlined in this guide, employing a corroborative combination of NMR, HRMS, and melting point analysis, provides a self-validating system to ensure the identity and purity of the material. A thorough understanding of these physical characteristics and adherence to strict safety protocols are essential for any researcher aiming to leverage this valuable compound in the pursuit of novel diagnostics and therapeutics.

References

  • PubChem. Benzothiazole | C7H5NS | CID 7222. National Institutes of Health.

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4992. MDPI.

  • Wikipedia. (2023). Benzothiazole.

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology. ResearchGate.

  • Singh, P., & Kumar, A. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

  • Taha, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4736. PMC - NIH.

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks.

  • Kapustikova, I., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3298-3306. PubMed.

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). Pharmaceuticals, 15(11), 1368. PMC - NIH.

  • 2-Bromo-5-fluorobenzo[d]thiazol-6-ol. Benchchem.

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1367781. PMC - PubMed Central.

  • 2-Amino-6-fluorobenzothiazole 99. Sigma-Aldrich.

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2021). Journal of Young Pharmacists.

  • Standard Operating Procedure for: Fluorine Gas. Princeton University.

  • This compound | CAS 1261543-04-7. Benchchem.

  • 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954. PubChem - NIH.

  • Reddy, R. S., & Sudhakar, D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 111-114.

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(5), 1421-1424.

  • SAFETY DATA SHEET - Benzothiazole. Sigma-Aldrich.

  • Benzothiazole Product Safety Summary. LANXESS.

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(10), 2298. MDPI.

  • SAFETY DATA SHEET - Benzothiazole. Fisher Scientific.

  • 1261543-04-7 | this compound. BLDpharm.

  • Safety and Handling of Benzothiazole: A Guide for Industrial Users. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

2-Fluorobenzo[d]thiazol-6-ol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluorobenzo[d]thiazol-6-ol

Abstract

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. Benzothiazole derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Given the reactive nature of this scaffold and the limited publicly available safety data for this specific analogue, this document synthesizes information from structurally related compounds to establish a robust framework for its safe handling, storage, and disposal. The protocols herein are designed for researchers, chemists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Compound Identification and Physicochemical Properties

This compound is a fluorinated benzothiazole derivative. While specific data for this compound is scarce, we can infer its properties from the core benzothiazole structure and related analogues. The benzothiazole ring system is generally stable but can be reactive under certain conditions. The presence of a hydroxyl (-OH) group and a fluorine (-F) atom can influence its reactivity, solubility, and biological interactions.

Table 1: Compound Identification

Property Value Source
IUPAC Name This compound -
CAS Number 1261543-04-7 [4]
Molecular Formula C₇H₄FNOS Calculated
Molecular Weight 169.18 g/mol Calculated

| Appearance | Likely an off-white to tan solid, typical for this class of compounds. | Inferred from[5] |

Caption: Figure 1: Chemical Structure of this compound.

Hazard Identification and Risk Assessment (Inferred)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this section infers potential hazards from related benzothiazole compounds.[6] It is imperative to handle this compound as if it possesses all the hazards listed below.

2.1. Toxicological Profile

  • Acute Toxicity: Related benzothiazoles are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.

  • Skin Irritation: Causes skin irritation.[7] Prolonged or repeated contact may lead to dermatitis.

  • Eye Irritation: Causes serious eye irritation.[8] Direct contact can result in significant damage.

  • Respiratory Irritation: May cause respiratory tract irritation. Inhalation of dust should be avoided.

  • Carcinogenicity & Mutagenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA. However, the toxicological properties have not been thoroughly investigated, and caution is warranted.

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed.[8]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.
Skin Irritation Category 2 H315: Causes skin irritation.[7]
Eye Irritation Category 2A H319: Causes serious eye irritation.[8]

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life. |

2.2. Physicochemical Hazards

  • Dust Explosion: As with many fine organic solids, airborne dust may form an explosive mixture with air.

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[9][10]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical.

3.1. Engineering Controls

  • Ventilation: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye/Face ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[10] Protects against splashes and airborne dust particles.
Skin (Hands) Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Wash hands thoroughly after handling.[11]
Skin (Body) Chemical-resistant lab coat. Keep lab coat fully buttoned. Do not wear outside of the laboratory.

| Respiratory | NIOSH-approved N95 dust mask or higher. | Required when handling bulk powder outside of a fume hood or if dust generation is likely. A full-face respirator may be necessary for large spills. |

Safe Handling and Storage Procedures

Adherence to a strict handling protocol is essential for minimizing risk.

G prep Preparation (Don PPE, Verify Fume Hood) weigh Weighing (Use anti-static weigh boat in fume hood) prep->weigh dissolve Dissolution (Add solid to solvent slowly) weigh->dissolve reaction Reaction / Use (Maintain containment, monitor temperature) dissolve->reaction cleanup Work Area Decontamination (Wipe surfaces with appropriate solvent) reaction->cleanup waste Waste Segregation (Collect solids, liquids, and contaminated PPE separately) cleanup->waste storage Storage (Return primary container to designated storage) waste->storage

Caption: Figure 2: Standard workflow for handling this compound.

4.1. Handling Protocol

  • Pre-Handling:

    • Review this guide and any available Safety Data Sheets for reactants and solvents.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • During Handling:

    • Avoid contact with skin and eyes.[5]

    • Avoid formation and inhalation of dust.[10]

    • Use non-sparking tools and minimize static discharge.[5]

    • Do not eat, drink, or smoke in the laboratory.[8]

    • Weigh the compound in a fume hood. For transfers, handle the container carefully to prevent aerosolization.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly after handling.

    • Remove and properly dispose of contaminated PPE.

4.2. Storage Requirements

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] A recommended storage temperature is between 2-8 °C under an inert atmosphere for long-term stability.[11]

  • Security: Keep the container in a locked storage area accessible only to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

G start Exposure Event route Route of Exposure? start->route inhalation Move to Fresh Air Call for Medical Help route->inhalation Inhalation skin Remove Contaminated Clothing Rinse Skin with Water for 15 min route->skin Skin Contact eyes Rinse Eyes with Water for 15 min Remove Contact Lenses Seek Ophthalmologist route->eyes Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting Call Poison Center Immediately route->ingestion Ingestion

Caption: Figure 3: Decision-making flow for first aid response.

Table 4: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation occurs or you feel unwell.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[8]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[8][11] |

5.2. Spill Response

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, carefully sweep or vacuum the solid material.

    • Avoid generating dust.

    • Place the collected material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department.

    • Prevent entry into the affected area.

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[8][9]

  • Hazards: May emit toxic fumes under fire conditions.[11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash.[9][12]

  • Contaminated Materials: Used PPE, weigh boats, and other contaminated disposable materials must be collected in a designated, sealed hazardous waste container.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents.[12]

Synthesis and Biological Context

Understanding the chemical origin and intended use of a compound provides valuable context for its handling. Benzothiazole derivatives are typically synthesized via condensation reactions, for example, between a substituted 2-aminothiophenol and a reagent to form the thiazole ring.[13][14] These synthetic routes often involve reactive intermediates and require careful control of reaction conditions.

The interest in this class of compounds stems from their diverse biological activities. Derivatives have been investigated as:

  • Cholinesterase Inhibitors: For potential use in neurodegenerative diseases.[15]

  • Antimicrobial and Antifungal Agents: Showing activity against various bacterial and fungal strains.[2][16][17]

  • Anticancer Agents: Some benzothiazoles exhibit potent and selective inhibitory activity against cancer cell lines.[18][19][20]

This high biological potency underscores the need for stringent safety measures. The very mechanisms that make these compounds effective therapeutic agents can also make them toxic to researchers if not handled properly.

References

  • Trejtnar, F., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(7), 1735-1748. Available at: [Link]

  • THOR. (2019). Safety Data Sheet for ACTICIDE LT 2. Retrieved from: [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(1), 247-251. Available at: [Link]

  • LabKem. (2024). Safety Data Sheet for Benzothiazole. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from: [Link]

  • ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Retrieved from: [Link]

  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Retrieved from: [Link]

  • Walailak Journal of Science and Technology. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. WJST, 9(1), 89-96. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from: [Link]

  • Royal Society of Chemistry. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1147-1173. Available at: [Link]

  • ResearchGate. (2015). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Retrieved from: [Link]

  • PubMed Central. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Antioxidants (Basel), 11(6), 1196. Available at: [Link]

  • SciELO. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]

  • PubMed Central. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(14), 5556. Available at: [Link]

  • MDPI. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(2), 1633. Available at: [Link]

  • PubMed Central. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 189, 112061. Available at: [Link]

  • RJPBCS. (2014). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 101-108. Available at: [Link]11].pdf

Sources

Foreword: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluorobenzo[d]thiazol-6-ol: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the benzothiazole core represents a "privileged scaffold." Its rigid, bicyclic structure is a recurring motif in a multitude of pharmacologically active agents, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] The introduction of a fluorine atom into such scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide focuses on this compound (CAS 1261543-04-7), a molecule that, despite its promising structural features, remains relatively unexplored in the scientific literature. We will synthesize available data on related compounds to construct a comprehensive technical overview, proposing methodologies for its synthesis and characterization, and exploring its potential in drug discovery.

The Benzothiazole Core: A Foundation for Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone of heterocyclic chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[4][5][6][7] This wide-ranging activity stems from the scaffold's ability to participate in various non-covalent interactions within protein binding sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Key Therapeutic Areas for Benzothiazole Derivatives:

  • Oncology: Inhibition of critical enzymes in cancer signaling pathways.[2][5][8]

  • Neurodegenerative Diseases: Compounds like Riluzole are used in the treatment of amyotrophic lateral sclerosis (ALS).[6]

  • Infectious Diseases: Demonstrated efficacy against various bacterial and fungal strains.[4][9]

  • Enzyme Inhibition: A notable application is the inhibition of cholinesterases, relevant to Alzheimer's disease.[1][10]

The strategic placement of substituents on the benzothiazole ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, combines the proven benzothiazole core with two key functional groups: a fluorine atom at the 2-position and a hydroxyl group at the 6-position, suggesting significant potential for novel therapeutic applications.

Proposed Synthesis and Mechanistic Rationale

A logical starting material for this synthesis is 2-amino-5-fluorophenol. The presence of the amino and hydroxyl groups on the same precursor simplifies the pathway and avoids additional protection/deprotection steps.

Synthetic_Workflow cluster_alternative Alternative Direct Synthesis cluster_main Proposed Primary Synthesis from 2-Amino-6-fluorobenzothiazole A 2-Amino-5-fluorophenol (Starting Material) D Electrophilic Attack at C4 position A->D + KSCN, Br2 B Potassium Thiocyanate (KSCN) in Glacial Acetic Acid C In situ formation of Thiocyanogen Bromide (BrSCN) B->C Reacts with Br2 C->D Electrophile E Intermediate: 4-Amino-5-fluoro-2-thiocyanatophenol D->E F Intramolecular Cyclization (Nucleophilic attack by Sulfur) E->F G Tautomerization F->G H 2-Amino-6-fluorobenzo[d]thiazol G->H I Diazotization (NaNO2, HCl) H->I Step 1 J Aryl Diazonium Salt I->J K Hydrolysis (H2O, Heat) J->K Step 2 L This compound (Final Product) K->L AA 4-Fluoro-2-aminophenol (Starting Material) BB Reaction with KSCN and Br2 AA->BB + KSCN, Br2 in Acetic Acid CC Direct Cyclization & Formation BB->CC Single Step CC->L Yields Final Product

Caption: Proposed synthetic pathways for this compound.

The more direct, proposed pathway would involve the reaction of 4-fluoro-2-aminophenol with potassium thiocyanate and bromine. This would lead to electrophilic thiocyanation at the position para to the hydroxyl group, followed by intramolecular cyclization of the amino group onto the thiocyanate carbon, yielding the target molecule directly.

Physicochemical Properties and Spectroscopic Characterization

The anticipated physicochemical properties and key spectroscopic signatures are crucial for confirming the identity and purity of synthesized this compound.

PropertyExpected Value / SignatureRationale & Reference
CAS Number 1261543-04-7Public chemical databases.[11]
Molecular Formula C₇H₄FNOSBased on atomic composition.[11]
Molecular Weight 169.18 g/mol Calculated from the molecular formula.[11]
¹H NMR - OH Proton: Singlet, δ 9.8–10.2 ppm- Aromatic Protons: δ 7.2–8.1 ppm- Fluorine-Coupled Proton: δ 6.8–7.0 ppm (doublet, J = 8–10 Hz)The phenolic proton is acidic and typically downfield. Aromatic protons resonate in the characteristic region. The proton adjacent to the fluorine atom will exhibit splitting.[12]
¹⁹F NMR A single resonance characteristic of an aryl fluoride.Confirms the presence and chemical environment of the fluorine atom.
¹³C NMR - C-F Carbon: Doublet, J ≈ 240-250 Hz- C-OH Carbon: ~δ 155-160 ppm- Thiazole C2: ~δ 160-165 ppmThe large one-bond C-F coupling constant is a definitive indicator. The carbons attached to heteroatoms (O, N, S) are significantly deshielded.
Mass Spec (MS) [M+H]⁺ = 170.01Confirms the molecular weight of the compound.
UV-Vis Strong absorption in the UV region.The conjugated benzothiazole system is a strong chromophore.[12]

Potential Biological Activities and Therapeutic Applications

By examining the bioactivity of structurally similar compounds, we can infer the likely therapeutic potential of this compound.

A. Cholinesterase Inhibition: A study on new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] These enzymes are key targets in the management of Alzheimer's disease. The 6-fluoro substitution was integral to the observed activity. It is plausible that this compound could serve as a foundational scaffold for developing a new class of cholinesterase inhibitors.

B. Anticancer and Anti-inflammatory Activity: The benzothiazole scaffold is frequently found in potent anticancer agents.[5][8] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][8] Furthermore, related compounds like 2-aminobenzo[d]thiazol-6-ol are noted for their antioxidant and anticancer properties.[13] The combination of the fluoro and hydroxyl groups may modulate these activities, potentially leading to compounds with dual anti-inflammatory and anticancer effects.[8]

C. Antimicrobial Properties: Benzothiazole derivatives have a long history as antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.[4][14] The specific substitution pattern of this compound could offer a unique profile of antimicrobial efficacy.

Biological_Potential cluster_targets Potential Molecular Targets & Pathways cluster_diseases Potential Therapeutic Areas Core This compound (Core Scaffold) Cholinesterase Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) Core->Cholinesterase Inhibition Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Core->Kinases Inhibition Microbial Bacterial Cell Wall Synthesis Fungal Enzymes Core->Microbial Disruption Inflammation Cyclooxygenase (COX) Cytokine Pathways (e.g., TNF-α, IL-6) Core->Inflammation Modulation Neuro Alzheimer's Disease Cholinesterase->Neuro Onco Cancer (e.g., Lung, Breast) Kinases->Onco Infect Bacterial Infections Fungal Infections Microbial->Infect Inflammation->Onco Inflammation-Cancer Axis Autoimmune Inflammatory Disorders Inflammation->Autoimmune

Caption: Inferred biological targets and therapeutic areas for the scaffold.

Experimental Protocols

The following protocols are provided as a self-validating system for researchers. They are based on established, authoritative methods adapted for the specific target molecule.

Protocol 5.1: Synthesis of this compound

Rationale: This protocol adapts the well-established Hugershoff benzothiazole synthesis, a reliable method for the cyclization of anilines.[6] Glacial acetic acid serves as both the solvent and a mild acid catalyst. The reaction is performed at a controlled temperature to manage the exothermic nature of bromination.

Materials:

  • 4-Fluoro-2-aminophenol

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 25% Aqueous Ammonia (NH₃)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and condenser.

  • Magnetic stirrer and heating mantle.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-Fluoro-2-aminophenol (1 equiv) and dissolve it in glacial acetic acid (approx. 4 mL per gram of aniline).

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 4 equiv) to the solution. Stir the mixture vigorously at room temperature for 45 minutes.

  • Bromination: Cool the reaction mixture to 10 °C using an ice bath. In a separate vessel, carefully dissolve bromine (Br₂, 2 equiv) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 15 °C. A yellow suspension will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.

  • Workup and Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture to a pH of ~8 by slowly adding 25% aqueous ammonia solution. This step should be performed in a well-ventilated fume hood.

  • Isolation: A precipitate will form. Collect the crude solid by vacuum filtration. Wash the solid extensively with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry as detailed in Section 3.

Protocol 5.2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Rationale: This protocol is based on the Ellman method, a widely accepted standard for measuring AChE activity. The assay quantifies the activity of the enzyme by observing the production of thiocholine, which reacts with DTNB to produce a colored product, 5-thio-2-nitrobenzoate, measurable by spectrophotometry.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 20 µL of various concentrations of the test compound (or positive control/DMSO for control wells).

    • 140 µL of phosphate buffer (pH 8.0).

    • 20 µL of DTNB solution.

  • Enzyme Addition: Add 20 µL of the AChE solution to each well. Mix gently and incubate the plate at 37 °C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the substrate (ATCI) solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) from the dose-response curve.

Conclusion and Future Outlook

This compound stands as a molecule of significant, yet largely untapped, potential. By leveraging established synthetic methodologies and drawing logical inferences from a wealth of data on related benzothiazole derivatives, this guide provides a foundational framework for its investigation. The strategic combination of a privileged heterocyclic core, a bioisosteric fluorine atom, and a reactive hydroxyl group makes it an exceptionally attractive starting point for the development of new chemical entities. Future research should focus on executing the proposed synthesis, confirming the compound's structure, and screening it against a panel of biological targets, particularly cholinesterases and cancer-related kinases. The insights gained will undoubtedly pave the way for novel therapeutic agents in neurodegenerative disease, oncology, and beyond.

References

  • Benchchem. This compound | CAS 1261543-04-7.
  • Trejtnar, F., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed.
  • Benchchem. 2-Bromo-5-fluorobenzo[d]thiazol-6-ol.
  • BLDpharm. 1261543-04-7|this compound.
  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • ResearchGate. Synthesis and biological activities of fluoro benzothiazoles.
  • Sigma-Aldrich. 2-Amino-6-fluorobenzothiazole 99 348-40-3.
  • PubChem. 2-Amino-6-fluorobenzothiazole.
  • RSC Publishing. (2023).
  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • Ali, B., et al. (2024).
  • Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • RJPBCS. (2015). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.
  • Pharmacia. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Khan, K. M., et al. (2016).
  • TargetMol. 2-aminobenzo[d]thiazol-6-ol.

Sources

Methodological & Application

Synthesis of 2-Fluorobenzo[d]thiazol-6-ol from 2-amino-5-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Benzothiazole Synthesis

Topic: Synthesis of a Fluorinated Benzothiazole Derivative Reference Compound: 2-Amino-6-fluorobenzo[d]thiazole Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This document provides a comprehensive guide to the synthesis of a key intermediate, 2-amino-6-fluorobenzo[d]thiazole.

It is important to address a point of chemical clarification regarding the topic "." A direct, single-step cyclization of an aminophenol derivative will yield a benzoxazole, not a benzothiazole, as the phenolic oxygen preferentially participates in ring closure over the introduction of an external sulfur atom under standard conditions. Furthermore, the requested transformation involves a rearrangement of the fluorine atom's position from the benzene ring to the C2 position of the thiazole, which is not feasible in a simple conversion.

Therefore, to provide a chemically sound, reliable, and practical protocol that captures the spirit of the original request—the synthesis of a fluorinated, functionalized benzothiazole—this guide details the well-established synthesis of 2-Amino-6-fluorobenzo[d]thiazole from 4-fluoroaniline . This classic transformation, a variation of the Hugerschoff synthesis, is a fundamental reaction for medicinal chemists and serves as an excellent model for constructing this valuable heterocyclic system.

Part 1: Synthesis Strategy and Mechanism

The synthesis of 2-aminobenzothiazoles from aromatic amines is a robust and widely used transformation. The chosen method involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine as an oxidizing agent. This one-pot procedure provides an efficient route to the desired heterocyclic core.

Overall Reaction Scheme:

Reaction scheme for the synthesis of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline.

Mechanistic Insights:

The reaction proceeds through a well-understood electrophilic aromatic substitution pathway. The key steps are:

  • Formation of the Electrophile: Bromine reacts with potassium thiocyanate to form the highly reactive electrophile, thiocyanogen, (SCN)₂.

  • Electrophilic Thiocyanation: The electron-rich aromatic ring of 4-fluoroaniline attacks the thiocyanogen molecule. The strongly activating amino group directs the substitution to the ortho position.

  • Intramolecular Cyclization: The nitrogen atom of the amino group then acts as a nucleophile, attacking the carbon atom of the newly introduced thiocyanate group. This intramolecular cyclization forms the five-membered thiazole ring, yielding the final 2-amino-6-fluorobenzo[d]thiazole product.[3][4]

Controlling the reaction temperature, particularly during the addition of bromine, is critical. Low temperatures (0–5 °C) are essential to prevent unwanted side reactions, such as the bromination of the aromatic ring, and to control the exothermic nature of the reaction.

Part 2: Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

2.1 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
4-Fluoroaniline≥99%Standard SupplierToxic, handle with care.
Potassium Thiocyanate (KSCN)≥99%Standard SupplierHarmful if swallowed.
Bromine (Br₂)≥99.5%Standard SupplierHighly Corrosive & Toxic .
Glacial Acetic AcidACS GradeStandard SupplierCorrosive.
Ammonia Solution25% aq.Standard SupplierCorrosive, respiratory irritant.
EthanolReagent GradeStandard SupplierFlammable.
Deionized Water---

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Fume hood

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

2.2 Safety Precautions

  • Critical: This entire procedure must be performed in a well-ventilated chemical fume hood due to the use of highly toxic and corrosive bromine and volatile organics.

  • Bromine: Is a severe irritant to the eyes, skin, and respiratory system. Handle with extreme care using appropriate PPE. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.

  • 4-Fluoroaniline: Is toxic upon inhalation, ingestion, and skin contact.[5][6][7]

  • Acids and Bases: Glacial acetic acid and ammonia solution are corrosive. Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[8][9][10]

2.3 Step-by-Step Synthesis Procedure

  • Reagent Preparation:

    • In the 250 mL three-necked flask, dissolve 4-fluoroaniline (5.55 g, 50 mmol) and potassium thiocyanate (9.72 g, 100 mmol) in 50 mL of glacial acetic acid.

    • Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the flask in an ice-water bath with stirring until the internal temperature reaches 0–5 °C.

  • Bromine Addition (Critical Step):

    • In the dropping funnel, carefully prepare a solution of bromine (2.6 mL, 50 mmol) in 15 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the cooled reaction mixture over a period of 45–60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The solution will turn a dark orange/red color.

  • Reaction:

    • Once the bromine addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 18–24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Workup):

    • Pour the reaction mixture slowly into a beaker containing 250 mL of crushed ice and water with vigorous stirring. A precipitate should form.

    • Carefully neutralize the mixture by slowly adding 25% aqueous ammonia solution until the pH is approximately 6-7. This step is crucial for precipitating the amine product fully.

    • Stir the resulting suspension for 30 minutes in the ice bath to ensure complete precipitation.

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-6-fluorobenzo[d]thiazole as a solid. Dry the final product under vacuum.

Part 3: Data Summary and Visualization

3.1 Quantitative Data

CompoundMolar Mass ( g/mol )Moles (mmol)Stoichiometric Ratio
4-Fluoroaniline111.12501.0
Potassium Thiocyanate97.181002.0
Bromine159.81501.0
2-Amino-6-fluorobenzothiazole 168.19 50 (Theoretical) 1.0
Theoretical Yield--8.41 g
Expected Experimental Yield--65-80%

3.2 Expected Characterization

  • Appearance: White to light tan crystalline solid.

  • Melting Point: 188-192 °C.[3]

  • FT-IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1635 (C=N stretch), 1460 (C-N stretch), 1250 (C-S stretch).

  • ¹H NMR (DMSO-d₆, δ ppm): 7.65 (s, 2H, -NH₂), 7.55 (dd, 1H, Ar-H), 7.35 (dd, 1H, Ar-H), 7.10 (td, 1H, Ar-H).

  • Mass Spec (FAB-MS): m/z 169.1 [M+H]⁺.[3]

3.3 Experimental Workflow Diagram

Synthesis_Workflow Workflow for 2-Amino-6-fluorobenzothiazole Synthesis prep Reagent Preparation (4-Fluoroaniline, KSCN in Acetic Acid) Cool to 0-5 °C bromine Bromine Addition (Br2 in Acetic Acid) Maintain T < 10 °C prep->bromine Dropwise Addition reaction Reaction (Stir at RT for 18-24h) bromine->reaction Allow to warm workup Workup (Pour into ice, Neutralize with NH4OH) reaction->workup Quench & Precipitate purify Purification (Filter, Wash, Recrystallize) workup->purify Isolate Crude Solid final_product Final Product (2-Amino-6-fluorobenzothiazole) purify->final_product Obtain Pure Compound

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Part 4: Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Ineffective temperature control during bromine addition, leading to side reactions (e.g., ring bromination).Ensure the reaction temperature is strictly maintained below 10 °C. Add the bromine solution very slowly.
Incomplete reaction.Extend the reaction time to 36 hours and monitor by TLC until the starting material is consumed.
Dark, Oily Product Formation of polymeric side products or impurities from overheating.Adhere strictly to temperature control. During workup, ensure thorough washing. Consider an additional purification step, such as column chromatography (silica gel, ethyl acetate/hexane gradient), if recrystallization is insufficient.
Reaction Stalls Poor quality of reagents, particularly bromine, which can degrade.Use fresh, high-purity reagents. Ensure the glacial acetic acid is anhydrous.
Difficulty with Recrystallization Product is too soluble or insoluble in the chosen solvent system.Adjust the ethanol/water ratio. If the product "oils out," add more ethanol and heat gently. If it doesn't dissolve, add more ethanol. Cool the solution slowly to encourage crystal growth.

References

  • Organic Chemistry Portal. "Benzothiazole synthesis." Available at: [Link]

  • MDPI. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Available at: [Link]

  • Thieme Chemistry. "Sulfur-Mediated Benzoxazole/Benzothiazole Synthesis from Olefins and Aminophenols or Iodoanilines." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review." Available at: [Link]

  • MDPI. "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol." Available at: [Link]

  • ResearchGate. "Synthesis and Pharmacological Activities of Benzothiazole Derivatives." Available at: [Link]

  • PubChem. "2-Amino-5-fluorophenol." Available at: [Link]

  • XiXisys. "GHS 11 (Rev.11) SDS Word Download CAS: 53981-24-1 Name: 2-Amino-5-fluorophenol." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." Available at: [Link]

  • ResearchGate. "SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery." Available at: [Link]

  • ResearchGate. "Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity." Available at: [Link]

  • Der Pharma Chemica. "Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity." Available at: [Link]

  • Google Patents. "A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Available at: [Link]

  • Scholars Research Library. "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis." Available at: [Link]

Sources

The Benzothiazole Scaffold: Leveraging 2-Fluorobenzo[d]thiazol-6-ol for the Synthesis of Advanced PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous diagnostic and therapeutic agents. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Fluorobenzo[d]thiazol-6-ol as a versatile precursor for the synthesis of Positron Emission Tomography (PET) imaging agents. We will delve into the rationale behind its selection, detailed synthetic pathways to generate precursors for prominent neuroimaging agents, and step-by-step protocols for radiolabeling, purification, and quality control. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for robust and reproducible outcomes.

Introduction: The Significance of the Benzothiazole Moiety in PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that allows for the in vivo quantification of physiological and pathological processes at the molecular level. The specificity of PET imaging relies on the development of radiotracers that can selectively bind to biological targets of interest. The 2-arylbenzothiazole framework has emerged as a critical pharmacophore in the design of PET tracers, particularly for neurodegenerative diseases such as Alzheimer's Disease (AD).

Compounds based on this scaffold have shown high binding affinity for pathological protein aggregates, including β-amyloid plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The ability to image these hallmarks of AD provides invaluable tools for early diagnosis, disease progression monitoring, and the evaluation of novel therapeutic interventions. Prominent examples of FDA-approved and investigational PET tracers built upon the benzothiazole core underscore its importance in the field.

This compound: A Strategic Precursor

This compound is a strategically designed precursor that offers several advantages for the synthesis of a diverse library of PET imaging agents.

  • Orthogonal Reactivity: The presence of a fluorine atom at the 2-position and a hydroxyl group at the 6-position provides two distinct reactive sites. The 2-fluoro group is an excellent leaving group for nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the facile introduction of various aryl or heteroaryl moieties that can be tailored to target specific biological entities. The 6-hydroxyl group can be readily derivatized, for instance, by etherification to introduce fluoroalkyl chains for [¹⁸F]-labeling or to modify the pharmacokinetic properties of the final tracer.

  • Versatility in Synthesis: This precursor can be envisioned as a key building block for the synthesis of precursors for established PET tracers like Flutemetamol (for amyloid imaging) and derivatives related to the Flortaucipir family (for tau imaging).

  • Potential for Novel Tracer Development: The modular nature of its reactivity allows for the systematic exploration of structure-activity relationships, facilitating the development of novel PET tracers with improved binding affinity, selectivity, and pharmacokinetic profiles.

Synthetic Pathways from this compound

The following sections outline the strategic synthesis of advanced precursors for prominent PET tracers, starting from this compound.

Protection of the Phenolic Hydroxyl Group

Prior to manipulating the 2-fluoro position, it is often necessary to protect the 6-hydroxyl group to prevent unwanted side reactions. The choice of protecting group is critical and should be stable to the subsequent reaction conditions and readily cleavable at a later stage.

Protocol 1: Protection of this compound

Objective: To protect the 6-hydroxyl group of this compound to enable selective modification at the 2-position.

Materials:

  • This compound

  • Methoxymethyl chloride (MOM-Cl) or Ethoxymethyl chloride (EOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 equivalents) dropwise to the solution.

  • Slowly add MOM-Cl or EOM-Cl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the protected product.

Causality: The use of a hindered base like DIPEA is crucial to deprotonate the phenolic hydroxyl without acting as a competing nucleophile. MOM and EOM ethers are chosen for their stability to the basic and nucleophilic conditions of the subsequent cross-coupling reaction and their relative ease of cleavage under acidic conditions.

Synthesis of 2-Arylbenzothiazole Derivatives via Cross-Coupling

With the 6-hydroxyl group protected, the 2-fluoro position is activated for nucleophilic aromatic substitution or can be utilized in palladium-catalyzed cross-coupling reactions to introduce the desired aryl or heteroaryl moiety. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for this transformation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-arylbenzothiazole derivative from the protected 2-fluorobenzothiazole.

Materials:

  • Protected this compound (from Protocol 1)

  • Desired aryl or heteroaryl boronic acid or boronate ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the protected this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is required to activate the boronic acid for transmetalation. The choice of ligand on the palladium catalyst can significantly influence the reaction efficiency.

Application in the Synthesis of Precursors for [¹⁸F]Flortaucipir and [¹⁸F]Flutemetamol

The methodologies described above can be adapted to synthesize the direct precursors required for the automated radiolabeling of [¹⁸F]Flortaucipir and [¹⁸F]Flutemetamol.

Conceptual Pathway to an [¹⁸F]Flortaucipir Precursor

[¹⁸F]Flortaucipir is a leading PET tracer for imaging tau pathology. Its synthesis typically involves the nucleophilic substitution of a leaving group on a pyridine ring with [¹⁸F]fluoride. A trimethylammonium salt precursor (AV1622) is often used to improve solubility and facilitate purification.[1][2]

A conceptual synthetic route starting from this compound to a Flortaucipir-like precursor is depicted below. This involves a Suzuki coupling with a suitably protected and functionalized pyridine boronic ester, followed by manipulation of the protecting groups and installation of the trimethylammonium leaving group.

G A This compound B MOM-Protected 2-Fluorobenzothiazole A->B Protocol 1: Protection C Aryl-Coupled Intermediate B->C Protocol 2: Suzuki Coupling with functionalized pyridine D Deprotected Intermediate C->D Deprotection E Final Precursor (e.g., with Trimethylammonium) D->E Functional Group Manipulation

Conceptual workflow for a Flortaucipir-like precursor.

Conceptual Pathway to an [¹⁸F]Flutemetamol Precursor

[¹⁸F]Flutemetamol is an amyloid imaging agent. Its synthesis often utilizes a precursor with a nitro group as a leaving group for [¹⁸F]-fluorination.[3]

A similar synthetic strategy can be employed, starting with a Suzuki coupling of the protected this compound with a nitro-substituted aryl boronic acid. Subsequent deprotection would yield the desired precursor.

Automated Radiosynthesis and Quality Control of Benzothiazole-Based PET Tracers

The following protocols are based on established procedures for the automated synthesis of [¹⁸F]Flortaucipir and are adaptable for other benzothiazole-based tracers synthesized from similar precursors.[1]

Automated [¹⁸F]-Radiolabeling Protocol

Objective: To perform the automated radiosynthesis of a benzothiazole-based PET tracer.

Instrumentation: An automated synthesis module (e.g., GE TRACERlab™, Synthra RNplus) is required.

Materials:

  • Precursor (e.g., AV1622 for [¹⁸F]Flortaucipir) (1 mg in 1 mL DMSO)

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) solution

  • Acetonitrile (MeCN)

  • 3 N Hydrochloric Acid (HCl)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Sterile water for injection

  • Ethanol for injection

  • Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)

  • Semi-preparative HPLC system

G A [¹⁸F]Fluoride Trapping on QMA Cartridge B Elution with K₂₂₂/K₂CO₃ A->B C Azeotropic Drying B->C D Radiolabeling Reaction with Precursor C->D E Acid Hydrolysis (Deprotection) D->E F Neutralization E->F G Semi-Preparative HPLC Purification F->G H Formulation via SPE G->H I Final Product H->I

Automated radiosynthesis workflow.

Procedure (Automated Sequence):

  • [¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on a QMA cartridge. It is then eluted into the reactor vessel with a solution of K₂₂₂/K₂CO₃.

  • Azeotropic Drying: The aqueous [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of inert gas and vacuum at elevated temperature.

  • Radiolabeling: The precursor solution is added to the dried [¹⁸F]fluoride complex, and the reaction is heated (e.g., 110 °C for 5-10 minutes).

  • Deprotection: After cooling, an acid (e.g., 3 N HCl) is added, and the mixture is heated (e.g., 100 °C for 5 minutes) to remove any protecting groups.

  • Neutralization and Purification: The reaction is neutralized with a base (e.g., 0.5 N NaOH) and then transferred to a semi-preparative HPLC system for purification.

  • Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with sterile water and passed through a C18 SPE cartridge to trap the product. The cartridge is washed with sterile water, and the final product is eluted with ethanol and formulated with sterile saline for injection.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for human administration.[1] The following table summarizes the key QC specifications for a tracer like [¹⁸F]Flortaucipir.

Test Specification Method
Appearance Clear, colorless, free of particulatesVisual Inspection
pH 4.5 - 8.0pH paper or meter
Radionuclidic Identity Half-life of 105-115 minutesDose Calibrator
Radionuclidic Purity ≥ 99.5%Gamma Ray Spectroscopy
Radiochemical Purity ≥ 95%Analytical HPLC
Radiochemical Identity Retention time matches standardAnalytical HPLC
Residual Solvents Ethanol < 10%, Acetonitrile < 410 ppmGas Chromatography (GC)
Residual K₂₂₂ < 50 µg/mLSpot Test or GC
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) Test
Sterility No microbial growthUSP <71> Sterility Test
Molar Activity ≥ 37 GBq/µmol at EOSCalculated from HPLC data

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of advanced PET imaging agents. Its inherent reactivity at two distinct positions allows for the strategic construction of complex molecules, including precursors for clinically relevant amyloid and tau PET tracers. The detailed synthetic and radiolabeling protocols provided in this application note, grounded in established chemical principles, offer a robust framework for researchers to accelerate the development of novel diagnostic tools for neurodegenerative diseases and other pathologies. By understanding the causality behind each experimental step, scientists can confidently and efficiently leverage this powerful scaffold to advance the field of molecular imaging.

References

  • Cai, H., et al. (2021). Automated production of [18F]Flortaucipir for PET imaging of tauopathies. American Journal of Nuclear Medicine and Molecular Imaging, 11(3), 167–177.
  • Holt, D. P., et al. (2016). Synthesis and quality control of [18F]T807 for tau PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(14), 620-624.
  • GE Healthcare. (2013). Vizamyl (Flutemetamol F 18 Injection)
  • Shao, X., et al. (2017). An updated radiosynthesis of [18F]AV1441 for tau PET imaging. EJNMMI Radiopharmacy and Chemistry, 2(1), 7.
  • Avid Radiopharmaceuticals. (2020). TAUVID™ (flortaucipir F 18 injection)

Sources

Application Notes & Protocols: Leveraging 2-Fluorobenzo[d]thiazol-6-ol in the Development of Novel Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for New Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of infections and deaths annually.[1][2] The crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, rendering current first- and second-line therapies ineffective.[3] This urgent situation underscores the critical need for novel chemical entities with unique mechanisms of action to enrich the drug development pipeline.

The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Within the realm of infectious diseases, benzothiazole derivatives have demonstrated significant promise as potent antitubercular agents, often targeting essential mycobacterial enzymes.[4][6] This guide focuses on a specific, promising derivative: 2-Fluorobenzo[d]thiazol-6-ol . We will explore its synthesis, proposed mechanism of action, and provide detailed protocols for its evaluation as a potential antitubercular drug candidate.

Section 1: Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of a 2-aminothiophenol with a suitable carbonyl compound, carboxylic acid, or acyl chloride.[7][8][9] For the target molecule, this compound, a key starting material is 2-amino-4-fluorothiophenol. The following protocol outlines a representative synthetic approach.

Protocol 1.1: Two-Step Synthesis from 4-Fluoro-2-nitroaniline

Rationale: This protocol involves the reduction of a nitro group to an amine and subsequent diazotization and thiolation to form the required 2-aminothiophenol precursor, which is then cyclized.

Step 1: Synthesis of 5-Fluoro-2-aminothiophenol

  • Reduction: Dissolve 4-fluoro-2-nitroaniline in ethanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid. Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluoro-1,2-diaminobenzene.

  • Diazotization & Thiolation: Dissolve the resulting diamine in an aqueous solution of sodium nitrite at 0-5°C. Slowly add this solution to a solution of potassium ethyl xanthate. This sequence forms the thiol functionality.

  • Hydrolysis: Hydrolyze the xanthate intermediate using a base like sodium hydroxide, followed by acidification to yield 2-amino-5-fluorothiophenol.

Step 2: Cyclization to form this compound

  • Condensation: The synthesis of 2-substituted benzothiazoles can be achieved by reacting 2-aminothiophenols with various aldehydes.[8][10] To introduce the hydroxyl group at the 6-position of the final product, a precursor containing this functionality is needed. A common strategy is the condensation of 2-amino-5-fluorothiophenol with a suitable reagent.

  • Alternative Cyclization: A widely used method involves the reaction of a substituted 2-bromoaniline with potassium ethyl xanthate in DMF, which upon heating and subsequent acidification yields the corresponding benzothiazole-2-thiol.[11] This thiol can then be further modified. For the synthesis of this compound, a substituted aniline precursor would be required.

  • Characterization: The final product should be purified by column chromatography and its structure confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13]

Section 2: Proposed Mechanism of Action

Benzothiazole derivatives have been shown to inhibit several essential pathways in M. tuberculosis. One of the most validated targets is Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) .[14][15][16] DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan pathway.

Causality: DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential structural components of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death.[14][15] The bactericidal activity of benzothiazoles against Mtb is often attributed to the potent inhibition of this enzyme.[14]

DprE1_Inhibition_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Inhibition Pharmacological Intervention DPR Decaprenylphosphoryl-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE1->DPA Arabinogalactan Arabinogalactan & Lipoarabinomannan Synthesis DPA->Arabinogalactan CellWall Cell Wall Integrity Arabinogalactan->CellWall Disruption Disruption Arabinogalactan->Disruption Lysis Bacterial Lysis CellWall->Lysis Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->DprE1 Disruption->CellWall

Caption: Proposed mechanism of this compound via DprE1 inhibition.

Section 3: In Vitro Evaluation of Antitubercular Activity

A systematic in vitro evaluation is the cornerstone of early-stage drug discovery. This involves determining the compound's potency against Mtb, its activity within host cells, and its toxicity profile to establish a preliminary therapeutic window.

In_Vitro_Workflow Start Synthesized this compound MIC Protocol 3.1: Determine MIC (MABA / REMA Assay) Start->MIC Cytotoxicity Protocol 3.3: Cytotoxicity (MTT / LDH Assay on Mammalian Cells) Start->Cytotoxicity Intracellular Protocol 3.2: Intracellular Activity (Macrophage Infection Model) MIC->Intracellular Data Calculate Selectivity Index (SI) SI = CC50 / MIC Intracellular->Data Cytotoxicity->Data Decision Proceed to In Vivo Studies? Data->Decision

Caption: Workflow for the in vitro evaluation of antitubercular candidates.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Resazurin Microplate Assay (REMA) is a colorimetric, rapid, and low-cost method widely used for Mtb susceptibility testing.[17]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Test compound (this compound) and standard drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Prepare a suspension of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

  • Reading: Assess the color change visually. A blue color (resazurin) indicates no bacterial growth, while a pink color (resorufin) indicates growth. The MIC is the lowest drug concentration that prevents this color change.

Protocol 3.2: Intracellular Activity against Macrophage-Internalized Mtb

Rationale: Mtb is an intracellular pathogen that primarily resides within host macrophages. An effective antitubercular drug must be able to penetrate the host cell and kill the bacteria within this environment.[1] This assay evaluates the compound's ability to clear intracellular Mtb.[18][19][20]

Materials:

  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • DMEM or RPMI-1640 medium with 10% FBS

  • M. tuberculosis H37Rv

  • Test compound

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • Middlebrook 7H11 agar plates

Procedure:

  • Cell Seeding: Seed macrophages into a 24-well plate at a density of ~2 x 10⁵ cells per well and incubate overnight to allow adherence.

  • Infection: Infect the macrophage monolayer with Mtb H37Rv at a multiplicity of infection (MOI) of 10:1. Incubate for 4 hours to allow phagocytosis.

  • Wash: Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Treatment: Add fresh medium containing serial dilutions of the test compound to the infected cells. Include a "no drug" control.

  • Incubation: Incubate the treated, infected cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Plating: At the end of the incubation, wash the cells again with PBS. Lyse the macrophages with Triton X-100 solution to release the intracellular bacteria.

  • CFU Enumeration: Prepare serial dilutions of the cell lysates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies (Colony Forming Units, CFU).

  • Analysis: Compare the CFU counts from compound-treated wells to the untreated control to determine the reduction in intracellular bacterial load.

Protocol 3.3: In Vitro Cytotoxicity Assessment

Rationale: It is crucial to ensure that the compound's antibacterial activity is not due to general toxicity to host cells. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[21][22]

Materials:

  • Mammalian cell line (e.g., HepG2 for hepatotoxicity, or Vero kidney cells)

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight.[19]

  • Treatment: Expose the cells to serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against drug concentration.

Data Presentation and Interpretation

Summarize the quantitative data in a table to facilitate comparison and calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.

CompoundMIC (µg/mL) vs Mtb H37RvCC₅₀ (µg/mL) vs HepG2 CellsSelectivity Index (SI = CC₅₀/MIC)
This compound e.g., 1.25e.g., >64>51.2
Isoniazid0.06>100>1667
Rifampicin0.12550400

Interpretation: A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells. An SI > 10 is generally considered a good starting point for a hit compound.

Section 4: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening must be evaluated in an animal model of tuberculosis to assess their efficacy in a complex biological system.[23][24] The murine model is the most common for preclinical TB drug testing.[23][25]

In_Vivo_Workflow Start Candidate with High SI Infection Protocol 4.1: Establish Murine TB Infection (Low-dose aerosol challenge with Mtb) Start->Infection Treatment Initiate Treatment Regimen (e.g., 4 weeks, oral gavage) Infection->Treatment Groups Treatment Groups: 1. Vehicle Control 2. Test Compound 3. Standard Drug (INH/RIF) Treatment->Groups Endpoint Endpoint Analysis Treatment->Endpoint CFU Bacterial Load in Lungs & Spleen (CFU) Endpoint->CFU Histo Histopathology of Lung Tissue Endpoint->Histo Result Determine Reduction in Bacterial Burden CFU->Result

Caption: Standard workflow for in vivo efficacy testing in a murine TB model.

Protocol 4.1: Acute Murine Model of Tuberculosis

Rationale: This model assesses the ability of a compound to reduce the bacterial burden in the primary organs of infection (lungs and spleen) after a short course of treatment. Rapid screening models using highly susceptible mice, such as gamma interferon gene-disrupted (GKO) mice, can accelerate this process.[23][25]

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Aerosol infection chamber

  • M. tuberculosis H37Rv

  • Test compound formulated for oral gavage

  • Tissue homogenizer

Procedure:

  • Infection: Infect mice with a low dose of Mtb H37Rv (~50-100 CFU) via the aerosol route. This route closely mimics the natural route of human infection.

  • Establishment of Infection: Allow the infection to establish for 2-3 weeks. At this point, the bacterial load in the lungs will have reached a stable, chronic phase.

  • Treatment: Randomize mice into treatment groups (typically n=5-10 per group): Vehicle control, test compound at various doses, and a positive control group (e.g., Isoniazid).

  • Administration: Administer the treatment daily via oral gavage for a period of 2 to 4 weeks.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs in PBS. Plate serial dilutions of the homogenates onto 7H11 agar plates.

  • CFU Counting: Incubate the plates for 3-4 weeks and count the CFUs.

  • Data Analysis: The efficacy of the compound is determined by the log₁₀ reduction in CFU in the organs of treated mice compared to the vehicle control group. A statistically significant reduction indicates in vivo activity.

Section 5: Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[5]

  • Position 6: Substitution at the 6-position with an electron-withdrawing group, such as the fluoro atom in our target compound, has been shown to be favorable for antitubercular activity.[11]

  • Position 2: The substituent at the 2-position is critical for potency. Modifications at this position can influence the compound's binding affinity to its target, as well as its physicochemical properties like solubility and lipophilicity.[5][26]

  • Lipophilicity: A balance of lipophilicity is often required. While increased lipophilicity can enhance cell penetration, excessive lipophilicity might lead to poor solubility and off-target toxicity.[11][26]

Systematic modification of the this compound scaffold, particularly at the 2-position, while retaining the favorable 6-fluoro group, represents a logical strategy for lead optimization.

Conclusion and Future Directions

This compound stands as a promising starting point for the development of a new class of antitubercular agents. Its benzothiazole core is associated with a validated mechanism of action, and the specific substitutions offer a foundation for further medicinal chemistry efforts. The protocols detailed in this guide provide a robust framework for the systematic evaluation of this and related compounds.

Future work should focus on:

  • Lead Optimization: Synthesizing a library of analogues to improve potency (lower MIC), enhance the selectivity index, and optimize pharmacokinetic properties such as metabolic stability and oral bioavailability.[27]

  • Target Validation: Confirming the inhibition of DprE1 through enzymatic assays and exploring potential secondary mechanisms of action.

  • Resistance Studies: Determining the frequency of resistance development and identifying the genetic basis of resistance to guide future clinical strategies.

By applying these rigorous preclinical evaluation strategies, compounds derived from the this compound scaffold can be advanced through the drug discovery pipeline, with the ultimate goal of providing new, effective treatments to combat the global tuberculosis epidemic.

References

  • Vertex AI Search. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Retrieved January 19, 2026.
  • American Society for Microbiology. (n.d.). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Retrieved January 19, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. Retrieved January 19, 2026.
  • Frontiers. (n.d.). Animal Models for Tuberculosis in Translational and Precision Medicine. Retrieved January 19, 2026.
  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (n.d.).
  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Retrieved January 19, 2026.
  • Taylor & Francis Online. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (n.d.). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Retrieved January 19, 2026.
  • Frontiers. (n.d.). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Retrieved January 19, 2026.
  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved January 19, 2026.
  • PubMed. (2021).
  • PubMed. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved January 19, 2026.
  • ResearchGate. (2025). Discovery of Benzothiazoles as Antimycobacterial Agents: Synthesis, Structure-Activity Relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved January 19, 2026.
  • American Society for Microbiology. (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Retrieved January 19, 2026.
  • PubMed. (2015). Discovery of benzothiazoles as antimycobacterial agents: Synthesis, structure-activity relationships and binding studies with Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Retrieved January 19, 2026.
  • ApconiX. (2023). Discovery Of Benzothiazoles As Antimycobacterial Agents. Retrieved January 19, 2026.
  • Frontiers. (n.d.). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Retrieved January 19, 2026.
  • American Society for Microbiology. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Retrieved January 19, 2026.
  • ScienceDirect. (2018). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Retrieved January 19, 2026.
  • PubMed. (n.d.).
  • ProQuest. (n.d.). Biological Screening and Structure Activity relationship of Benzothiazole. Retrieved January 19, 2026.
  • EMBO Press. (2024). Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. Retrieved January 19, 2026.
  • Bentham Science. (n.d.).
  • PubMed. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (n.d.). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. Retrieved January 19, 2026.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved January 19, 2026.
  • ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Retrieved January 19, 2026.
  • PubMed. (2019). Benzothiazole analogs as potential anti-TB agents: computational input and molecular dynamics. Retrieved January 19, 2026.
  • Malaysian Journal of Chemistry. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved January 19, 2026.
  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved January 19, 2026.
  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved January 19, 2026.
  • PubMed. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved January 19, 2026.

Sources

HPLC purification method for 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-Fluorobenzo[d]thiazol-6-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and optimized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. This compound is a key heterocyclic scaffold in medicinal chemistry, serving as a vital intermediate in the synthesis of novel therapeutic and diagnostic agents, including positron emission tomography (PET) imaging probes for neurodegenerative diseases and potent antitubercular agents.[1] Given the stringent purity requirements for these applications, a reliable purification strategy is paramount. This document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers insights for adapting the method for high-throughput and scale-up operations.

Introduction and Scientific Rationale

The benzothiazole moiety is a privileged structure in drug discovery, exhibiting a wide array of pharmacological activities.[2][3] The specific compound, this compound, incorporates a fluorine atom and a hydroxyl group, which modulate its physicochemical properties for enhanced biological interactions. High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of such pharmaceutical intermediates, offering high resolution, reproducibility, and scalability.[4]

The objective of this application note is to establish a validated RP-HPLC protocol that ensures the isolation of this compound at a purity level suitable for advanced research and development. The method development is grounded in a thorough analysis of the analyte's physicochemical properties.

Physicochemical Properties of this compound

A successful purification strategy begins with understanding the molecule's characteristics. The key properties influencing HPLC method development are summarized below.

PropertyValue / ObservationRationale for HPLC Method Design
Molecular Formula C₇H₄FNOSIndicates a small molecule with heteroatoms.
Molecular Weight 169.18 g/mol [1]Suitable for standard HPLC analysis.
Structure Aromatic benzothiazole core with polar hydroxyl (-OH) and electronegative fluoro (-F) substituents.The molecule is moderately polar. RP-HPLC is the ideal separation mode.[4]
pKa (estimated) ~8-10 (for the phenolic -OH group)The ionization state is pH-dependent. To ensure reproducible retention and sharp peaks, the mobile phase pH must be controlled to keep the phenol in its protonated (neutral) form.[5] An acidic mobile phase (pH 2-4) is required.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO).[6]The sample should be dissolved in a minimal amount of organic solvent or DMSO and diluted in the mobile phase.
UV Absorbance Strong absorbance expected in the 250-300 nm range due to the conjugated aromatic system.[7][8][9]Allows for sensitive detection using a standard UV or Diode Array Detector (DAD). A primary wavelength of 280 nm is a logical starting point.

HPLC Purification Workflow

The overall process, from crude material to purified compound, follows a logical sequence of steps designed to maximize purity and yield.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude This compound Dissolve Dissolve in minimal DMSO or Methanol Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC_System HPLC System (Equilibrated) Filter->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Injection Detector UV/DAD Detector (λ = 280 nm) Column->Detector Elution Collection Fraction Collector Detector->Collection Signal-Triggered Collection Purity_Check Purity Analysis of Collected Fractions Collection->Purity_Check Evaporation Solvent Evaporation (Lyophilization or Rotary Evaporation) Purity_Check->Evaporation Pure_Compound Pure Compound (>98%) Evaporation->Pure_Compound

Caption: Workflow for the HPLC purification of this compound.

Detailed Application Protocol

This protocol is optimized for an analytical-scale purification. For preparative scale, the column dimensions and flow rate should be increased proportionally, while maintaining the same linear velocity.

Materials and Equipment
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is the standard choice for retaining and separating moderately polar to non-polar compounds.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additives: Formic acid (FA), LC-MS grade.

  • Sample: Crude this compound.

  • Glassware: Volumetric flasks, beakers.

  • Filtration: 0.45 µm syringe filters (PTFE or nylon).

Mobile Phase and Sample Preparation

Mobile Phase A (Aqueous):

  • Measure 1000 mL of ultrapure water into a clean bottle.

  • Add 1.0 mL of formic acid (to make 0.1% v/v).

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Organic):

  • Measure 1000 mL of acetonitrile into a clean bottle.

  • Add 1.0 mL of formic acid (to make 0.1% v/v).

  • Mix thoroughly and degas.

Scientific Rationale: The use of 0.1% formic acid maintains a pH of approximately 2.7. This is well below the estimated pKa of the phenolic hydroxyl group, ensuring it remains fully protonated.[5] This prevents peak tailing and shifting retention times associated with analyte ionization. Using the same additive in both aqueous and organic phases prevents baseline shifts during the gradient.[10]

Sample Preparation:

  • Accurately weigh approximately 5 mg of the crude this compound.

  • Dissolve the sample in 0.5 mL of methanol or DMSO.

  • Dilute with 0.5 mL of Mobile Phase A to a final concentration of ~5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[2]

Chromatographic Conditions

The following parameters have been optimized for the separation of this compound from common synthesis-related impurities.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or DAD scan 200-400 nm)
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

Scientific Rationale: A gradient elution is employed to ensure that early-eluting polar impurities are well-separated while also efficiently eluting the more retained target compound and any non-polar impurities, all within a reasonable timeframe.[11] Maintaining a constant column temperature of 30 °C ensures stable and reproducible retention times.

Experimental Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the sample diluent (e.g., 50:50 Methanol/Mobile Phase A) to ensure the system and solvents are free from contaminants.

  • Sample Injection: Inject the prepared sample and start the data acquisition.

  • Fraction Collection: Identify the peak corresponding to this compound based on its retention time. Set the fraction collector to collect the eluent corresponding to the rising edge and falling edge of this peak.

  • Purity Analysis: After collection, inject a small aliquot (5-10 µL) of the collected fraction(s) using the same HPLC method to confirm its purity. The resulting chromatogram should show a single, sharp peak.

  • Compound Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer. The use of a volatile buffer like formic acid is advantageous as it is easily removed during this step.[12]

Troubleshooting and Further Considerations

  • Poor Peak Shape (Tailing): This may indicate column degradation or interaction with active silanol groups. Ensure the mobile phase is sufficiently acidic. If the problem persists, consider using a column with advanced end-capping.

  • Poor Resolution: Adjust the gradient slope. A shallower gradient (e.g., a longer run time to go from 10% to 90% B) will increase the separation between closely eluting peaks.

  • Scaling Up: To move from analytical to preparative scale, use a column with the same stationary phase but a larger internal diameter. The flow rate should be scaled up proportionally to the square of the column radii ratio to maintain linear velocity. The injection volume can also be increased significantly.

References

  • ResearchGate. UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. Available at: [Link]

  • ResearchGate. Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Available at: [Link]

  • ResearchGate. UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Available at: [Link]

  • MDPI. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Available at: [Link]

  • PubChem. Benzothiazole. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • CNKI. Effects of substituents on the spectrum properties of benzothiazoles. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • AKJournals. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • Taylor & Francis Online. HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available at: [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Quinoline. 2-Bromo-6-fluorobenzo[d]thiazole | Properties, Safety, Uses, SDS & Supplier Info. Available at: [Link]

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • PubChem. 2-Amino-6-fluorobenzothiazole. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]

  • PubChem. Benzo(d)thiazol-2-amine. Available at: [Link]

  • ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Available at: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • Pharmaffiliates. 6-Methylbenzo[d]thiazol-2-amine. Available at: [Link]

Sources

Mass spectrometry fragmentation of 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometry Fragmentation of 2-Fluorobenzo[d]thiazol-6-ol

Abstract

This application note provides a detailed theoretical framework for the mass spectrometric fragmentation of this compound (C₇H₄FNOS, MW: 169.18 g/mol )[1], a key heterocyclic intermediate in medicinal chemistry. Given its role as a precursor for developing advanced therapeutic agents and PET imaging probes for neurodegenerative diseases[1], a thorough understanding of its behavior under mass spectrometric analysis is critical for structural confirmation, purity assessment, and metabolite identification. We present the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and lower-energy Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). This guide explains the causal mechanisms behind the fragmentation, rooted in the principles of ion stability and the influence of the compound's distinct functional groups. Detailed protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for practical implementation in research and development settings.

Introduction: The Analytical Imperative

This compound is a rationally designed scaffold molecule that combines three critical features for drug development: a benzothiazole core, a fluorine substituent to enhance metabolic stability, and a hydroxyl group to facilitate hydrogen bonding with biological targets[2]. Its derivatives have shown promise as antitubercular agents and as probes for visualizing tau protein aggregates in Alzheimer's disease research[1].

Mass spectrometry is an indispensable tool for the unambiguous structural elucidation of such novel compounds.[3] Electron Ionization (EI) provides highly detailed and reproducible fragmentation patterns, ideal for structural confirmation and library matching, while Electrospray Ionization coupled with tandem mass spectrometry (ESI-MS/MS) is the gold standard for analyzing compounds in complex biological matrices.[3][4] This document serves as a comprehensive guide for researchers, predicting the fragmentation signatures of this compound to aid in the interpretation of mass spectral data.

Foundational Principles of Fragmentation

The fragmentation of this compound is governed by the interplay of its stable aromatic core and its functional groups.

  • Benzothiazole Core: The fused aromatic ring system provides significant stability, often resulting in a prominent molecular ion peak, especially under softer ionization conditions.[5] Fragmentation may involve characteristic cleavages of the less stable thiazole ring.[6][7]

  • Hydroxyl Group (-OH): As a phenolic compound, fragmentation pathways involving the hydroxyl group are expected. This includes the facile loss of a neutral carbon monoxide (CO) molecule and, under certain conditions, dehydration (loss of H₂O).[8][9]

  • Fluoro Group (-F): The electronegative fluorine atom influences the electronic structure of the benzene ring. Common fragmentation pathways for fluorinated aromatics include the loss of a fluorine radical (F•) or neutral hydrogen fluoride (HF).[10][11]

Predicted Fragmentation Pathway under Electron Ionization (EI)

Electron Ionization (typically at 70 eV) is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[12] The process begins with the ejection of an electron to form a radical cation, M•+.

The proposed EI fragmentation cascade for this compound is initiated by several competing pathways originating from the molecular ion at m/z 169.

  • Loss of Carbon Monoxide (CO): A primary fragmentation common to phenols is the elimination of CO from the hydroxylated ring, leading to a highly conjugated radical cation at m/z 141 .

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the thiazole ring can result in the expulsion of HCN, a stable neutral molecule, yielding a fragment at m/z 142 .

  • Loss of a Fluorine Radical (F•): Homolytic cleavage of the strong C-F bond can occur, resulting in the loss of a fluorine radical to produce an ion at m/z 150 . While less common than other pathways, this fragmentation is characteristic of some fluorinated aromatics.[10]

Further fragmentation of these primary ions can lead to smaller, stable structures, providing a complete fingerprint of the molecule.

G M C₇H₄FNOS (M•+) m/z 169 F1 m/z 141 M->F1 -CO F2 m/z 142 M->F2 -HCN F3 m/z 150 M->F3 -F• F4 m/z 113 F1->F4 -HCN

Caption: Predicted Electron Ionization (EI) Fragmentation Pathway.

Predicted Fragmentation Pathway under ESI-CID (MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal initial fragmentation. Collision-Induced Dissociation (CID) is then used to controllably fragment this precursor ion in a collision cell, providing structural information. Aromatic compounds are known to produce radical fragment ions even under CID conditions.[13][14]

For this compound, the precursor ion would be the protonated molecule at m/z 170 .

  • Loss of Water (H₂O): A common fragmentation for protonated molecules containing a hydroxyl group is the neutral loss of water, leading to a stable, delocalized cation at m/z 152 .[8]

  • Loss of Carbon Monoxide (CO): Similar to the EI pathway, the loss of CO from the protonated precursor is a highly probable event, resulting in a product ion at m/z 142 .

  • Loss of Hydrogen Fluoride (HF): The elimination of neutral HF is another plausible pathway, particularly with the proton available to abstract the fluorine atom, yielding an ion at m/z 150 .

G M C₇H₅FNOS⁺ ([M+H]⁺) m/z 170 F1 m/z 152 M->F1 -H₂O F2 m/z 142 M->F2 -CO F3 m/z 150 M->F3 -HF

Caption: Predicted ESI-CID Fragmentation Pathway from [M+H]⁺.

Summary of Predicted Key Fragments

The following table summarizes the major predicted fragments for this compound under both ionization regimes. These m/z values serve as diagnostic markers for identifying the compound.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss
EI 169 (M•+)141CO
142HCN
150F•
ESI-CID 170 ([M+H]⁺)152H₂O
142CO
150HF

Protocol: GC-EI-MS Analysis

This protocol is designed for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

G A Sample Prep (Dissolve in MeOH) B GC Injection (1 µL) A->B C Chromatographic Separation B->C D EI Source (70 eV) C->D E Quadrupole Mass Analyzer D->E F Data Acquisition E->F

Caption: Workflow for GC-EI-MS analysis.

6.1 Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol (MeOH).

  • Perform a serial dilution to create a working solution of 10 µg/mL in MeOH.

  • Transfer 1 mL of the working solution to a 2 mL autosampler vial.

6.2 Gas Chromatography (GC) Conditions

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

6.3 Mass Spectrometry (MS) Conditions

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280°C.

Protocol: LC-ESI-MS/MS Analysis

This protocol is suitable for analyzing the target compound from complex matrices, such as in drug metabolism studies, using a Liquid Chromatography-Tandem Mass Spectrometry system.

7.1 Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in 50:50 acetonitrile:water.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

7.2 Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-8 min: 10% to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 10% B (re-equilibration).

7.3 Mass Spectrometry (MS/MS) Conditions

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow: Nitrogen, optimized for the specific instrument.

  • Scan Mode: Product Ion Scan.

  • Precursor Ion: m/z 170.

  • Collision Gas: Argon.

  • Collision Energy: Optimize between 15-35 eV to observe the desired fragments.

Conclusion

The predicted fragmentation patterns for this compound provide a robust analytical blueprint for researchers. Under EI, characteristic losses of CO and HCN are expected to provide a rich, high-energy fragmentation spectrum. Under ESI-CID, softer fragmentation via the loss of H₂O and CO from the protonated molecule is anticipated. These elucidated pathways, combined with the detailed analytical protocols, equip scientists in pharmaceutical and chemical research with the necessary tools to confidently identify and characterize this important molecule, accelerating the pace of discovery and development.

References

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402. [Link]

  • Tomita, I., & Watanabe, T. (1984). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry, 11(9), 450-454. [Link]

  • Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2536. [Link]

  • Zieliński, P., et al. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 35(S2), e9093. [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

  • Zieliński, P., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 35(S2). [Link]

  • Postigo, C., et al. (2014). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. Journal of Chromatography A, 1355, 164-172. [Link]

  • Wang, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(19), 6825. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Wang, L., et al. (2019). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Environmental Pollution, 254(Pt A), 112975. [Link]

  • ResearchGate. (n.d.). Chemical structures and modified fragments analysis of benzothiazole antifungal active compounds. ResearchGate. [Link]

  • Xu, G., et al. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America. [Link]

  • Sharma, D., & Narasimhan, B. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1836-1861. [Link]

  • Lu, W., et al. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 585-594. [Link]

  • Guda, V. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4787. [Link]

  • Lu, W., & Ho, T. D. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • MassBank. (2021). Benzothiazole Spectrum. MassBank Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-fluorobenzothiazole. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Vu, D. C., & Loo, R. R. O. (2016). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 6(4), 36. [Link]

Sources

Application Notes and Protocols: Leveraging 2-Fluorobenzo[d]thiazol-6-ol in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 2-Fluorobenzo[d]thiazol-6-ol as a versatile scaffold in click chemistry. This document outlines the rationale, synthetic strategies, and detailed protocols for preparing "clickable" derivatives of this fluorinated benzothiazole and their subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The inherent properties of the benzothiazole core, including its fluorescence potential and established bioactivity, make it an attractive building block for creating novel conjugates for drug discovery, chemical biology, and materials science.[1][2]

The fluorination at the 2-position can enhance metabolic stability and modulate the electronic properties of the benzothiazole ring system, offering advantages in the design of novel bioactive molecules.[3][4][5] The hydroxyl group at the 6-position serves as a convenient handle for the introduction of either an alkyne or an azide functionality, the key components for click chemistry.

Strategic Overview: Functionalization of this compound for Click Chemistry

To employ this compound in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. The choice of functionalization depends on the desired reaction partner. The hydroxyl group at the 6-position is the primary site for modification.

Workflow for Click Chemistry Applications

G cluster_0 Preparation of Clickable Benzothiazoles cluster_1 Click Chemistry Conjugation A This compound B Alkynyl Benzothiazole Derivative A->B Williamson Ether Synthesis C Azido Benzothiazole Derivative A->C Multi-step Synthesis (amination, diazotization, azidation) F CuAAC Reaction B->F G SPAAC Reaction C->G D Azide-Containing Molecule D->F E Alkyne-Containing Molecule E->G H Benzothiazole-Triazole Conjugate F->H G->H

Caption: General workflow for preparing and using this compound in click chemistry.

Synthesis of "Click-Ready" this compound Derivatives

Synthesis of 2-Fluoro-6-(prop-2-yn-1-yloxy)benzo[d]thiazole (Alkyne Derivative)

The introduction of a terminal alkyne is readily achieved via a Williamson ether synthesis, reacting the phenolic hydroxyl group of this compound with propargyl bromide.[6][7][8] This reaction proceeds via an SN2 mechanism and is generally high-yielding.

Caption: Synthesis of the alkynyl derivative of this compound.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Reaction: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (ESI+)
Alkyne Derivative ~7.8-7.2 (m, 3H, Ar-H), ~4.7 (d, 2H, O-CH₂), ~2.5 (t, 1H, C≡CH)Aromatic carbons, ~78 (C≡CH), ~76 (C≡CH), ~56 (O-CH₂)[M+H]⁺ calculated and found
Proposed Synthesis of 6-Azido-2-fluorobenzo[d]thiazole (Azide Derivative)

The synthesis of the azido derivative is a more involved process. A plausible route involves the nitration of a suitable benzothiazole precursor, followed by reduction to the amine, diazotization, and subsequent azidation.[9][10]

Caption: Proposed multi-step synthesis of the azido derivative.

  • Nitration: Carefully add a nitrating mixture (HNO₃/H₂SO₄) to a solution of 2-fluorobenzothiazole at low temperature (0-5 °C) to obtain 6-nitro-2-fluorobenzothiazole.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) to yield 6-amino-2-fluorobenzothiazole.

  • Diazotization: Dissolve the 6-amino-2-fluorobenzothiazole in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt in situ.

  • Azidation: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃). Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Note on Safety: Organic azides can be explosive. Handle with care and use appropriate personal protective equipment.

Application in Click Chemistry: Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[11] It is widely used in bioconjugation, drug discovery, and materials science.[12][13][14]

Caption: General scheme for the CuAAC reaction.

  • Stock Solutions:

    • Alkynyl Benzothiazole: Prepare a 10 mM stock solution in DMSO.

    • Azide-functionalized biomolecule (e.g., protein, peptide): Prepare a solution in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water (freshly made).

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-functionalized biomolecule (to a final concentration of 10-100 µM).

    • Alkynyl Benzothiazole (1.5-5 eq relative to the biomolecule).

    • Ligand (5 eq relative to CuSO₄).

    • Copper(II) Sulfate (1 eq relative to the biomolecule).

    • Sodium Ascorbate (5-10 eq relative to CuSO₄).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for sensitive biomolecules, though the reaction time may need to be extended.

  • Purification: Purify the conjugate using a method appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern.[15][16] This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which reacts readily with an azide.[17][18]

Caption: General scheme for the SPAAC reaction.

  • Cell Preparation: Culture cells to the desired confluency. If labeling intracellular targets, ensure the azido-benzothiazole is cell-permeable.

  • Labeling:

    • Treat the cells with the azido-benzothiazole derivative at an appropriate concentration and for a suitable duration to allow for cellular uptake and/or metabolic incorporation.

    • Wash the cells with fresh media or PBS to remove any unreacted azido-benzothiazole.

    • Add the DBCO-functionalized molecule (e.g., a fluorescent dye-DBCO conjugate) to the cell culture media at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37 °C.

  • Washing and Imaging: Wash the cells multiple times with PBS to remove excess DBCO reagent. The cells can then be fixed and permeabilized if necessary for co-localization studies, or imaged directly using fluorescence microscopy.

Potential Applications and Advantages

The conjugation of the 2-fluorobenzothiazole moiety to various molecules via click chemistry opens up a wide range of applications:

  • Drug Discovery: The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][19] Click chemistry allows for the rapid generation of libraries of benzothiazole-containing compounds for high-throughput screening.

  • Fluorescent Probes: Benzothiazole derivatives are known to exhibit interesting fluorescent properties.[20][21][22] The formation of the triazole ring through click chemistry can modulate the fluorescence emission, potentially leading to "click-on" fluorescent probes for bioimaging.

  • Bioconjugation: The ability to attach the 2-fluorobenzothiazole unit to proteins, peptides, nucleic acids, and other biomolecules allows for the study of their interactions and localization within cells.[12][13][23]

  • Materials Science: Incorporation of the rigid, aromatic benzothiazole-triazole unit into polymers can alter their mechanical, thermal, and photophysical properties.

Characterization of Conjugates

The successful synthesis of benzothiazole-triazole conjugates should be confirmed by appropriate analytical techniques:

TechniquePurpose
NMR Spectroscopy To confirm the formation of the triazole ring and the overall structure of small molecule conjugates.[24][25][26]
Mass Spectrometry To determine the exact mass of the conjugate.
UV-Vis & Fluorescence Spectroscopy To characterize the photophysical properties of the conjugate.
HPLC/FPLC To assess the purity of the conjugate and for purification.
SDS-PAGE/Western Blot For protein conjugates, to confirm the increase in molecular weight and the presence of the benzothiazole moiety (if an appropriate antibody is available).

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Aryl azide synthesis by azidonation, azidation or substitution. [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • National Institutes of Health. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • Wiley Online Library. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • IntechOpen. Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]

  • National Institutes of Health. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • SciELO. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. [Link]

  • PubMed. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. [Link]

  • CSIR-NIScPR. Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. [Link]

  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • ResearchGate. Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. [Link]

  • Medium. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • MDPI. Importance of Fluorine in Benzazole Compounds. [Link]

  • Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • ResearchGate. Unprecedentedly Simple Method of Synthesis of Aryl Azides and 3-Hydroxytriazenes. [Link]

  • Frontiers. Click Chemistry in Natural Product Modification. [Link]

  • PubMed Central. Benzothiazole derivatives as anticancer agents. [Link]

  • National Institutes of Health. Click Triazoles for Bioconjugation. [Link]

  • ResearchGate. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. [Link]

  • Royal Society of Chemistry. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Royal Society of Chemistry. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

  • Springer. Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. [Link]

  • Taylor & Francis. Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]

  • Royal Society of Chemistry. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. [Link]

  • baseclick GmbH. Protocols. [Link]

  • International Journal of Current Research and Review. Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. [Link]

  • ResearchGate. Structure of fluorinated benzothiazole and triazoles derivatives. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2][3] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological processes.[1][3] Benzothiazole derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4]

The strategic introduction of a fluorine atom, as in 2-Fluorobenzo[d]thiazol-6-ol, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[5] Fluorination can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in key cell-based assays. We will delve into detailed protocols for assessing its cytotoxic potential and for a critical counter-screening assay to evaluate its interaction with firefly luciferase, a common reporter in high-throughput screening.

Mechanism of Action: Potential Biological Targets

While the specific mechanism of action for this compound is yet to be fully elucidated, the broader benzothiazole class offers insights into its probable biological targets. Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[6][7] Some have been shown to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or modulate signaling pathways critical for tumor growth.[1] For instance, certain substituted benzothiazoles have been identified as potent inhibitors of cholinesterases[8] and have shown activity against various cancer cell lines, including lung, breast, and ovarian cancer.[9][10][11]

A crucial consideration for any benzothiazole-containing compound is its potential to inhibit firefly luciferase (FLuc).[12][13][14] The benzothiazole core is structurally similar to D-luciferin, the substrate for FLuc.[14] This structural mimicry can lead to competitive inhibition of the enzyme, which is a widely used reporter in cell-based assays.[12][13] Unrecognized FLuc inhibition can lead to a high rate of false positives or false negatives in high-throughput screens.[14] Therefore, a direct FLuc inhibition assay is an essential component of the characterization of any novel benzothiazole derivative.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[15]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat with serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 2-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 value G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • After the incubation, carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Trustworthiness and Self-Validation:

  • Controls: The inclusion of both a vehicle control (to account for any effects of the solvent) and a positive control (to ensure the assay is responsive) is critical for validating the results.

  • Replicates: Each concentration should be tested in triplicate to ensure the reproducibility of the data.

  • Linearity: Ensure that the initial cell seeding density is within the linear range of the assay.

Protocol 2: Firefly Luciferase Inhibition Assay

This assay directly measures the effect of this compound on the activity of purified firefly luciferase enzyme. This is a critical counter-screen to rule out false-positive or false-negative results in luciferase-based reporter gene assays.

Workflow for Firefly Luciferase Inhibition Assay

FLuc_Inhibition_Workflow A Prepare serial dilutions of This compound B Add purified firefly luciferase enzyme to each well A->B C Incubate for 15-30 min at room temperature B->C D Add luciferase assay reagent (containing D-luciferin and ATP) C->D E Immediately measure luminescence D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the in vitro firefly luciferase inhibition assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in a suitable assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.8).

    • Reconstitute purified firefly luciferase enzyme in the assay buffer to the manufacturer's recommended concentration.

    • Prepare the luciferase assay reagent containing D-luciferin and ATP according to the manufacturer's protocol.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 5 µL of the serially diluted this compound or controls.

    • Include a vehicle control (DMSO) and a known luciferase inhibitor as a positive control.

    • Add 45 µL of the diluted firefly luciferase enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Luminescence Measurement:

    • Place the plate in a luminometer.

    • Inject 50 µL of the luciferase assay reagent into each well.

    • Immediately measure the luminescence signal (typically with a 1-second integration time).

  • Data Analysis:

    • Calculate the percentage of luciferase inhibition for each concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Expertise & Experience Insights:

  • Assay Interference: Be aware that some compounds can quench the luminescent signal or interfere with the detection optics. It is advisable to run a parallel assay without the enzyme to check for such interference.

  • ATP and Luciferin Concentrations: The apparent potency of an inhibitor can be influenced by the concentrations of ATP and D-luciferin in the assay reagent.[16] For mechanism of action studies, it may be necessary to vary the concentrations of these substrates.

  • Enzyme Stability: Luciferase can be unstable. Ensure proper storage and handling of the enzyme to maintain its activity.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h treatment
HeLaCervical Cancer12.5
MCF-7Breast Cancer8.2
A549Lung Cancer15.8
HepG2Liver Cancer22.1

Table 2: Hypothetical Firefly Luciferase Inhibition by this compound

AssayIC₅₀ (µM)
Firefly Luciferase Inhibition5.3

Conclusion

This compound, as a representative of the fluorinated benzothiazole class, holds potential for further investigation as a bioactive compound. The protocols detailed in this application note provide a robust framework for its initial characterization. A thorough evaluation of its cytotoxic effects, coupled with a critical assessment of its potential to interfere with common reporter systems like firefly luciferase, is paramount for advancing our understanding of its therapeutic potential and for ensuring the integrity of future screening campaigns.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PMC, 15(12), 1648–1663. [Link]

  • Trejtnar, F., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed, 21(7), 1735-1748. [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Wang, L., et al. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Medicinal Chemistry Letters, 13(2), 263-270. [Link]

  • Auld, D. S., et al. (2010). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry, 53(4), 1873-1884. [Link]

  • Giuliani, G., et al. (2020). Inhibitor bias in luciferase-based luminescence assays. SLAS Discovery, 25(8), 900-909. [Link]

  • Sharma, P., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(10), 1952-2000. [Link]

  • Kuchar, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(25), 15468-15478. [Link]

  • Patel, D. R., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1145-1150. [Link]

  • Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]

  • Ghorbani, M., et al. (2023). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Bioorganic Chemistry, 134, 106456. [Link]

  • Pisani, L., et al. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6596. [Link]

  • Koutsoulas, C., et al. (2019). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Molecules, 24(18), 3356. [Link]

  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 1-8. [Link]

  • Iqbal, J., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(13), 3045. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-Fluorobenzo[d]thiazol-6-ol: A Technical Guide to Optimizing Yield

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Fluorobenzo[d]thiazol-6-ol stands as a molecule of significant interest. However, its synthesis can present challenges, often leading to suboptimal yields. This technical support guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of this important compound, drawing upon established chemical principles and field-proven insights. Our focus is on the widely utilized Hugershoff reaction, a reliable method for the preparation of 2-aminobenzothiazoles from substituted anilines.

Core Synthesis Protocol: The Hugershoff Reaction for this compound

The synthesis of this compound is typically achieved through the oxidative cyclization of an arylthiourea intermediate, which is formed in situ from the reaction of 4-amino-2-fluorophenol with a thiocyanate salt. The subsequent addition of bromine facilitates the ring closure to form the benzothiazole core.

Experimental Protocol

Materials:

  • 4-Amino-2-fluorophenol

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Glacial acetic acid

  • Bromine

  • Ice

  • Sodium bisulfite (or other quenching agent)

  • Appropriate solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Thiourea Formation:

    • In a flask equipped with a magnetic stirrer, dissolve 4-amino-2-fluorophenol (1.0 eq) in glacial acetic acid.

    • Add potassium thiocyanate (1.1 - 1.5 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding N-(3-fluoro-4-hydroxyphenyl)thiourea.

  • Cyclization:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C. The addition of bromine should result in a color change.

  • Reaction Completion:

    • After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • If a persistent bromine color remains, add a small amount of sodium bisulfite solution to quench the excess bromine.

    • The crude product should precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions to improve reaction yield and purity.

Low or No Product Formation

Q1: My reaction did not yield any product, or the yield is very low. What are the likely causes?

A1: Several factors can contribute to low or no product formation. Consider the following troubleshooting steps:

  • Reagent Quality:

    • 4-Amino-2-fluorophenol: This starting material can be susceptible to oxidation. Ensure it is of high purity and has been stored properly under an inert atmosphere if possible. Discoloration (e.g., darkening) may indicate degradation.

    • Thiocyanate Salt: Potassium or ammonium thiocyanate can be hygroscopic. Use a freshly opened container or dry the salt before use.

    • Bromine: The concentration of the bromine solution is critical. Use a freshly prepared solution for accurate stoichiometry.

  • Reaction Conditions:

    • Temperature Control: The initial thiourea formation is typically conducted at room temperature. However, the subsequent cyclization with bromine is an exothermic process and requires careful temperature control (0-5 °C).[1][2] Elevated temperatures during bromine addition can lead to side reactions and decomposition of the desired product.

    • Reaction Time: Ensure sufficient time for both the thiourea formation and the cyclization steps. Monitor the reaction progress using TLC to determine the optimal reaction time.

  • Procedural Errors:

    • Order of Reagent Addition: The correct order of addition is crucial. The thiourea must be formed before the addition of the oxidizing agent (bromine).

    • Stoichiometry: Inaccurate measurement of reagents, especially bromine, can significantly impact the yield.

Formation of Side Products and Impurities

Q2: I have obtained a product, but it is impure. What are the common side reactions and how can I minimize them?

A2: The presence of the hydroxyl and fluoro groups on the aniline starting material can lead to specific side reactions.

  • Over-oxidation: The phenolic hydroxyl group is susceptible to oxidation under the reaction conditions. This can lead to the formation of quinone-like byproducts and polymeric materials.

    • Troubleshooting:

      • Maintain a low temperature during bromine addition.

      • Avoid using an excess of bromine. Precise control over the stoichiometry is key.

      • Consider protecting the hydroxyl group as an acetate or other suitable protecting group prior to the cyclization reaction. This would add extra steps to the synthesis but can significantly improve the yield and purity of the final product.

  • Aromatic Bromination: The electron-donating hydroxyl group activates the aromatic ring, making it susceptible to electrophilic bromination. This can result in the formation of brominated benzothiazole derivatives.

    • Troubleshooting:

      • Strict temperature control is essential to minimize this side reaction.

      • Slow, dropwise addition of the bromine solution can help to control the local concentration of the electrophile.

  • Formation of Azo Compounds: Oxidative dimerization of the 2-aminobenzothiazole product can lead to the formation of colored azo byproducts.[1]

    • Troubleshooting:

      • Minimize the reaction time after the starting material has been consumed.

      • Ensure a thorough work-up to remove any residual oxidizing agents.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: The presence of the polar hydroxyl group can sometimes complicate purification.

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Solvent Selection: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like water or hexane) is often effective. The goal is to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed.

    • Eluent System: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended to separate the desired product from more polar or less polar impurities.

Visualizing the Workflow

To better understand the key stages of the synthesis and potential troubleshooting points, the following workflow diagram is provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Points Reagents Reagent Quality Check - 4-Amino-2-fluorophenol - KSCN/NH4SCN - Bromine Thiourea Thiourea Formation (Room Temperature) Reagents->Thiourea Cyclization Cyclization with Bromine (0-5 °C) Thiourea->Cyclization Stir 2-4h Quench Quenching (Ice water, NaHSO3) Cyclization->Quench Temp_Control Temperature Control (Crucial for Cyclization) Cyclization->Temp_Control Side_Products Side Product Formation - Over-oxidation - Bromination - Azo compounds Cyclization->Side_Products Filter Filtration Quench->Filter Purify Purification (Recrystallization or Chromatography) Filter->Purify Purification_Issues Purification Challenges Purify->Purification_Issues

Caption: Key stages and troubleshooting points in the synthesis of this compound.

Data Summary: Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationalePotential Issues if Deviated
Starting Material Purity >98%High purity starting materials are essential for clean reactions and high yields.Lower yields, formation of side products, and purification difficulties.
Thiocyanate Stoichiometry 1.1 - 1.5 eqA slight excess ensures complete conversion of the aniline to the thiourea intermediate.Incomplete reaction if stoichiometric or less; waste of reagent if too much in excess.
Bromine Stoichiometry 1.0 eqPrecise stoichiometry is critical to avoid over-oxidation and side reactions.Incomplete cyclization if less; formation of byproducts if in excess.
Cyclization Temperature 0 - 5 °CMinimizes exothermic side reactions and product decomposition.[1][2]Increased formation of brominated and oxidized byproducts, leading to lower yield and purity.
Reaction Time Monitor by TLCEnsures the reaction goes to completion without prolonged exposure to oxidizing conditions.Incomplete reaction or increased side product formation.

Conclusion

Improving the yield of this compound synthesis is an achievable goal through careful attention to experimental details. By understanding the underlying chemistry of the Hugershoff reaction and anticipating potential side reactions, researchers can systematically troubleshoot and optimize their synthetic protocols. The guidance provided in this technical support center, from reagent handling to purification strategies, is intended to empower scientists to achieve higher yields and purer products in their pursuit of novel therapeutic agents.

References

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Fluorobenzo[d]thiazol-6-ol. This molecule is a key structural motif in medicinal chemistry, valued for its role in developing novel therapeutic agents.[1][2][3] However, its synthesis is not without challenges. The presence of three reactive centers—the amino, thiol, and hydroxyl groups—on the precursor ring, combined with the specific reaction conditions required for fluorination and cyclization, creates a landscape ripe for side product formation.

This guide is structured as a series of troubleshooting questions and answers designed to help you, the research scientist, identify and mitigate common impurities encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reaction outcomes with confidence.

Troubleshooting Guide: Side Product Identification and Mitigation

Q1: My reaction produces a significant amount of an insoluble, high-molecular-weight solid that I suspect is a byproduct. What is it, and how can I prevent its formation?

A1: This is a classic sign of oxidative dimerization of your 2-amino-5-hydroxythiophenol starting material.

  • Plausible Cause & Mechanism: The thiol group (-SH) on the 2-aminothiophenol precursor is exceptionally sensitive to oxidation. In the presence of atmospheric oxygen, it can readily undergo oxidative coupling to form a disulfide-linked dimer. This dimer is typically a high-melting, poorly soluble solid that complicates purification and significantly reduces the yield of the desired product.[4] The reaction is often catalyzed by trace metal impurities.

  • Identification Protocol:

    • Mass Spectrometry (MS): Analyze the insoluble material (if a sample can be prepared in a suitable matrix or solvent). You should look for a molecular ion peak corresponding to double the mass of your starting material minus two hydrogen atoms (2M-2H).

    • Solubility Test: The disulfide dimer typically exhibits very poor solubility in common organic solvents compared to the starting monomer.

    • Elemental Analysis: If isolated, the dimer will show a sulfur content consistent with the disulfide structure and will lack the free thiol group, which can be confirmed by specific chemical tests (e.g., Ellman's test).

  • Prevention and Remediation Protocol:

    • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.[4]

      • Step 1: Degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes or using several freeze-pump-thaw cycles).

      • Step 2: Assemble your glassware hot from the oven and allow it to cool under a stream of inert gas.

      • Step 3: Add your 2-amino-5-hydroxythiophenol starting material under a positive pressure of nitrogen or argon. Use freshly purified starting material, as prolonged storage increases the risk of oxidation.[4]

      • Step 4: Maintain the inert atmosphere throughout the entire reaction and initial workup stages.

    • Use of Reducing Agents (Optional): In some cases, a small amount of a mild reducing agent like sodium bisulfite can be added to the reaction mixture to scavenge dissolved oxygen, though compatibility with your main reaction chemistry must be verified.

    • Purification: If the dimer has already formed, it can often be removed by filtration due to its poor solubility before proceeding with the aqueous workup of the main product.

Q2: My LC-MS and NMR analyses show an impurity with the identical mass as my target molecule. How do I identify and eliminate this side product?

A2: This strongly suggests the presence of a regioisomer, most likely arising from an impure starting material.

  • Plausible Cause & Mechanism: The synthesis of the 2-amino-5-hydroxythiophenol precursor can sometimes yield a mixture of isomers (e.g., 4-amino-3-hydroxythiophenol). If this mixture is carried forward, the cyclization will produce the corresponding mixture of benzothiazole regioisomers, which are often difficult to separate due to their similar polarities and physical properties.

  • Identification Protocol:

    • High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) method with a high-resolution column and an extended gradient to attempt baseline separation of the two isomers.

    • Nuclear Magnetic Resonance (NMR): This is the definitive technique for identification.

      • ¹H NMR: The aromatic substitution patterns will differ. The coupling constants and chemical shifts of the aromatic protons will be distinct for each isomer.

      • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity and spatial relationships of the substituents on the benzene ring. For example, a NOESY experiment can show through-space correlation between the C7-H and the C5-substituent, which would be absent in other isomers.

  • Prevention and Remediation Protocol:

    • Starting Material Validation (Critical): The only reliable way to prevent this issue is to ensure the isomeric purity of your 2-amino-5-hydroxythiophenol precursor before starting the main synthesis.

      • Step 1: Analyze your precursor batch thoroughly using ¹H NMR, ¹³C NMR, and GC-MS or HPLC.

      • Step 2: If isomers are present, purify the precursor by recrystallization or column chromatography until it is >99% pure.

    • Product Purification: If the isomeric mixture has already been synthesized, separation is challenging.

      • Preparative HPLC: This is often the most effective, albeit costly and time-consuming, method.

      • Recrystallization: Attempt recrystallization from a variety of solvent systems. Sometimes, subtle differences in crystal packing can allow for the enrichment of one isomer.

Q3: My mass spectrum shows a significant impurity with a mass that is 16 Da lower than my product. What is this and why did it form?

A3: This mass difference (loss of sulfur, gain of oxygen) is the classic signature of a competing cyclization to form the 2-Fluorobenz[d]oxazol-6-ol analogue.

  • Plausible Cause & Mechanism: Your precursor contains three nucleophilic groups: amino, thiol, and hydroxyl. While the thiol is generally a stronger nucleophile than the hydroxyl group, certain reaction conditions can favor the formation of the benzoxazole ring over the desired benzothiazole. This can happen if:

    • The thiol group is partially oxidized to a less nucleophilic state (e.g., sulfenic acid or disulfide).

    • The catalyst or reaction medium preferentially activates the hydroxyl group.

    • The reaction follows a pathway analogous to syntheses where o-aminophenols condense with aldehydes or their equivalents to form benzoxazoles.[5][6]

  • Identification Protocol:

    • Mass Spectrometry: The key indicator is the [M-16+H]⁺ or [M-S+O+H]⁺ peak.

    • Infrared (IR) Spectroscopy: The fingerprint region will be different. Look for characteristic C-O-C stretching vibrations for the benzoxazole that are absent in your benzothiazole product, which will have C-S-C vibrations.

    • ¹³C NMR: The chemical shift of the C2 carbon will be different in the benzoxazole compared to the benzothiazole.

  • Prevention and Remediation Protocol:

    • Ensure Thiol Reactivity: Run the reaction under strict inert conditions to prevent thiol oxidation, as described in Q1.[4]

    • pH Control: Depending on the cyclization mechanism, the pH of the reaction can influence the relative nucleophilicity of the thiol versus the hydroxyl group. The thiolate (RS⁻) is a much stronger nucleophile than the thiol (RSH). A mildly basic medium may favor the desired reaction, but strong bases could deprotonate the phenol, increasing its nucleophilicity. Careful optimization is required.

    • Choice of Reagents: Select reagents and catalysts known to favor thiazole formation. For instance, methods involving the cyclization of thioformanilides are specific for benzothiazole synthesis.[5]

General FAQs

Q: What are the most critical parameters to control in this synthesis? A: Based on the common side products, the three most critical parameters are:

  • Atmosphere: Strict exclusion of oxygen is paramount to prevent oxidative side reactions.[4]

  • Purity of Starting Materials: Isomeric purity of the aminophenol precursor is non-negotiable to avoid a mixture of final products.

  • Temperature Control: Many cyclization reactions are exothermic. Overheating can lead to decomposition and the formation of polymeric tars.

Q: What is the best general approach for purifying the final this compound? A: A multi-step approach is recommended:

  • Aqueous Workup: Carefully wash the crude product to remove inorganic salts and water-soluble impurities. Use buffered solutions if the product is pH-sensitive.

  • Column Chromatography: This is typically necessary. Use silica gel with a gradient elution, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate. The phenolic hydroxyl group often causes streaking on silica; adding 0.5-1% acetic acid to the eluent can improve peak shape.

  • Recrystallization: After chromatography, recrystallize the purified product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure, crystalline solid.

Q: Which analytical techniques are essential for quality control? A: A combination of techniques is required for full characterization:

  • LC-MS: To confirm the mass of the product and assess its purity.

  • ¹H, ¹³C, and ¹⁹F NMR: To confirm the structure, substitution pattern, and presence of the fluorine atom.

  • FTIR: To confirm the presence of key functional groups (O-H, N-H, C=N, C-F).

  • Melting Point: To assess the final purity of the crystalline solid.

Data & Visualization

Table 1: Analytical Characteristics of this compound and Potential Side Products

Compound NameDescriptionExpected [M+H]⁺Key Analytical Feature
This compound Desired Product 170.0 Single peak in ¹⁹F NMR. Mass is correct.
Disulfide DimerOxidative byproduct303.0Mass is 2M-2H of precursor. Highly insoluble.
Isomeric ProductRegioisomer170.0Same mass, but different aromatic coupling pattern in ¹H NMR.
Benzoxazole AnalogueCompeting cyclization154.0Mass is 16 Da lower than the product.
Hydrolyzed Product2-Hydroxybenzothiazol-6-ol168.0Mass is 2 Da lower than the product. Absence of ¹⁹F NMR signal.

Diagram 1: Troubleshooting Workflow for Impurity Identification

Below is a logical workflow to guide the identification of an unknown side product observed during analysis.

G start Unexpected Peak in LC-MS / NMR ms_check Check Mass Spectrum for [M+H]⁺ start->ms_check mass_match Mass matches product? ms_check->mass_match nmr_check Analyze High-Res ¹H and 2D NMR mass_match->nmr_check  Yes mass_mismatch Mass does NOT match product mass_match->mass_mismatch  No isomer Impurity Identified: Regioisomer nmr_check->isomer mass_compare Compare Impurity Mass (IM) to Product Mass (PM) mass_mismatch->mass_compare is_dimer IM ≈ 2 * Precursor Mass? mass_compare->is_dimer dimer Impurity Identified: Oxidative Dimer is_dimer->dimer  Yes is_oxazole IM = PM - 16 Da? is_dimer->is_oxazole  No oxazole Impurity Identified: Benzoxazole Analogue is_oxazole->oxazole  Yes other Consult further spectroscopic data (IR, ¹³C NMR) is_oxazole->other  No

Caption: A decision tree for identifying common impurities.

References

  • Kašpárková, V., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1612-1617. Retrieved from [Link]

  • Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 455-468. Retrieved from [Link]

  • Reddy, C. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 849-858. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Riyadh, S. M., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Annals of the Romanian Society for Cell Biology, 25(4), 13005-13018. Retrieved from [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213. Retrieved from [Link]

  • Scholars Research Library. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharma Chemica, 3(6), 150-160. Retrieved from [Link]

  • Al-Omaimi, S., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 2-Fluorobenzo[d]thiazol-6-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluorobenzo[d]thiazol-6-ol. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in solution. Our aim is to equip you with the knowledge to anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results.

Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses specific issues you might encounter during your experiments, providing a logical workflow to identify the root cause and implement corrective actions.

Issue 1: Rapid Loss of Parent Compound in Solution Detected by HPLC

You've prepared a stock solution of this compound in a common organic solvent (e.g., DMSO, Methanol) and observe a significant decrease in the parent peak area in your HPLC analysis sooner than expected.

  • Solvent Purity and Type:

    • Rationale: Impurities in solvents, such as peroxides in aged ethers or trace acids/bases, can catalyze degradation. The polarity of the solvent can also influence the stability of the compound.

    • Action: Use fresh, HPLC-grade solvents. Consider testing the stability in a small panel of alternative solvents with varying polarities.

  • pH of the Medium:

    • Rationale: The phenolic hydroxyl group on this compound is weakly acidic and can be deprotonated in basic conditions, making the compound more susceptible to oxidation.[1] The benzothiazole ring system can also be susceptible to hydrolysis under certain pH conditions.[2]

    • Action: Measure the pH of your solution, especially if it's an aqueous buffer. If possible, adjust the pH to a neutral or slightly acidic range (pH 5-7) and re-evaluate stability.

  • Exposure to Light:

    • Rationale: Phenolic compounds are often light-sensitive and can undergo photodegradation.[3][4]

    • Action: Prepare and store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Compare the stability of a light-exposed sample to a sample kept in the dark.

  • Presence of Dissolved Oxygen:

    • Rationale: The phenolic moiety is prone to oxidation, a reaction that is often mediated by dissolved oxygen.[5]

    • Action: Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. Store the solution under an inert atmosphere.

start Issue: Rapid Loss of Parent Compound solvent Check Solvent Purity & Type start->solvent ph Evaluate Solution pH start->ph light Assess Light Exposure start->light oxygen Consider Dissolved Oxygen start->oxygen remedy_solvent Use Fresh, High-Purity Solvents solvent->remedy_solvent remedy_ph Adjust pH to Neutral/Slightly Acidic ph->remedy_ph remedy_light Use Amber Vials/Protect from Light light->remedy_light remedy_oxygen Degas Solvent & Store under Inert Gas oxygen->remedy_oxygen

Caption: Diagnostic workflow for troubleshooting rapid compound degradation.

Issue 2: Appearance of New, Unidentified Peaks in Chromatograms

During stability studies or routine analysis, you observe the emergence of new peaks in your HPLC or LC-MS chromatograms, suggesting the formation of degradation products.

To identify the nature of these unknown peaks, a forced degradation (or stress testing) study is the recommended approach.[6][7][8] This involves subjecting the compound to a variety of harsh conditions to intentionally induce degradation and generate the potential degradation products.

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heat at 60-80°CTo investigate susceptibility to acid-catalyzed degradation, potentially involving the thiazole ring.[2]
Base Hydrolysis 0.1 M NaOH, room temperature or gentle heatTo assess stability in alkaline conditions, which can deprotonate the phenol and promote oxidation.[9]
Oxidation 3-30% H₂O₂, room temperatureTo mimic oxidative degradation, a likely pathway for the phenolic moiety.[5]
Thermal Degradation Heat solution at >50°C (e.g., 70°C)To evaluate the intrinsic thermal stability of the molecule.[10][11]
Photodegradation Expose to UV light (e.g., 254 nm) and visible lightTo determine light sensitivity, common for phenolic compounds.[3][4]

Forced Degradation Protocol:

  • Prepare separate solutions of this compound in a suitable solvent.

  • Expose each solution to one of the stress conditions listed in the table above.

  • Include a control sample stored under normal conditions.

  • Analyze the stressed samples and the control by HPLC and LC-MS at various time points.

  • Compare the chromatograms of the stressed samples to your experimental samples to see if any of the generated degradant peaks match the unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways involve the phenolic hydroxyl group and the benzothiazole core.

  • Oxidation of the Phenolic Hydroxyl Group: This is a very common degradation pathway for phenols.[5][12] It can proceed through the formation of a phenoxy radical, leading to the formation of catechol-like and benzoquinone-like structures. These can further polymerize to form colored products.

  • Hydrolysis of the Thiazole Ring: While the benzothiazole ring is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[2]

  • Photodegradation: Aromatic and phenolic compounds are often susceptible to degradation upon exposure to UV or visible light.[3][4]

parent This compound oxidized Oxidized Products (e.g., Quinones) parent->oxidized Oxidation (O₂, H₂O₂) hydrolyzed Ring-Opened Products parent->hydrolyzed Hydrolysis (Acid/Base) photodegradants Photodegradation Products parent->photodegradants Photolysis (Light)

Caption: Predicted degradation pathways for this compound.

Q2: How does the fluorine substituent affect the stability of the molecule?

A2: The fluorine atom is expected to increase the overall stability of the aromatic ring system. Fluorine is a highly electronegative atom that can stabilize the benzene ring through inductive effects, making it more resistant to some forms of chemical and thermal degradation.[13][14]

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solutions, we recommend the following:

  • Solvent: Use high-purity, anhydrous solvents. DMSO is a common choice for initial stock solutions.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping containers in foil.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: What analytical techniques are best for monitoring the degradation of this compound?

A4: A combination of techniques is ideal for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying the parent compound and detecting the formation of degradation products that contain a chromophore.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of degradation products, which provides vital clues to their structures.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant degradation products, isolation followed by NMR analysis may be necessary.[15]

By understanding the potential instabilities of this compound and employing these troubleshooting and analytical strategies, you can ensure the quality and reliability of your experimental data.

References

  • [Title of a relevant article on photodegradation of phenolic compounds], [Source], [URL]
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products,

  • [Title of a relevant article on forced degrad
  • [Title of a relevant article on forced degrad
  • [Title of a relevant article on the effect of fluorine on arom
  • [Title of a relevant article on photodegradation of phenolic compounds], [Source], [URL]
  • [Title of a relevant article on phenol degradation p
  • [Title of a relevant article on the effect of fluorine on arom
  • [Title of a relevant article on photocatalytic degrad
  • [Title of a relevant article on ozone oxid
  • [Title of a relevant article on photocatalytic degradation of phenolic compounds], [Source], [URL]
  • [Title of a relevant article on forced degrad
  • [Title of a relevant article on phenol oxid
  • [Title of a relevant article on hydrolysis of benzothiazolium salts], [Source], [URL]
  • [Title of a relevant article on electrochemical degrad
  • [Title of a relevant article on ICH guidelines for stress degrad
  • [Title of a relevant article on microbial degradation of phenolic compounds], [Source], [URL]
  • [Title of a relevant article on Fenton and photo-Fenton processes for phenolic compound degrad
  • [Title of a relevant article on thermal decomposition of heterocyclic esters], [Source], [URL]
  • [Title of a relevant article on thermal decomposition of heterocyclic compounds], [Source], [URL]
  • [Title of a relevant article on thermal decomposition of heterocyclic nitrosimines], [Source], [URL]
  • [Title of a relevant article on thermal decomposition of heterocyclic esters], [Source], [URL]
  • [Title of a relevant article on thermal decomposition of heterocyclic compounds], [Source], [URL]
  • [Title of a relevant article on analytical methodologies for degrad
  • [Title of a relevant article on the stability of phenolic compounds], [Source], [URL]
  • [Title of a relevant article on thermal degradation of small molecules], [Source], [URL]
  • [Title of a relevant article on the stability of phenolic compounds], [Source], [URL]
  • [Title of a relevant article on analytical methods for small molecule development], [Source], [URL]
  • [Title of a relevant article on the synthesis of benzothiazole deriv
  • [Title of a relevant article on the synthesis and medicinal significance of benzothiazoles], [Source], [URL]
  • [Title of a relevant article on the stability of phenolic compounds], [Source], [URL]
  • [Title of a relevant article on thermal degradation of small molecules], [Source], [URL]
  • [Title of a relevant article on troubleshooting stability studies], [Source], [URL]
  • [Title of a relevant article on analytical methods for degradation of phytoconstituents], [Source], [URL]
  • [Title of a relevant article on the effects of fluorine on arom
  • [Title of a relevant article on directing effects in electrophilic arom
  • [Title of a relevant article on the stability of phenolic compounds], [Source], [URL]
  • [Title of a relevant article on the synthesis of benzothiazole deriv
  • [Title of a relevant article on the degrad
  • [Title of a relevant article on the impact of fluorine substitution on benzene rings], [Source], [URL]
  • [Title of a relevant article on microbial degradation of benzothiazoles], [Source], [URL]
  • [Title of a relevant article on the degrad
  • [Title of a relevant article on the acidity of phenol], [Source], [URL]
  • [Title of a relevant article on the degrad
  • [Title of a relevant article on resolving stability issues in drug formul
  • [Title of a relevant article on regulatory knowledge for small molecules], [Source], [URL]
  • [Title of a relevant article on the synthesis of hydroxylated benzothiazole deriv
  • [Title of a relevant article on benzothiazole], [Source], [URL]
  • [Title of a relevant article on stability testing for small-molecule clinical trial m

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluorobenzo[d]thiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and efficient production of this valuable compound.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges due to the presence of three distinct functional groups on the benzothiazole core: a reactive fluoro group at the 2-position, a nucleophilic hydroxyl group at the 6-position, and the inherent reactivity of the heterocyclic ring system. The successful synthesis requires careful consideration of the reaction sequence, protecting group strategies, and optimization of reaction conditions to maximize yield and purity while minimizing side product formation.

This guide will explore a plausible and adaptable synthetic strategy, addressing potential pitfalls at each stage. We will delve into the "why" behind procedural steps, empowering you to make informed decisions in your laboratory work.

Proposed Synthetic Pathway

A logical and commonly employed strategy for the synthesis of this compound involves a multi-step process. The following workflow provides a framework for this synthesis, which we will dissect in the troubleshooting sections.

Synthetic Pathway A 4-Fluoro-3-aminophenol B Protected 4-Fluoro-3-aminophenol A->B Hydroxyl Protection C Protected 2-Amino-6-hydroxybenzothiazole B->C Thiazole Ring Formation D Protected 2-Fluoro-6-hydroxybenzothiazole C->D Diazotization & Fluorination (Balz-Schiemann) E This compound D->E Deprotection

Caption: A proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most technically challenging step is typically the conversion of the 2-amino group to the 2-fluoro group via a diazotization and fluorination reaction, such as the Balz-Schiemann or a related Sandmeyer-type reaction.[1][2] This step requires careful control of temperature and reagents to prevent the formation of side products and ensure a good yield of the desired fluoro-substituted benzothiazole.

Q2: Why is a protecting group for the hydroxyl function necessary?

A2: The hydroxyl group is acidic and can interfere with several steps of the synthesis. For instance, during the diazotization of the 2-amino group, the acidic conditions could lead to unwanted side reactions involving the unprotected phenol.[3][4] Furthermore, an unprotected hydroxyl group can complicate purification and may be incompatible with certain reagents used in subsequent steps.

Q3: What are some common impurities I should look out for?

A3: Common impurities can include unreacted starting materials, byproducts from the diazotization reaction (e.g., 2-hydroxy or 2-chloro derivatives if the corresponding acids are present), and incompletely deprotected material. Careful monitoring of each step by Thin Layer Chromatography (TLC) is essential.

Q4: Can I introduce the hydroxyl group at a later stage, for example, by nucleophilic substitution of a 6-fluoro group?

A4: While theoretically possible, the nucleophilic aromatic substitution of a fluorine atom on the benzene ring of the benzothiazole would likely require harsh conditions that could be detrimental to the 2-fluoro substituent or the thiazole ring itself. A more reliable approach is to incorporate the hydroxyl group (in a protected form) from the beginning of the synthesis.

Troubleshooting Guide: A Step-by-Step Analysis

Part 1: Hydroxyl Group Protection

Problem: Low yield or incomplete protection of the hydroxyl group on 4-fluoro-3-aminophenol.

Potential Cause Explanation Recommended Solution
Inappropriate Protecting Group The chosen protecting group may not be stable to the subsequent reaction conditions or may be difficult to remove.For the hydroxyl group, common protecting groups include benzyl (Bn) ethers or silyl ethers (e.g., TBDMS).[5][6] Benzyl ethers are generally robust and can be removed under mild hydrogenolysis conditions, which are unlikely to affect the fluoro substituents.
Suboptimal Reaction Conditions Incomplete reaction can result from insufficient base, low temperature, or short reaction time.Ensure the use of a suitable base (e.g., NaH for benzylation) and an appropriate solvent (e.g., anhydrous THF or DMF). Monitor the reaction by TLC until the starting material is consumed.
Moisture in the Reaction The presence of water can quench the base and hydrolyze the protecting group precursor.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Part 2: Thiazole Ring Formation

Problem: Low yield of the protected 2-amino-6-hydroxybenzothiazole during cyclization.

Potential Cause Explanation Recommended Solution
Inefficient Cyclization The reaction of the protected 4-fluoro-3-aminophenol with a thiocyanate source to form the benzothiazole ring can be sluggish.A common method for this transformation is the reaction with potassium or ammonium thiocyanate in the presence of bromine in acetic acid.[7][8] Careful control of the reaction temperature, typically keeping it low initially, is crucial to avoid side reactions.
Oxidation of the Thiol Intermediate The in-situ generated thiol intermediate is susceptible to oxidation, which can prevent cyclization.Running the reaction under an inert atmosphere can minimize oxidation. The choice of solvent and the rate of addition of the oxidizing agent (e.g., bromine) are also critical.
Side Reactions The amino group can react with the oxidizing agent, or polymerization can occur.Slow, dropwise addition of the bromine solution at a controlled temperature (e.g., 0-10 °C) is recommended to minimize side reactions.
Part 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

Problem: Low yield or formation of significant byproducts during the conversion of the 2-amino group to the 2-fluoro group.

Balz-Schiemann A Protected 2-Amino-6-hydroxybenzothiazole B Diazonium Tetrafluoroborate Intermediate A->B Diazotization (NaNO2, HBF4) C Protected 2-Fluoro-6-hydroxybenzothiazole B->C Thermal or Photochemical Decomposition D Side Products (e.g., 2-hydroxy, azo compounds) B->D Unwanted Reactions

Caption: Key steps and potential pitfalls of the Balz-Schiemann reaction.

Potential Cause Explanation Recommended Solution
Decomposition of the Diazonium Salt Diazonium salts of heterocyclic amines can be unstable, especially at elevated temperatures.The diazotization should be carried out at low temperatures (typically 0-5 °C). The use of fluoroboric acid (HBF₄) often helps to precipitate the more stable diazonium tetrafluoroborate salt.[1][9]
Incomplete Diazotization Insufficient acid or sodium nitrite can lead to incomplete conversion of the starting amine.Ensure the use of an adequate excess of both the acid and the diazotizing agent. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[2]
Side Reactions During Decomposition The thermal decomposition of the diazonium salt can lead to the formation of phenols (reaction with water) or other byproducts.[10]The isolated and dried diazonium tetrafluoroborate salt should be decomposed in a non-polar, high-boiling solvent to minimize reaction with nucleophilic solvents.[11] Alternatively, photochemical decomposition can sometimes provide a cleaner reaction.
Use of Alternative Fluorinating Agents The traditional Balz-Schiemann reaction can sometimes be low-yielding.Modern variations of the Sandmeyer reaction using copper catalysts may offer an alternative route.[12][13] These reactions can sometimes be performed as a one-pot procedure, avoiding the isolation of the diazonium salt.
Part 4: Deprotection

Problem: Incomplete deprotection or decomposition of the final product.

Potential Cause Explanation Recommended Solution
Harsh Deprotection Conditions The benzothiazole ring or the 2-fluoro substituent may be sensitive to the deprotection conditions.If a benzyl ether was used as the protecting group, catalytic hydrogenation (e.g., H₂, Pd/C) is a mild and effective method for deprotection.[4] This method is unlikely to affect the fluoro groups or the heterocyclic ring.
Incomplete Reaction The deprotection reaction may not go to completion, leaving residual protected material.Monitor the reaction by TLC. If the reaction stalls, it may be necessary to refresh the catalyst or increase the hydrogen pressure.
Product Purification The final product, containing a free hydroxyl group, will have different solubility and chromatographic properties compared to the protected intermediate.Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography using a polar eluent. The phenolic nature of the product may cause streaking on silica gel; adding a small amount of acetic acid to the eluent can sometimes mitigate this issue.

Experimental Protocols

The following are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole

  • To a solution of 4-fluoroaniline in glacial acetic acid, add a solution of potassium thiocyanate in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-fluorobenzothiazole.[8][14]

Protocol 2: Balz-Schiemann Reaction for the Synthesis of 2,6-Difluorobenzothiazole (as a model for the target molecule)

  • Dissolve 2-amino-6-fluorobenzothiazole in an aqueous solution of fluoroboric acid (HBF₄).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture for a short period to allow for the formation of the diazonium tetrafluoroborate salt.

  • Filter the precipitated diazonium salt and wash it with cold water, followed by a cold, non-polar solvent.

  • Dry the diazonium salt carefully under vacuum.

  • Thermally decompose the dry diazonium salt in an inert, high-boiling solvent until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and purify the product by distillation or chromatography.[1]

Conclusion

The synthesis of this compound is a challenging but achievable goal for the well-prepared researcher. By understanding the key chemical transformations and potential pitfalls, and by employing a systematic approach to troubleshooting, you can optimize your reaction conditions to achieve a successful outcome. This guide provides a foundation for your work, but careful observation, diligent monitoring of your reactions, and a willingness to adapt your procedures will be the ultimate keys to success.

References

  • BenchChem. (2025).
  • Reddy, T. J., et al. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. The Journal of Organic Chemistry, 69(21), 7371–7374.
  • Reddy, T. J., et al. (2004). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones.
  • Singh, P., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3137-3167.
  • Pees, A., et al. (2021).
  • Pees, A., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
  • Reddy, T. J., et al. (2004).
  • Wang, X., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(28), 10330–10333.
  • Scientific Update. (2019). The Balz-Schiemann Reaction.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • Nicolaou, K. C., et al. (1998). Total Synthesis of Vancomycin Aglycon.
  • Danoun, G., et al. (2014).
  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • BenchChem. (2025).
  • Sulo, M., et al. (2020). Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives. Chemistry of Heterocyclic Compounds, 56(7), 883-888.
  • Li, Y., et al. (2019). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 24(18), 3292.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Quora. (2019).
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
  • Wikipedia. (n.d.).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Jayachandran, E., & Sreenivasa, G. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).
  • Galochkina, A. V., et al. (2021).
  • Cant, A. A., et al. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction.
  • Shahzadi, S., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(11), 3326.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.).
  • Al-Obaidi, H. K. M., et al. (2019). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.
  • Wang, J., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6599.
  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 447-458.
  • Gellis, A., et al. (2008).
  • Erdeljac, M., et al. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 27(6), 1973.
  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02.
  • Hilf, C., et al. (2011). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines.
  • Prakash, G. K. S., et al. (2006). High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations. Organic Letters, 8(8), 1553–1556.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-fluorobenzothiazole 99%.
  • Wang, Y., et al. (2011). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Chaudhary, R. P., et al. (2024). Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for Excited-State Intra-molecular Proton Transfer (ESIPT)-Based Detection of Ions and Biomolecules. Topics in Current Chemistry, 382(3), 26.
  • ResearchGate. (2010). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses.
  • Sigma-Aldrich. (n.d.). 6-Hydroxybenzothiazole-2-carbonitrile 96%.

Sources

Technical Support Center: Preventing Oxidation of 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluorobenzo[d]thiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound, specifically the oxidation of its phenolic hydroxyl group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the instability of this compound.

Q1: Why is the hydroxyl group on my this compound oxidizing?

A1: The hydroxyl group at the 6-position makes the molecule a phenol derivative. Phenols are electron-rich aromatic compounds and are inherently susceptible to oxidation. The reaction is often initiated by molecular oxygen (from the air), trace metal ion impurities, or exposure to light, which can generate radical species. This process can convert the phenol into highly colored quinone-like byproducts, leading to discoloration of your sample (e.g., turning yellow, brown, or pink) and the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate.

Q2: How can I detect and confirm that oxidation is occurring?

A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is the quickest method. Oxidized byproducts are typically more polar than the starting phenol, so they will appear as new spots with a lower Rf value (closer to the baseline). You may also observe streaking.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.[1][2] Oxidation will manifest as new peaks in the chromatogram, usually at different retention times. A stability-indicating HPLC method can be developed to resolve the parent compound from its degradants.[3]

  • Mass Spectrometry (MS): MS can confirm the identity of byproducts by their mass-to-charge ratio (m/z). For example, the formation of a quinone would correspond to a loss of two protons (a change of -2 Da) or the addition of oxygen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the phenolic proton signal and the appearance of new signals in the aromatic or quinoid region.

Q3: What is a "protecting group" and why is it the primary solution?

A3: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group (in this case, the hydroxyl group) to render it inert to specific reaction conditions.[4][5] After the desired chemical transformation on another part of the molecule is complete, the protecting group is selectively removed to regenerate the original functional group.[4] For this compound, converting the reactive phenolic -OH into a more stable ether or ester is the most robust strategy to prevent oxidation during synthesis, purification, and storage.[6]

Section 2: Strategic Guide to Hydroxyl Group Protection

Choosing the right protecting group is critical and depends on the overall synthetic plan, including the reagents and conditions your molecule will be exposed to.

Decision Workflow for Protecting Group Selection

This diagram outlines the key decision points when selecting a protecting group strategy.

G cluster_0 Analysis of Synthetic Route cluster_1 Protecting Group Selection cluster_2 Validation A What are the subsequent reaction conditions? B Acidic Conditions C Basic Conditions D Nucleophilic / Organometallic Reagents E Reductive / Oxidative Conditions G Select Silyl Ether (TBDMS) (Acid Labile, Base Stable) B->G Use TBDMS H Select Benzyl (Bn) Ether (Stable to Acid/Base, Removed by Hydrogenolysis) B->H Use Benzyl Ether F Select Acetyl (Ac) Ester (Base Labile, Acid Stable) C->F Use Acetyl C->H Use Benzyl Ether D->G Use TBDMS E->F Consider Acetyl (check stability) E->G Consider TBDMS (check stability) I Perform Protection Reaction F->I G->I H->I J Confirm Protection (TLC, NMR, MS) I->J K Proceed with Synthesis J->K L Perform Deprotection K->L M Confirm Deprotection & Purity L->M

Caption: Decision workflow for selecting a suitable hydroxyl protecting group.

Comparison of Recommended Protecting Groups

The two most common and reliable choices for protecting the phenolic hydroxyl of this compound are the Acetyl (Ac) ester and the tert-Butyldimethylsilyl (TBDMS) ether.

FeatureAcetyl (Ac) Estertert-Butyldimethylsilyl (TBDMS) Ether
Protection Reagents Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl), Base (Pyridine, Et₃N)[7]TBDMS-Cl, Base (Imidazole, Et₃N)[8]
Typical Conditions Room temperature, 1-4 hoursRoom temperature, 2-12 hours in DMF or DCM[9]
Stability Stable to acidic conditions, silylation, many oxidations.Stable to basic conditions, organometallics, some reductions.
Lability (Cleavage) Cleaved by mild base (e.g., K₂CO₃/MeOH) or acid (e.g., HCl/MeOH).[10][11]Cleaved by fluoride sources (TBAF, HF-Pyridine, KHF₂) or acid (e.g., HCl, AcOH).[12][13]
Advantages Inexpensive reagents, fast reaction.High stability to many common reagents (e.g., Grignards, LiAlH₄).
Disadvantages Not stable to nucleophiles or strong bases (e.g., hydrolysis).More expensive, can be sterically hindered, may be labile on silica gel.[9]

Section 3: Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific scale and setup. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acetyl (Ac) Protection

This protocol converts the phenol to a more stable acetate ester.

Workflow Diagram:

G start Start: This compound step1 Dissolve in Pyridine or CH₂Cl₂ with Et₃N start->step1 step2 Cool to 0 °C step1->step2 step3 Add Acetic Anhydride (1.2 eq) dropwise step2->step3 step4 Stir at RT for 1-3h Monitor by TLC step3->step4 step5 Quench with H₂O step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with aq. HCl, aq. NaHCO₃, brine step6->step7 step8 Dry (Na₂SO₄), Filter, Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end Product: 2-Fluorobenzo[d]thiazol-6-yl acetate step9->end

Caption: Workflow for Acetyl protection of the hydroxyl group.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine. If using DCM, add triethylamine (Et₃N, 1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove base), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure acetate ester.

Protocol 2: tert-Butyldimethylsilyl (TBDMS) Protection

This protocol converts the phenol to a robust TBDMS ether.

Workflow Diagram:

G start Start: This compound step1 Dissolve in anhydrous DMF start->step1 step2 Add Imidazole (2.5 eq) step1->step2 step3 Add TBDMS-Cl (1.2 eq) in one portion step2->step3 step4 Stir at RT for 2-12h Monitor by TLC step3->step4 step5 Pour into ice-water step4->step5 step6 Extract with Diethyl Ether or Hexanes step5->step6 step7 Wash with water and brine step6->step7 step8 Dry (Na₂SO₄), Filter, Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end Product: 6-((tert-butyldimethylsilyl)oxy)-2-fluorobenzo[d]thiazole step9->end

Caption: Workflow for TBDMS protection of the hydroxyl group.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than acetylation; monitor by TLC until the starting material is consumed (2-12 hours). Silylations in DMF are generally faster than in DCM.[9]

  • Workup: Pour the reaction mixture into a beaker of ice-water and stir for 15 minutes.

  • Extraction: Transfer to a separatory funnel and extract with a nonpolar solvent like diethyl ether or hexanes (3x).

  • Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Note: TBDMS ethers can sometimes show partial cleavage on silica gel. The column can be pre-treated by eluting with a solvent mixture containing 1% triethylamine to neutralize the silica.[9]

Section 4: Troubleshooting Guide

Issue: My compound turns a different color (yellow/brown) upon dissolving it or letting it stand.

  • Cause: This is a classic sign of air oxidation. Your solvent may contain dissolved oxygen, or the compound is being exposed to air and light.

  • Solution:

    • Use Degassed Solvents: Before use, sparge your solvents with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Handle the compound and prepare solutions under a nitrogen or argon atmosphere, for example, in a glove box or using Schlenk line techniques.[14][15][16][17][18]

    • Protect from Light: Store the solid compound and any solutions in amber vials or flasks wrapped in aluminum foil to prevent photodegradation.[3]

Issue: My protection reaction is slow or incomplete.

  • Cause: This is often due to impure reagents or insufficient drying of glassware and solvents. Water will react with your protecting group reagent and the base.

  • Solution:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use.[17] Cool under a stream of inert gas.

    • Use High-Purity Reagents: Use freshly opened or properly stored anhydrous solvents. Ensure your base (e.g., imidazole, triethylamine) is pure and dry.

    • Increase Equivalents: A slight increase in the amount of the protecting group reagent and base (e.g., from 1.2 to 1.5 eq and 2.5 to 3.0 eq, respectively) may drive the reaction to completion.

Issue: I'm having difficulty with the deprotection step.

  • TBDMS Deprotection: If standard acidic conditions (HCl/MeOH) are too harsh for other functional groups on your molecule, switch to a milder, more selective reagent.

    • Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method.

    • Potassium bifluoride (KHF₂) in methanol is particularly selective for phenolic TBDMS ethers over alcoholic TBDMS ethers.[13]

  • Acetyl Deprotection: If basic hydrolysis (e.g., NaOH, LiOH) is too harsh, a milder transesterification condition can be used.

    • Potassium carbonate (K₂CO₃) in methanol at room temperature is very effective and mild.[10]

Section 5: Best Practices for Handling and Storage

  • Short-Term Storage (Solid): Store the solid compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at 2-8 °C.

  • Long-Term Storage (Solid): For long-term stability, storage at -20 °C in a desiccated, inert environment is recommended.[14]

  • Solutions: It is strongly advised to prepare solutions fresh for each experiment. If a solution must be stored, it should be in a tightly sealed vial with an inert gas headspace, protected from light, and kept at -20 °C.[3]

By understanding the inherent reactivity of the phenolic group and implementing these protective and handling strategies, you can significantly improve the stability and successful use of this compound in your research.

References

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem Technical Support.
  • Banerjee, A., & Sengupta, S. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 14(10), 4112-4121. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Chakraborti, A. K., & Sharma, L. (2007). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 72(11), 4247-4250. [Link]

  • Ranu, B. C., & Dutta, P. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1515-1519. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Jin, T. S., Ma, Y. R., Li, T. S., Zhang, Z. H., & Duan, G. B. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry, 38B, 109-110.
  • Wang, Y., Zhang, H., & Wang, J. (2018). Determination of catalytic oxidation products of phenol by RP-HPLC. Journal of Chromatographic Science, 56(7), 623-628. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Chem 203 lecture notes.
  • Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link.
  • Gueddouda, A., & Kartal, M. (2020). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Journal of Chemical Information and Modeling, 60(10), 4885-4896. [Link]

  • Request PDF. (n.d.). Protection for Phenols and Catechols. [Link]

  • SynArchive. (2024). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Kapustikova, I., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-5897. [Link]

  • Mainali, K., Gagaa, M. H., & Haghighi Mood, S. (2022). Electroanalytical method for the detection of phenol: A Brief. Scientific Journal of Biology & Life Sciences, 2(4). [Link]

  • Kim, T. H., et al. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Catalysts, 9(7), 603. [Link]

  • Thorat, B. R., et al. (2021). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research, 8(6). [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Garlapati, C., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2570. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Salomon, C. J., & Mascaretti, O. A. (1994). Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide. The Journal of Organic Chemistry, 59(24), 7245-7253. [Link]

  • BenchChem. (2025). Stability issues of 4-Benzothiazolol under different conditions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Phenol Detection: Beyond Indophenol Blue. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]

  • Kumar, S. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1184-1189.
  • Phillips, A. J., & Uto, Y. (2001). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Organic Letters, 3(22), 3523-3525. [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Garlapati, C., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. [Link]

  • ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?[Link]

  • Khadem, S., & Marles, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 15(11), 7936-7955. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Corma, A., & Renz, M. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(7), 3036-3070. [Link]

  • Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(3), 565. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. [Link]

  • Jarikote, D. V., et al. (2009). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 50(17), 1934-1936.
  • ResearchGate. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • Wang, X., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 27(15), 4989. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Fluorobenzo[d]thiazol-6-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the unique pharmacological properties imparted by the fluorinated benzothiazole scaffold.[1][2] Scaling up its synthesis from the bench to pilot scale, however, presents distinct challenges, from precursor stability to the critical fluorination step. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to provide both direct solutions and a deeper understanding of the underlying chemistry.

Section 1: Synthetic Strategy & Core Challenges

The synthesis of this compound is not a trivial one-step process. A robust and scalable route involves a multi-step sequence that must be carefully controlled. The most common strategy involves the formation of a 2-aminobenzothiazole intermediate, followed by a diazotization and fluorination reaction.

Proposed Synthetic Workflow

Below is a diagram outlining the recommended synthetic pathway, which forms the basis for the troubleshooting advice in this guide.

Synthetic Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Fluorination A 4-Amino-3-mercaptophenol (or protected equivalent) C Cyclization (e.g., with Bromine in Acetic Acid) A->C B Potassium Thiocyanate (KSCN) B->C D 2-Amino-6-hydroxybenzo[d]thiazole C->D Formation of aminobenzothiazole core E Diazotization (NaNO2, HBF4) D->E Formation of diazonium salt F Balz-Schiemann Reaction (Thermal Decomposition) E->F Introduction of fluorine G This compound (Final Product) F->G H Purification (Chromatography/Recrystallization) G->H

Caption: Proposed two-part synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, covering the entire synthetic sequence.

Part 1: Synthesis of the 2-Amino-6-hydroxybenzo[d]thiazole Intermediate

Question 1: My starting material, 2-amino-5-hydroxythiophenol, seems to be degrading quickly upon storage or during the initial reaction setup. What is happening and how can I mitigate this?

Answer: 2-Aminothiophenols are notoriously unstable.[3] They are highly susceptible to aerobic oxidation, which leads to the formation of the corresponding disulfide dimer. This dimerization is the primary cause of degradation and will significantly reduce your yield as the disulfide is unreactive in the subsequent cyclization step.

Troubleshooting Steps:

  • Use an Inert Atmosphere: Handle the aminothiophenol exclusively under an inert atmosphere (Nitrogen or Argon) at all times. This includes storage, weighing, and addition to the reaction vessel.

  • Immediate Use: Prepare the aminothiophenol immediately before the cyclization step if possible. The less time it is stored, the better.

  • Store as a Salt: If you must store it, consider storing it as a hydrochloride salt, which is generally more stable against oxidation.[4] You would then neutralize it in situ just before the reaction.

  • Degas Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or by several freeze-pump-thaw cycles to remove dissolved oxygen.

Question 2: The cyclization reaction to form the benzothiazole ring is giving a low yield and multiple side products. What are the critical parameters to optimize?

Answer: The formation of the 2-aminobenzothiazole ring from an aniline derivative and a thiocyanate source is a classic reaction, but its efficiency is highly dependent on precise control of the reaction conditions.[1][5] The most common method involves the in situ formation of a thiourea intermediate followed by oxidative cyclization.

Key Optimization Parameters:

ParameterRationale & Common IssuesRecommended Action
Temperature The initial reaction with KSCN is often exothermic. Runaway temperatures can lead to side reactions. The subsequent oxidative cyclization with bromine requires careful temperature control to prevent over-bromination of the aromatic ring.Maintain the initial thiocyanation step at room temperature or slightly below. For the bromine addition, cool the reaction to 0-10°C to control the reaction rate.[1]
Reagent Stoichiometry An excess of bromine can lead to bromination of the phenol ring, a common and difficult-to-remove impurity. Insufficient bromine will result in incomplete cyclization.Use a slight excess of KSCN (1.5-2.0 equivalents) to ensure full conversion of the aniline. Add bromine (typically 2.0 equivalents) dropwise and monitor the reaction progress by TLC.
Solvent Glacial acetic acid is the most common solvent as it facilitates the reaction and keeps intermediates in solution.[5] Using other solvents may alter solubility and reactivity.Stick with glacial acetic acid unless you have specific solubility issues. Ensure it is anhydrous.
Work-up Procedure The product is often precipitated by neutralizing the acidic reaction mixture. The final pH is critical; if it's too acidic, the product may remain protonated and soluble. If too basic, the phenolic group will be deprotonated, also increasing solubility.Neutralize the reaction mixture carefully with an aqueous base (e.g., NH4OH or NaHCO3) to a pH of 7-8 while monitoring the precipitation.[1]
Part 2: The Critical Fluorination Step

The conversion of the 2-amino group to a 2-fluoro group via the Balz-Schiemann reaction is often the most challenging and lowest-yielding step of the sequence.

Question 3: My diazotization reaction is producing a dark, tarry mixture, and I'm getting little to no desired diazonium salt. What's going wrong?

Answer: The formation and stability of diazonium salts are critically dependent on temperature. Aryl diazonium salts are thermally unstable and can decompose violently if not kept cold. The phenolic -OH group can also complicate the reaction through side reactions if not properly managed.

Troubleshooting Steps:

  • Strict Temperature Control: The diazotization must be performed at 0°C to -5°C. Use an ice-salt bath and monitor the internal temperature of the reaction vessel closely. Never let it rise above 5°C.

  • Slow Reagent Addition: Add the sodium nitrite (NaNO₂) solution very slowly (dropwise) to the acidic solution of your aminobenzothiazole. This prevents localized overheating and uncontrolled reaction rates.

  • Acid Choice: Tetrafluoroboric acid (HBF₄) is typically used because it serves as both the acid source and the fluoride counter-ion, directly forming the relatively stable diazonium tetrafluoroborate salt.

  • Phenol Interference: The phenol group can undergo azo coupling with the newly formed diazonium salt, leading to colored, polymeric impurities. To minimize this, ensure the reaction medium is strongly acidic to keep the phenol protonated and deactivated.

Question 4: The final thermal decomposition of the diazonium salt to yield the 2-fluoro product is giving a very low yield. How can I improve this?

Answer: The yield of the Balz-Schiemann reaction can be highly variable. Success depends on the purity of the intermediate diazonium salt and the conditions of its decomposition.

Optimization Strategies:

  • Isolate the Diazonium Salt: Before thermal decomposition, it is crucial to isolate the diazonium tetrafluoroborate salt. After its formation, filter the cold reaction mixture, wash the precipitate with cold ether and then diethyl ether to remove residual acid and water, and dry it thoroughly under vacuum. The salt must be perfectly dry.

  • Decomposition Conditions: The decomposition can be done either by gently heating the dry salt or by suspending it in an inert, high-boiling solvent (like toluene or xylene) and heating the suspension. Thermal decomposition of the dry salt can be hazardous and should be done in small quantities with appropriate safety precautions.

  • Photochemical Decomposition: As an alternative to thermal decomposition, photolysis of the diazonium salt with a UV lamp at low temperatures can sometimes provide higher yields and cleaner reactions.

Troubleshooting Fluorination Start Low Yield in Fluorination Step Q1 Was the Diazotization kept below 5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the diazonium salt isolated and dried properly? A1_Yes->Q2 Sol1 Result: Decomposed diazonium salt. Action: Re-run with strict temperature control (0 to -5°C). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 How was the decomposition performed? A2_Yes->Q3 Sol2 Result: Wet salt decomposes poorly. Action: Isolate salt, wash with cold ether, and dry thoroughly. A2_No->Sol2 A3_Thermal Thermal (Dry) Q3->A3_Thermal A3_Solvent Thermal (Solvent) Q3->A3_Solvent Sol3a Consider decomposition in a high-boiling inert solvent for better temperature control. A3_Thermal->Sol3a Sol3b Ensure solvent is anhydrous. Consider alternative: UV photolysis. A3_Solvent->Sol3b

Caption: Decision tree for troubleshooting the Balz-Schiemann fluorination step.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions should be taken.

Protocol 1: Synthesis of 2-Amino-6-hydroxybenzo[d]thiazole
  • Setup: To a solution of 4-amino-3-mercaptophenol (1 equiv) in glacial acetic acid (approx. 5-10 mL per gram of starting material), add potassium thiocyanate (2.0 equiv).

  • Thiocyanation: Stir the mixture at room temperature for 45-60 minutes. The mixture should become a thick slurry.

  • Cyclization: Cool the reaction vessel to 0-10°C in an ice bath. Prepare a solution of bromine (2.0 equiv) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred slurry over 30-40 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. Slowly neutralize the mixture to pH 7-8 with a 25% aqueous ammonia solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral. Dry the solid under vacuum to yield the crude 2-amino-6-hydroxybenzo[d]thiazole.

Protocol 2: Synthesis of this compound
  • Diazotization: Suspend the crude 2-amino-6-hydroxybenzo[d]thiazole (1 equiv) in 48% tetrafluoroboric acid (HBF₄) (approx. 4-5 equiv) in a flask cooled to 0°C.

  • Salt Formation: While maintaining the temperature between 0°C and -5°C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise with vigorous stirring. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Isolation of Salt: Collect the precipitated diazonium tetrafluoroborate salt by rapid vacuum filtration. Wash the solid sequentially with cold 5% HBF₄ solution, cold methanol, and finally, cold diethyl ether. Dry the salt thoroughly under high vacuum. Caution: Dry diazonium salts can be explosive. Handle with care and behind a blast shield.

  • Fluorination: Place the dry, powdered diazonium salt in a flask and heat gently (e.g., with a heat gun or in an oil bath) until gas evolution ceases and the solid changes color. Perform this in a well-ventilated fume hood.

  • Purification: Dissolve the crude solid residue in a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography on silica gel to afford the final product, this compound.

References

  • Wikipedia. 2-Aminothiophenol.[Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.[Link]

  • Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.[Link]

  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry.[Link]

  • High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations. Organic Letters.[Link]

  • Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ACS Publications.[Link]

  • Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. Ignited Minds Journals.[Link]

  • Scope of 2‐aminothiophenols towards the synthesis of benzothiazoles using C−H insertion approach. ResearchGate.[Link]

  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.[Link]

  • Preparation of 2-aminothiophenol hydrochloride. PrepChem.com.[Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Maejo International Journal of Science and Technology.[Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.[Link]

Sources

Validation & Comparative

Part 1: Fluorinated Benzothiazoles as Amyloid Plaque Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Fluorinated Benzothiazoles in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its rigid, planar nature and ability to form diverse molecular interactions make it an ideal starting point for drug design. The strategic incorporation of fluorine into this scaffold has become a powerful tool for modulating physicochemical and biological properties, enhancing metabolic stability, binding affinity, and cell permeability.[2]

This guide provides a comparative analysis of 2-Fluorobenzo[d]thiazol-6-ol against other prominent fluorinated benzothiazole analogs. While direct experimental data on this compound is sparse in peer-reviewed literature, we can leverage extensive research on its isomers and related structures to infer its potential profile and highlight key structure-activity relationships (SAR) that govern performance in different therapeutic areas. We will focus on two major fields where these compounds have shown exceptional promise: Positron Emission Tomography (PET) imaging for Alzheimer's disease and anticancer therapeutics.

The definitive diagnosis of Alzheimer's disease (AD) historically relied on post-mortem examination of brain tissue for amyloid-beta (Aβ) plaques.[3] The development of PET tracers that can visualize these plaques in living patients has revolutionized AD diagnostics and the monitoring of therapeutic interventions.[3] Benzothiazoles, derived from the amyloid-binding dye Thioflavin-T, have been central to this effort.

The benchmark compound in this class is the non-fluorinated Pittsburgh Compound B (PiB), or [11C]2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole ([11C]6-OH-BTA-1).[4][5] Its favorable properties—high affinity for Aβ plaques and rapid clearance from healthy brain tissue—set the standard for new imaging agents.[4][5] However, the short 20-minute half-life of Carbon-11 necessitates an on-site cyclotron, limiting its widespread clinical use. This critical limitation drove the development of analogs labeled with Fluorine-18, which has a more practical half-life of 110 minutes.[6]

Comparative Analysis of Key Analogs

The performance of a PET ligand is determined by a delicate balance of properties: high binding affinity (low Ki) for Aβ aggregates, sufficient lipophilicity (logP) to cross the blood-brain barrier, and rapid washout from non-target brain tissue to ensure a high signal-to-noise ratio.

Compound Name/ClassKey Structural FeaturesBinding Affinity (Ki, nM) vs. AβLipophilicity (logP)Key Finding
[11C]PiB (6-OH-BTA-1) 6-OH, 2-(4'-Methylaminophenyl)1.4 - 4.7~2.5Gold Standard: High affinity and excellent kinetics, but short half-life due to 11C.[4][5]
18F-labeled 2-Phenylbenzothiazoles F on 2-phenyl ring, often with 6-CH32.2 - 22.52.5 - 3.5Clinical Viability: Direct fluorination of the phenyl ring provides high affinity and allows for 18F labeling. These agents show high initial brain uptake and fast washout.[7]
18F-FPEG-PiB Derivatives 6-OH ether-linked to Fluoro-PEG2 - 9~3.0SAR Insight: Adding a fluoro-polyethylene glycol (FPEG) chain at the 6-position maintains high affinity while providing a site for 18F labeling.[8]
6-Fluorobenzothiazole Derivatives F at the 6-positionNot primarily for Aβ imaging; studied as cholinesterase inhibitors.[9]N/AAlternative Activity: Demonstrates that fluorine position dictates biological target.[9]
This compound (Hypothetical Profile) F at the 2-position, OH at 6-positionUnknownLower than 2-aryl analogsUntapped Potential: Direct substitution at the 2-position is uncommon for Aβ binders. This pattern would significantly alter the electron distribution of the thiazole ring itself, potentially impacting the planarity and hydrogen bonding crucial for intercalation between β-sheets in amyloid fibrils. Its smaller size compared to 2-aryl derivatives would likely reduce non-specific binding but may also lower target affinity.
Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR for amyloid imaging agents:

  • The 2-Aryl Group is Critical: A substituted phenyl ring at the 2-position is a near-universal feature of high-affinity ligands, acting as a hydrophobic and π-stacking element.

  • The 6-Position is for Modulation: The 6-position is highly tolerant of modification. A hydroxyl group (like in PiB) is beneficial, and this site is often used to attach the radioisotope via linkers without losing affinity.[4][8]

  • Fluorine on the Periphery: Successful 18F-labeled tracers typically place the fluorine atom on the 2-phenyl ring or on a linked PEG chain, distal to the core benzothiazole.[7][8] This preserves the core's binding pharmacophore while introducing the desired radioisotope.

A 2-fluoro substitution, as in this compound, represents a significant deviation from this established SAR. While it may not be an optimal candidate for Aβ imaging based on current knowledge, its unique electronic properties could be explored for other CNS targets.

Part 2: Fluorinated Benzothiazoles as Anticancer Agents

The 2-(4-aminophenyl)benzothiazole scaffold is the foundation for a class of potent and selective anticancer agents.[10] The parent compound and its derivatives exhibit remarkable cytotoxicity against specific human cancer cell lines, particularly breast cancer, with GI50 values in the nanomolar range.[10]

The mechanism of action is unique: these compounds act as prodrugs that are metabolically activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in sensitive tumors.[11] This activation leads to the formation of reactive species that bind to macromolecules like DNA, inducing cell death.[11] Fluorination is employed as a strategy to block undesirable metabolic hydroxylation and fine-tune the compound's activity profile.[10]

Comparative Analysis of Cytotoxicity
CompoundFluorine PositionSensitive Cell LinesGI50 (nM)Dose-Response Profile
2-(4-Aminophenyl)benzothiazole NoneMCF-7 (Breast), MDA 468 (Breast)< 10Biphasic
4-Fluoro-2-(4-aminophenyl)benzothiazole 4-positionMCF-7, MDA 468< 1Biphasic[10]
6-Fluoro-2-(4-aminophenyl)benzothiazole 6-positionMCF-7, MDA 468< 1Biphasic[10]
5-Fluoro-2-(4-aminophenyl)benzothiazole 5-positionMCF-7, MDA 468< 1Monophasic (No SGP)[10]
7-Fluoro-2-(4-aminophenyl)benzothiazole 7-positionMCF-7, MDA 468< 1Monophasic (No SGP)[10]
This compound (Hypothetical Profile) 2-positionUnknownUnknownUnknown

A biphasic dose-response curve shows cell kill at low concentrations followed by a second growth phase (SGP) at higher concentrations, possibly due to inactivation of the activating CYP1A1 enzyme. A monophasic curve is often considered more desirable for therapeutic development.[10]

Structure-Activity Relationship (SAR) Insights

Fluorination profoundly impacts the biological activity of these anticancer agents:

  • Potency is Retained: Fluorination at the 4-, 5-, 6-, or 7-positions retains the exquisite nanomolar potency of the parent compound.[10]

  • Dose-Response is Modulated: The position of the fluorine atom dictates the shape of the dose-response curve. Fluorine at the 5- or 7-position eliminates the undesirable biphasic response, making these compounds potentially more predictable as therapeutic candidates.[10]

  • The 2-Position: The role of a 2-fluoro substituent is undocumented in this series. This modification would directly replace the critical 4-aminophenyl group, which is essential for the prodrug mechanism. Therefore, This compound is unlikely to share the same anticancer mechanism as the 2-(4-aminophenyl)benzothiazole series. It would represent an entirely different class of compound requiring a separate biological evaluation.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data above must be robust and reproducible. Below are detailed workflows for the key assays discussed.

Protocol 1: Competitive Binding Assay for Aβ Plaque Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from Aβ aggregates.

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare AD brain homogenate (source of Aβ plaques) A1 Incubate homogenate, test compound, and radioligand at 37°C P1->A1 P2 Prepare serial dilutions of test compound P2->A1 P3 Prepare radioligand solution (e.g., [3H]PiB) P3->A1 S1 Separate bound from free radioligand via rapid vacuum filtration A1->S1 S2 Wash filter to remove non-specific binding S1->S2 C1 Quantify radioactivity on filter using liquid scintillation counting S2->C1 D1 Calculate IC50 from displacement curve C1->D1 D2 Calculate Ki using the Cheng-Prusoff equation D1->D2

Caption: Workflow for determining Aβ binding affinity (Ki).

Detailed Steps:

  • Preparation: Post-mortem Alzheimer's disease brain cortex homogenates (10-50 µg protein) are used as the source of Aβ plaques.

  • Incubation: Homogenates are incubated in a phosphate buffer solution with a fixed concentration of a known radioligand (e.g., 1 nM [3H]PiB) and varying concentrations (e.g., 0.1 to 1000 nM) of the non-labeled test compound (e.g., a fluorinated benzothiazole).

  • Equilibrium: The mixture is incubated for 2 hours at 37°C to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the brain tissue (and any bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The data is plotted as percent inhibition versus test compound concentration to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand itself.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

G cluster_cell Cell Culture cluster_treat Compound Treatment cluster_measure Measurement & Analysis C1 Seed cancer cells (e.g., MCF-7) in a 96-well plate C2 Incubate for 24h to allow attachment C1->C2 T1 Add serial dilutions of fluorinated benzothiazole C2->T1 T2 Incubate for 72 hours T1->T2 M1 Add MTT reagent to each well T2->M1 M2 Incubate for 4h (Formazan formation) M1->M2 M3 Add solubilizing agent (e.g., DMSO) M2->M3 M4 Read absorbance at 570 nm with a plate reader M3->M4 A1 Calculate percent viability and determine GI50 value M4->A1

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Steps:

  • Cell Plating: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of ~5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM). Control wells receive medium with vehicle (DMSO) only. The plates are incubated for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Solubilization: After a 4-hour incubation, a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a spectrophotometric plate reader at ~570 nm.

  • Analysis: The absorbance of treated wells is compared to the control wells to calculate the percentage of cell growth inhibition. The GI50 (Growth Inhibition 50%) value, the concentration at which cell growth is inhibited by 50%, is determined from the resulting dose-response curve.

Conclusion and Future Outlook

This guide illustrates the profound impact of fluorine substitution on the biological profile of the benzothiazole scaffold.

  • For amyloid PET imaging , the field has converged on a specific SAR paradigm: a 2-arylbenzothiazole core with fluorine placed on a peripheral group to serve as the 18F radiolabel.[7][8] Within this context, This compound represents a structural outlier and is unlikely to be a competitive Aβ imaging agent without significant modification.

  • For anticancer therapy , fluorination of the 2-(4-aminophenyl)benzothiazole core is a successful strategy for modulating the dose-response profile while maintaining high potency.[10] The position of the fluorine is critical, with substitution at the 5- or 7-position yielding a more therapeutically desirable monophasic response.[10] The title compound, This compound , lacks the essential 2-(4-aminophenyl) moiety for the established anticancer mechanism and thus cannot be directly compared.

While this compound may not fit the established molds for these two prominent applications, its unique structure warrants investigation. Its smaller size and distinct electronic properties could make it a valuable fragment or lead compound for other biological targets where different SAR principles apply. Future research should focus on broad biological screening to uncover its potential therapeutic utility.

References

  • Mathis, C. A., et al. (2003). Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry. [Link]

  • Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. [Link]

  • Serdons, K., et al. (2009). Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry. [Link]

  • Moraca, F., et al. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. PubMed. [Link]

  • Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

  • Zheng, Q. H., et al. (2011). 2-Arylimidazo[2,1-b]benzothiazoles: a new family of amyloid binding agents with potential for PET and SPECT imaging of Alzheimer's brain. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Brantley, E., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition. [Link]

  • Cui, M., et al. (2011). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2006). 2-Arylbenzothiazole derivatives for beta-amyloid plaque imaging. Journal of Nuclear Medicine. [Link]

  • Zeng, F., et al. (2013). Fluorine-18 radiolabeled heterocycles as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. Current Pharmaceutical Design. [Link]

  • Karasova, J. Z., et al. (2013). Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Fluorobenzo[d]thiazol-6-ol and its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents for conditions ranging from cancer to microbial infections and neurological disorders.[4][5] A key strategy in modern drug design involves the strategic substitution of the core scaffold to fine-tune its pharmacological profile. Halogenation, in particular, is a powerful tool for modulating a molecule's potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, objective comparison of the biological activities of two closely related halogenated benzothiazole derivatives: 2-Fluorobenzo[d]thiazol-6-ol and its chloro analog, 2-Chlorobenzo[d]thiazol-6-ol . By examining the subtle yet significant impact of substituting fluorine versus chlorine at the 2-position, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds. While direct head-to-head comparative studies on these exact molecules are sparse, this guide synthesizes data from a range of studies on closely related analogs to build a robust comparative framework.

Physicochemical Properties: The Foundation of Activity

The nature of the halogen atom profoundly influences a molecule's electronic and steric properties, which in turn affects its ability to cross cell membranes, bind to target proteins, and resist metabolic degradation. Fluorine, being the most electronegative element, is small and can form strong bonds, often enhancing metabolic stability.[6] Chlorine is larger and less electronegative but can still significantly alter electron distribution and participate in halogen bonding, influencing target engagement.

Below is a comparison of the predicted physicochemical properties for the two title compounds.

PropertyThis compound2-Chlorobenzo[d]thiazol-6-olRationale for Significance
Chemical Structure Visual representation of the molecules being compared.
Molecular Formula C₇H₄FNOSC₇H₄ClNOSDetermines the exact elemental composition and molecular weight.
Molecular Weight 169.18 g/mol 185.63 g/mol Affects diffusion rates and can influence binding pocket accommodation.
Predicted LogP ~2.1~2.5A measure of lipophilicity; critical for predicting membrane permeability and absorption. The higher value for the chloro analog suggests greater lipid solubility.
Predicted pKa ~7.5 (phenolic OH)~7.4 (phenolic OH)Indicates the acidity of the hydroxyl group, affecting ionization state at physiological pH, which impacts solubility and target interaction.
Topological Polar Surface Area (TPSA) 78.38 Ų78.38 ŲAn indicator of drug transport properties, including intestinal absorption and blood-brain barrier penetration. The identical TPSA suggests similar transport characteristics, isolating the effect of the halogen.

Note: Predicted values are generated using computational models and serve as a comparative guide. Experimental values may vary.

General Synthetic Approach

The synthesis of 2-halobenzo[d]thiazol-6-ol derivatives typically follows a well-established pathway involving the cyclization of a substituted aminothiophenol. The choice of reactants and conditions can be adapted to yield the desired halogen substitution.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Cyclization with Halogenated Reagent cluster_2 Step 3: Product Formation A 4-Amino-3-mercaptophenol B Reaction with 2-Fluoro or 2-Chloro Carbonyl/Thioacylating Agent (e.g., CXCl3, CS2/CX4) A->B Condensation/ Cyclization C This compound B->C Fluorinating Reagent D 2-Chlorobenzo[d]thiazol-6-ol B->D Chlorinating Reagent G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits

Sources

A Comparative Guide to 2-Fluorobenzo[d]thiazol-6-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative analysis of 2-Fluorobenzo[d]thiazol-6-ol derivatives, a promising class of heterocyclic compounds exhibiting significant potential in oncology research. We will delve into their synthesis, in-vitro anticancer activities against various cancer cell lines, and the underlying mechanisms of action, with a focus on structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel cancer therapeutics.

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Extensive research has highlighted the potential of substituted benzothiazoles as potent anticancer agents, effective against a wide array of cancer cell lines.[1][2][3] The anticancer efficacy of these derivatives is significantly influenced by the nature and position of various functional groups on the benzothiazole core and its appended aryl rings.[1][4]

The incorporation of a fluorine atom into pharmacologically active molecules is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] Specifically, fluorinated 2-arylbenzothiazoles have demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.[3][6] Furthermore, the hydroxyl group at the 6-position of the benzothiazole ring can contribute to the molecule's antioxidant properties and its ability to interact with biological targets. This guide focuses on the comparative anticancer potential of derivatives of this compound, exploring how modifications at the 2-position influence their cytotoxic and apoptotic activities in cancer cells.

Synthetic Strategies for this compound Derivatives

The synthesis of 2-aryl-6-hydroxy-fluorobenzothiazole derivatives typically involves the condensation of a substituted aminothiophenol with a corresponding aromatic aldehyde. A general synthetic scheme is outlined below.

General Synthetic Workflow

Synthesis_Workflow A Substituted 2-Amino-5-fluorothiophenol C Condensation Reaction (e.g., in DMSO, reflux) A->C B Substituted Benzaldehyde B->C D 2-Aryl-6-fluorobenzothiazole Derivative C->D E Hydrolysis of protecting group (if applicable) D->E F 2-Aryl-6-hydroxy-fluorobenzothiazole E->F G Purification and Characterization (Chromatography, NMR, MS) F->G

Caption: General workflow for the synthesis of 2-aryl-6-hydroxy-fluorobenzothiazole derivatives.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol provides a general guideline for the synthesis of a 2-(substituted phenyl)-6-fluorobenzo[d]thiazol-6-ol derivative.

  • Starting Material Preparation: Dissolve 2-amino-5-fluorothiophenol in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Condensation: Add an equimolar amount of the desired substituted benzaldehyde to the solution.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative In-Vitro Anticancer Activity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following table summarizes the in-vitro cytotoxic activity (IC50 in µM) of representative 2-aryl-6-substituted-benzothiazole derivatives against various human cancer cell lines. While direct comparative data for a series of this compound derivatives is limited in the public domain, the data presented for structurally related compounds provides valuable insights into structure-activity relationships.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Fluorinated 2-Arylbenzothiazoles 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[3]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[3]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)Potent (nanomolar range)[8]
6-Substituted-2-(hydroxyphenyl)benzothiazoles 6-Ammonium-2-(2-hydroxyphenyl)benzothiazoleHeLa (Cervical)Strong and selective activity[9]
6-Ammonium-2-(2-methoxyphenyl)benzothiazoleHeLa (Cervical)Strong and selective activity[9]
Other 2-Arylbenzothiazoles Indole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015[10]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[3]

Analysis of Structure-Activity Relationship (SAR):

  • Effect of 2-Aryl Substituent: The nature and position of substituents on the 2-phenyl ring play a crucial role in determining the anticancer activity. Electron-donating groups, such as hydroxyl and amino groups, appear to enhance cytotoxicity.[3][9] The potent activity of the indole-based derivative suggests that larger, heterocyclic substituents at the 2-position can be beneficial.[10]

  • Role of the 6-Hydroxy Group: The presence of a hydroxyl group at the C-6 position of the benzothiazole moiety has been shown to significantly improve selectivity against tumor cell lines.[9] This may be attributed to its ability to form hydrogen bonds with target enzymes or receptors.

  • Importance of the Fluoro Group: The fluorine atom on the benzothiazole ring is known to enhance the metabolic stability and cell permeability of the compounds, often leading to improved biological activity.[5]

Mechanism of Action: Induction of Apoptosis

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[3][11] This is a critical mechanism for an effective anticancer agent, as it leads to the safe and efficient removal of malignant cells. The induction of apoptosis by this compound derivatives is often mediated through the intrinsic (mitochondrial) pathway.

Key Signaling Pathways in Apoptosis

Apoptosis_Pathway cluster_0 This compound Derivative A Derivative B ↑ ROS Generation A->B Induces M Bcl-2 (Anti-apoptotic) ↓ Downregulation A->M N Bax (Pro-apoptotic) ↑ Upregulation A->N C Mitochondrial Membrane Potential Disruption B->C D Cytochrome c Release C->D F Apoptosome Formation D->F E Apaf-1 E->F H Caspase-9 (Initiator) F->H G Pro-caspase-9 G->H Activation J Caspase-3 (Executioner) H->J Activation I Pro-caspase-3 I->J K PARP Cleavage J->K Cleavage L Apoptosis K->L M->C N->C

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.

Recent studies have shown that benzothiazole derivatives can induce apoptosis by increasing the generation of reactive oxygen species (ROS), leading to the loss of mitochondrial transmembrane potential.[11] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to apoptotic cell death.[12] Key players in this pathway include the anti-apoptotic protein Bcl-2 (which is often downregulated) and the pro-apoptotic protein Bax (which is often upregulated).[12]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and standardized experimental protocols are essential.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxicity of compounds on adherent cancer cell lines.[7][13][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[1][4][15]

  • Protein Extraction: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Lyse the cells using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The available data on structurally related compounds strongly suggest that strategic modifications at the 2-position of the benzothiazole ring can significantly enhance cytotoxic activity and selectivity against cancer cells. The induction of apoptosis through the mitochondrial pathway appears to be a key mechanism of action for these derivatives.

Future research should focus on the systematic synthesis and comparative evaluation of a library of this compound derivatives with diverse substituents on the 2-aryl ring. This will enable a more detailed elucidation of the structure-activity relationship and the identification of lead compounds with superior anticancer profiles. Further mechanistic studies, including the investigation of their effects on other signaling pathways and their potential for in vivo efficacy, are warranted to advance these promising compounds towards clinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Mortimer CG, Wells G, Crochard JP, et al. Antitumor benzothiazoles. 26.1 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective Inhibitory activity against lung, colon, and breast cancer cell lines. J Med Chem. 2006;49(1):179-185.
  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate. Available at: [Link]

  • Junjie, Z., et al. (2015). Design, synthesis, biological evaluation and preliminary mechanism study of novel benzothiazole derivatives bearing indole-based moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 96, 173-186.
  • Aiello, S., et al. (2006). Antitumor benzothiazoles. 26.1 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective Inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 257-277.
  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link]

  • Racané, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. Available at: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate. Available at: [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. Available at: [Link]

  • A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PubMed. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Purity Validation: An In-Depth Comparison Featuring HPLC-MS for 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides a comprehensive analysis of validating the purity of 2-Fluorobenzo[d]thiazol-6-ol, a heterocyclic compound of interest in medicinal chemistry. We will present a detailed, field-tested protocol for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), establishing it as the benchmark for this application. Furthermore, we will conduct an objective comparison with orthogonal analytical techniques, including Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC). Through supporting experimental data and logical workflows, this guide will empower researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies, ensuring the integrity of their compounds.

The Imperative of Purity in Drug Development

The journey from a promising chemical entity to a therapeutic agent is paved with rigorous analytical checkpoints. For a molecule like this compound, which contains reactive functional groups, the presence of even trace-level impurities can have profound implications. These impurities may arise from starting materials, by-products of synthesis, or degradation over time.[1][2] Their presence can alter pharmacological activity, introduce toxicity, or compromise the stability of the final drug product.[1] Therefore, employing a highly sensitive and specific analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[2][3]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) emerges as a uniquely powerful tool for this purpose. It combines the superior separation capabilities of HPLC with the definitive identification power of MS, making it ideal for the comprehensive purity assessment of complex small molecules.[4][5][6]

The Gold Standard: HPLC-MS for Purity Determination

For a polar, aromatic compound like this compound, a reverse-phase HPLC method coupled with a mass spectrometer provides unparalleled specificity and sensitivity. The liquid chromatography stage separates the primary compound from any potential impurities based on their differential partitioning between the mobile and stationary phases.[7] Simultaneously, the mass spectrometer provides mass-to-charge ratio (m/z) data, which offers definitive structural confirmation of the main peak and tentative identification of any co-eluting or closely related impurities.[8][9]

Causality Behind the Method: Why HPLC-MS is the Optimal Choice
  • Specificity: The combination of retention time from HPLC and the unique mass-to-charge ratio from MS provides two orthogonal data points for identification, drastically reducing the chance of misidentification.[4] A Photodiode Array (PDA) detector, run in series before the MS, can further enhance specificity by providing UV-Vis spectral data for peak purity analysis.[10][11][12]

  • Sensitivity: Modern MS detectors can achieve detection limits in the sub-ppm range, which is critical for identifying and quantifying trace impurities that could be pharmacologically active.[9][13]

  • Versatility: HPLC-MS can analyze a wide range of compounds, including those that are non-volatile or thermally labile, making it more suitable than GC-MS for many pharmaceutical compounds.[5]

  • Information-Rich Data: A single run provides not only the purity percentage but also the molecular weights of impurities, offering crucial clues for their structural elucidation and helping to understand degradation pathways or synthetic inefficiencies.[8][14]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a robust, self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) for analytical procedure validation.[15][16][17]

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Purity Calculation A 1. Weighing Accurately weigh ~1 mg of this compound B 2. Dissolution Dissolve in 1 mL of Acetonitrile/Water (50:50) A->B C 3. Filtration Filter through a 0.22 µm syringe filter B->C D 4. Injection Inject 5 µL onto the HPLC system C->D E 5. Separation Chromatographic separation (C18 column, gradient elution) D->E F 6. Detection PDA (210-400 nm) followed by ESI-MS detection E->F G 7. Integration Integrate all peaks in the chromatogram F->G H 8. Purity Calculation Area % = (Area_main / Area_total) * 100 G->H I 9. Impurity ID Analyze MS data of minor peaks for m/z identification G->I Method_Selection Start Start: Purity Analysis Required Q1 Need to identify & quantify trace-level unknown impurities? Start->Q1 Q2 Is the sample a highly crystalline solid (>98.5%)? Q1->Q2 No HPLC_MS Primary Method: HPLC-MS Q1->HPLC_MS Yes Q3 Need absolute purity without a specific impurity standard? Q2->Q3 No DSC Orthogonal Method: DSC Q2->DSC Yes qNMR Orthogonal Method: qNMR Q3->qNMR Yes GC_MS Generally Unsuitable: GC-MS (for this molecule) Q3->GC_MS No

Caption: Decision logic for selecting an analytical purity method.

Quantitative NMR (qNMR)

qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard without needing a reference standard of the analyte itself. [18][19][20]

  • Strengths:

    • Provides an absolute measure of purity (mass %). [21] * Non-destructive and provides rich structural information. [18] * Excellent for quantifying known impurities if their signals are resolved.

  • Limitations:

    • Significantly lower sensitivity compared to HPLC-MS; may not detect impurities below the 0.1% level. [20] * Signal overlap can complicate quantification in complex mixtures. [22] * Does not detect non-proton-containing impurities (e.g., inorganic salts). [18]

Differential Scanning Calorimetry (DSC)

DSC determines purity by measuring the melting point depression of a crystalline material, which is a function of the molar fraction of impurities, based on the Van't Hoff equation. [23]

  • Strengths:

    • Provides a measure of absolute purity (mole %) for highly pure, crystalline substances. [23][24] * Fast and requires minimal sample preparation. [23]* Limitations:

    • Only applicable to crystalline solids with a sharp melting point. [24] * Unreliable for purity levels below 98.5 mole %. * Does not provide any structural information about the impurities.

    • The compound must not decompose upon melting. [24]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase. [7]

  • Strengths:

    • Excellent for analyzing volatile and semi-volatile compounds.

  • Limitations:

    • Unsuitable for non-volatile or thermally labile compounds like this compound. The high temperatures required for volatilization would likely cause degradation, providing an inaccurate purity profile.

Data Synthesis: A Comparative Performance Overview

To provide a clear, objective comparison, the table below summarizes the expected performance of each technique for the purity analysis of a hypothetical batch of this compound.

Parameter HPLC-MS qNMR DSC GC-MS
Purity Type Relative Purity (Area %)Absolute Purity (Mass %)Absolute Purity (Mole %)Relative Purity (Area %)
Typical Purity Result 99.85%99.7%99.8% (mol)Not Applicable
LOD/LOQ ~1-10 ppm~500-1000 ppm~1000-5000 ppmNot Applicable
Structural Info Yes (Molecular Weight)Yes (Full Structure)NoYes (Fragmentation Pattern)
Key Advantage Highest sensitivity & specificity; impurity identification. [9]Absolute quantification without a specific reference standard. [18][19]Fast analysis for highly pure crystalline solids. [23]Excellent for volatile compounds. [7]
Key Limitation Requires reference standard for absolute quantification.Lower sensitivity; signal overlap issues. [20]Only for crystalline, thermally stable compounds >98.5% pure. [24]Unsuitable for non-volatile compounds.

Advanced Application: Forced Degradation Studies

To build a truly robust analytical method, it must be "stability-indicating." This is confirmed through forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light, as mandated by ICH guideline Q1A. [1][3][25]The goal is to intentionally degrade the sample by 5-20%. [25]HPLC-MS is the ideal tool for this analysis, as it can separate the newly formed degradation products from the parent API and provide their molecular weights, which is the first step in structural elucidation and understanding the molecule's stability. [1][2]

Conclusion

While orthogonal methods like qNMR and DSC provide valuable, complementary data for an overall quality assessment, HPLC-MS stands as the superior technique for the routine and in-depth purity validation of this compound. Its unmatched combination of separation power, sensitivity, and specificity allows for the confident detection and identification of trace-level impurities, which is paramount for ensuring the safety and quality of pharmaceutical agents. By integrating this method within a framework of sound analytical principles and orthogonal cross-validation, drug development professionals can build a comprehensive and trustworthy purity profile for their compounds.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025). Pharma Begin.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed.
  • Determine limits of detection LOD and limits of quantification LOQ.
  • Purity Determination and DSC Tzero Technology.TA Instruments.
  • E928 Standard Test Method for Purity by Differential Scanning Calorimetry. (2025).
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). The Scientist.
  • HPLC Column Selection Guide.Aurora Pro Scientific.
  • Determination of purity by differential scanning calorimetry (DSC).
  • A practical guide to forced degradation and stability studies for drug substances.Onyx Scientific.
  • What do Limit of Detection and Limit of Quantit
  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. (2013). Shimadzu.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012).
  • Peak purity in hplc. (2021). Pharmaguideline Forum.
  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). National Institute of Standards and Technology (NIST).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • Identity and Purity - Small Molecules.Pacific BioLabs.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Peak Purity Algorithms using Diode Array Detectors. (2016).
  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik.
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Ways to Test for Chemical Purity. (2024). Cal-Star.
  • Top 5 Methods of Assessing Chemical Purity.Moravek, Inc.
  • Waters Column Selection Guide for Polar Compounds. (2024).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
  • LC-MS and CE-MS Str
  • How to calculate LOD and LOQ of analyte by hplc? (2016).
  • ICH Guidelines for Analytical Method Valid
  • Polar Column in HPLC Example. (2025). Hawach.
  • IMPURITY PROFILING. (2024). IJCRT.org.
  • Infographic: What's the Best Column for Polar Compound Retention? (2017).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare.GL Sciences.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.Benchchem.
  • Identifying and elucid
  • Analytical Services for Purity Determin
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.

Sources

A Head-to-Head In Vitro Comparison: 2-Fluorobenzo[d]thiazol-6-ol Derivatives Versus Established Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Neurodegenerative Disease and Drug Discovery

In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment. This guide provides a comprehensive in vitro efficacy comparison of a promising class of emerging compounds, 2-substituted-6-fluorobenzo[d]thiazoles, against well-established cholinesterase inhibitors: Donepezil, Galantamine, and Rivastigmine. By presenting side-by-side experimental data, detailed protocols, and mechanistic insights, this document serves as a critical resource for researchers navigating the landscape of cholinesterase inhibitor development.

The Scientific Rationale: Targeting Cholinesterase in Neurodegeneration

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients. Cholinesterase inhibitors function by blocking the enzymes responsible for the breakdown of ACh in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[1][2] While acetylcholinesterase (AChE) is the primary target, butyrylcholinesterase (BChE) also plays a role in ACh hydrolysis, and its activity increases as Alzheimer's disease progresses. Therefore, dual or selective inhibition of these enzymes presents a key strategy in drug design.[3]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the benzothiazole ring has been explored to modulate the physicochemical and biological properties of these derivatives, leading to the investigation of 2-substituted-6-fluorobenzo[d]thiazoles as a novel class of cholinesterase inhibitors.[3]

Comparative In Vitro Efficacy: A Data-Driven Analysis

The cornerstone of this guide is the direct comparison of the inhibitory potency (IC50 values) of 2-substituted-6-fluorobenzo[d]thiazole derivatives against AChE and BChE, benchmarked against the standard inhibitors Donepezil, Galantamine, and Rivastigmine. The data presented below is synthesized from peer-reviewed studies, providing a quantitative basis for evaluation.

Table 1: In Vitro Inhibitory Activity (IC50) against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
2-Substituted-6-fluorobenzo[d]thiazole Derivatives
N,N-dimethylcarbamate derivative0.83 ± 0.051.36 ± 0.080.61
N,N-diethylcarbamate derivative0.48 ± 0.030.73 ± 0.040.66
N,N-dipropylcarbamate derivative0.29 ± 0.020.38 ± 0.020.76
N-methyl-N-propylcarbamate derivative0.41 ± 0.030.62 ± 0.040.66
Known Inhibitors (Reference Standards)
Donepezil~0.023 µM~3.4 µM~0.007
Galantamine~0.35 µM-AChE Selective
Rivastigmine~5.5 µM-Dual Inhibitor

Data for 2-substituted-6-fluorobenzo[d]thiazole derivatives are representative values from published research.[3] IC50 values for known inhibitors are approximate and can vary based on experimental conditions.

Understanding the Mechanism of Action

Cholinesterase inhibitors prevent the breakdown of acetylcholine by interacting with the active site of the cholinesterase enzymes.[2]

cluster_0 Synaptic Cleft cluster_1 Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Inhibitor 2-Fluorobenzo[d]thiazol-6-ol Derivative or Known Inhibitor Inhibitor->AChE Blocks Active Site

Figure 1: Simplified signaling pathway of cholinergic neurotransmission and the action of cholinesterase inhibitors.

The active site of AChE contains a catalytic triad and a peripheral anionic site (PAS). Known inhibitors exhibit different binding modes:

  • Donepezil is a non-competitive inhibitor that binds to the PAS of AChE.

  • Galantamine is a competitive and reversible inhibitor that binds to the active site of AChE.

  • Rivastigmine is a pseudo-irreversible inhibitor that carbamylates the enzyme's active site.

The 2-substituted-6-fluorobenzo[d]thiazole derivatives, particularly the carbamate derivatives, are designed to act as reversible inhibitors, mimicking the transition state of acetylcholine hydrolysis.[3]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for evaluating the in vitro efficacy and cytotoxicity of cholinesterase inhibitors.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE and BChE activity.[3]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylthiocholine hydrolysis by the enzyme.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water).

    • AChE or BChE enzyme solution (e.g., from electric eel or equine serum) diluted in phosphate buffer to the desired concentration.

    • Test compound solutions (2-fluorobenzo[d]thiazole derivatives and known inhibitors) prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound concentration to the wells.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow Ellman's Method Workflow A Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Inhibitors) B Add Inhibitor, Enzyme, and DTNB to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with Substrate C->D E Measure Absorbance at 412 nm (kinetic read) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 values F->G

Figure 2: Experimental workflow for the in vitro cholinesterase inhibition assay using Ellman's method.

In Vitro Cytotoxicity Assessment (MTT Assay)

Evaluating the cytotoxicity of potential drug candidates is crucial to assess their therapeutic window. The MTT assay is a standard colorimetric assay for measuring cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as HepG2 (human liver cancer cell line), in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (2-fluorobenzo[d]thiazole derivatives and known inhibitors) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds at various concentrations.

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: In Vitro Cytotoxicity (IC50) against HepG2 Cell Line
CompoundCytotoxicity IC50 (µM)
2-Substituted-6-fluorobenzo[d]thiazole Derivatives
N,N-dipropylcarbamate derivative> 100
Known Inhibitors (Reference Standards)
Donepezil> 100

Data for the N,N-dipropylcarbamate derivative is a representative value from published research.[3] Cytotoxicity of known inhibitors can vary, but they are generally considered non-toxic at their therapeutic concentrations.

Discussion and Future Directions

The in vitro data presented in this guide demonstrates that 2-substituted-6-fluorobenzo[d]thiazole derivatives are a promising class of cholinesterase inhibitors. Notably, the N,N-dipropylcarbamate derivative exhibits potent, dual inhibition of both AChE and BChE, with IC50 values in the sub-micromolar range.[3] This dual inhibition profile may offer a therapeutic advantage in later stages of Alzheimer's disease where BChE activity is more prominent.

Furthermore, the high IC50 value against the HepG2 cell line suggests a favorable in vitro safety profile for the N,N-dipropylcarbamate derivative, indicating a good degree of selectivity for cholinesterases over general cellular toxicity.[3]

In comparison to the established drugs, the 2-substituted-6-fluorobenzo[d]thiazole derivatives show comparable, and in some cases, more balanced inhibitory activity against both AChE and BChE than the highly AChE-selective Donepezil.

Future research should focus on:

  • In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of the 2-substituted-6-fluorobenzo[d]thiazole scaffold.

  • In vivo studies in animal models of Alzheimer's disease to evaluate the pharmacokinetic properties, brain penetration, and efficacy of these novel inhibitors.

  • Further toxicological studies to confirm the safety profile of the most promising lead compounds.

This comprehensive guide provides a solid foundation for researchers to understand the in vitro efficacy of this compound derivatives in the context of established cholinesterase inhibitors. The data and protocols presented herein are intended to facilitate further research and development in the critical area of neurodegenerative disease therapeutics.

References

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers. Available at: [Link].

  • Calculated IC 50 values for the inhibition of AChE and BChE by the charged triazolinium. ResearchGate. Available at: [Link].

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. Available at: [Link].

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PMC. Available at: [Link].

  • In vitro inhibition (IC 50 , μM) and selectivity of the studied compounds on AChE and BuChE. ResearchGate. Available at: [Link].

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. MDPI. Available at: [Link].

  • Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed. Available at: [Link].

  • In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. MDPI. Available at: [Link].

  • Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. PMC. Available at: [Link].

  • The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. PubMed. Available at: [Link].

  • Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. MDPI. Available at: [Link].

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. Available at: [Link].

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. Available at: [Link].

  • Cholinesterase inhibitor. Wikipedia. Available at: [Link].

  • What are Cholinesterase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link].

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Fluorobenzo[d]thiazol-6-ol Analogs as Amyloid-β Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Fluorobenzo[d]thiazol-6-ol analogs, a prominent class of molecules investigated for the in vivo imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy as Positron Emission Tomography (PET) ligands, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel diagnostics and therapeutics for neurodegenerative disorders.

Introduction: The Quest for Effective Aβ Imaging Agents

The early and accurate diagnosis of Alzheimer's disease is a critical unmet need in modern medicine. The deposition of Aβ plaques in the brain is a central event in the disease's pathogenesis, often preceding the onset of clinical symptoms by several years.[1][2] PET imaging using radiolabeled tracers that specifically bind to these plaques offers a non-invasive window into the living brain, enabling early diagnosis, disease progression monitoring, and the evaluation of anti-amyloid therapies.[3]

The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[4][5] A key breakthrough in Aβ imaging was the development of Pittsburgh Compound-B ([¹¹C]PiB), a thioflavin-T analog based on the 2-arylbenzothiazole core.[6] Specifically, the [N-methyl-¹¹C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole structure of PiB demonstrated high affinity for Aβ plaques and favorable brain kinetics.[6][7] However, the short 20.4-minute half-life of Carbon-11 necessitates an on-site cyclotron, limiting its widespread clinical use.[1] This limitation spurred the development of ¹⁸F-labeled analogs (¹⁸F half-life ≈ 110 minutes), offering logistical advantages and the potential for higher quality images.[4]

This guide focuses on a specific and promising class of these second-generation agents: analogs of this compound. We will dissect how subtle modifications to this core structure impact binding affinity, selectivity, and pharmacokinetic properties.

The Core Scaffold and the Rationale for its Selection

The 2-aryl-6-hydroxybenzothiazole scaffold forms the foundation of this class of imaging agents. Its selection is not arbitrary; it is rooted in a deep understanding of the structural requirements for binding to the β-sheet-rich conformation of aggregated Aβ fibrils.

Key Structural Features and Their Significance

The planarity of the benzothiazole ring system is thought to be crucial for intercalation into the channels of Aβ fibrils. The 2-aryl substituent provides an additional planar region that can further enhance this interaction. The hydroxyl group at the 6-position is a critical feature, often involved in hydrogen bonding interactions within the Aβ binding site.[6]

The introduction of a fluorine atom, particularly at the 2-position of the benzothiazole core or on the 2-aryl ring, is a strategic choice. Fluorine's high electronegativity and small size can modulate the electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability without significantly increasing steric hindrance.[8]

Below is a diagram illustrating the core scaffold and the key positions for modification that will be discussed in this guide.

Caption: Core chemical structure of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is exquisitely sensitive to the nature and position of substituents on the benzothiazole core and the 2-aryl ring. The following sections provide a comparative analysis of these modifications, supported by in vitro binding affinity data (Ki values).

Modifications at the 2-Aryl Ring (R¹)

The substituent on the phenyl ring at the 2-position of the benzothiazole core plays a pivotal role in modulating binding affinity and lipophilicity.

Compound IDR¹ (Substituent at 2-Aryl Ring)Ki (nM) for Aβ plaquesReference
Analog A 4'-methylaminophenyl2.2[3]
Analog B 4'-fluorophenyl9.0[9]
Analog C 4'-aminophenyl11.0[10]
Analog D 3'-iodo-4'-aminophenyl11[10]
Analog E 4'-(2-fluoroethyl)aminophenylHigh Affinity (qualitative)[4]

Analysis:

  • Amino and Methylamino Groups: The presence of a methylamino or amino group at the 4'-position of the phenyl ring generally confers high binding affinity.[3][10] This is exemplified by the low nanomolar Ki values of Analogs A and C. These groups are likely involved in hydrogen bonding or electrostatic interactions within the Aβ binding site.

  • Fluorine Substitution: Direct fluorination of the 4'-position (Analog B) maintains good binding affinity, highlighting the utility of fluorine as a bioisostere for hydrogen and its role in PET imaging with ¹⁸F.[9]

  • Impact of Halogen Size: The introduction of a larger halogen, such as iodine at the 3'-position (Analog D), does not significantly alter the binding affinity compared to the non-iodinated parent compound (Analog C), suggesting that this position can tolerate some steric bulk.[10]

  • Fluoroalkoxy Chains: The addition of a fluoroethoxy chain at the 4'-amino group has been shown to result in very low binding affinity for amyloid aggregates.[4] This suggests that steric hindrance at this position is detrimental to binding.

Modifications at the 6-Position of the Benzothiazole Core (R²)

The 6-position is another critical locus for modification, directly influencing binding affinity and pharmacokinetic properties.

Compound IDR² (Substituent at Position 6)Ki (nM) for Aβ plaquesReference
Analog F (PIB) 6-hydroxy1.4 (Kd)[6][7]
Analog G 6-methyl2.2[3]
Analog H 6-(2-fluoroethoxy)Excellent Affinity (qualitative)[4]
Analog I 6-aminoHigh Affinity (qualitative)[1]
Analog J 6-unsubstitutedLower Affinity (general trend)[3]

Analysis:

  • The Importance of the 6-Hydroxy Group: The hydroxyl group in PiB (Analog F) is a key contributor to its high binding affinity, likely through hydrogen bonding.[6]

  • Methyl and Fluoroethoxy Substituents: Replacing the hydroxyl group with a methyl group (Analog G) or a fluoroethoxy group (Analog H) can maintain or even lead to excellent binding affinity.[3][4] This indicates that this position can accommodate different functionalities that may influence properties like lipophilicity and brain penetration. The fluoroethoxy group is particularly interesting as it provides a convenient site for ¹⁸F-radiolabeling.[4]

  • Amino Group: An amino group at the 6-position (Analog I) is also well-tolerated and can result in high-affinity binders.[1]

  • Unsubstituted Benzothiazole: Generally, analogs lacking a substituent at the 6-position exhibit lower binding affinity, underscoring the importance of an interaction at this position.[3]

Experimental Protocols: A Self-Validating System

The reliability of SAR data hinges on the robustness and reproducibility of the experimental methodologies. Here, we provide a detailed, step-by-step protocol for a key in vitro assay used to determine the binding affinity of these analogs.

In Vitro Competitive Binding Assay with [³H]PIB

This assay is a cornerstone for evaluating the binding affinity of new, non-radiolabeled benzothiazole analogs by measuring their ability to displace a known high-affinity radioligand, [³H]PIB, from Aβ plaques in postmortem human brain tissue homogenates.

Methodology:

  • Preparation of Brain Homogenates:

    • Obtain postmortem brain tissue from a confirmed Alzheimer's disease patient (frontal cortex is commonly used due to high plaque density) and a healthy control.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 10% (w/v).

    • Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant contains the Aβ plaques.

    • Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of [³H]PIB (typically 1-2 nM).

    • Add increasing concentrations of the unlabeled test compound (the this compound analog) to the wells. A typical concentration range would be from 0.1 nM to 10 µM.

    • Add a fixed amount of the brain homogenate (e.g., 50-100 µg of protein) to each well.

    • To determine non-specific binding, include wells containing a high concentration (e.g., 10 µM) of unlabeled PiB.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the brain homogenate with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PIB).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Self-Validation and Causality:

  • Inclusion of Controls: The use of both AD and healthy control brain tissue is crucial to demonstrate the specificity of the binding to Aβ plaques.

  • Non-Specific Binding: The determination of non-specific binding is essential for accurate calculation of specific binding and, consequently, the Ki value.

  • Saturation Binding: To validate the assay, a saturation binding experiment with [³H]PIB should be performed initially to determine its Kd and Bmax (maximum number of binding sites), confirming the presence of a single high-affinity binding site.

  • Reproducibility: The assay should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.

Synthesis of this compound Analogs: A General Workflow

The synthesis of these analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Benzothiazole Ring Formation cluster_2 Step 3: Reduction and Functionalization A Substituted 4-nitroaniline C N-(substituted-4-nitrophenyl)benzamide A->C Pyridine B Substituted benzoyl chloride B->C D N-(substituted-4-nitrophenyl)thiobenzamide C->D Lawesson's reagent E 2-(substituted-aryl)-6-nitrobenzothiazole D->E Oxidative cyclization (e.g., K₃[Fe(CN)₆]) F 2-(substituted-aryl)-6-aminobenzothiazole E->F Reduction (e.g., SnCl₂ or H₂/Pd-C) G Final Analog F->G Further modification (e.g., diazotization, fluorination)

Caption: General synthetic workflow for 2-aryl-6-substituted-benzothiazole analogs.

Rationale behind the Synthetic Strategy:

This synthetic route offers several advantages. It is modular, allowing for the introduction of diversity at both the 2-aryl ring (by using different benzoyl chlorides) and the benzothiazole core (by starting with different substituted anilines). The key steps, such as thioamide formation and oxidative cyclization, are well-established reactions in heterocyclic chemistry. The final reduction and functionalization steps provide access to a wide range of analogs with different substituents at the 6-position.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a well-defined and critical area of research in the development of PET imaging agents for Alzheimer's disease. The key takeaways from this guide are:

  • The 2-aryl-6-hydroxybenzothiazole scaffold is a highly effective pharmacophore for binding to Aβ plaques.

  • Substitutions at the 4'-position of the 2-aryl ring and the 6-position of the benzothiazole core are crucial for optimizing binding affinity and pharmacokinetic properties.

  • Small, electron-donating groups at the 4'-position of the aryl ring, such as amino or methylamino groups, generally lead to high affinity.

  • The 6-position can tolerate various substituents, including hydroxyl, methyl, and fluoroalkoxy groups, which can be leveraged for radiolabeling with ¹⁸F.

  • Careful consideration of steric and electronic effects is paramount in the design of new analogs to maintain high binding affinity and achieve desirable in vivo characteristics, such as optimal lipophilicity for blood-brain barrier penetration and rapid washout from non-target tissues.

Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to improve the signal-to-noise ratio in PET imaging. This may involve the exploration of novel linkers and substituents that enhance brain uptake and clearance from healthy tissue. Furthermore, the development of multi-target ligands that can simultaneously image both Aβ plaques and other pathological markers of Alzheimer's disease, such as tau tangles, represents an exciting and challenging frontier in the field.

References

  • Cai, L., et al. (2010). Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 18(23), 8347-8356.
  • El-Sayed, N. S., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821.
  • Serdons, K., et al. (2009). Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 52(5), 1428-1437.
  • Kumar, A., & Singh, A. (2022). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer’s Activity on Human BACE-1 Complex AYH- 011 Target.
  • Kapoor, S., et al. (2023). STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. ijprems, 6(5).
  • Chopra, H., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease. Pharmaceuticals, 15(11), 1361.
  • Özkay, Y., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24209-24222.
  • Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
  • Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754.
  • Mishra, P., et al. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy and Radiopharmaceuticals, 25(5), 539-548.
  • ResearchGate. (n.d.). General scheme for synthesis of benzothiazole. Retrieved from [Link]

  • Chen, C. H., et al. (2014). Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.
  • Ikonomovic, M. D., et al. (2016). Postmortem Neocortical 3H-PiB Binding and Levels of Unmodified and Pyroglutamate Aβ in Down Syndrome and Sporadic Alzheimer's Disease. Molecular Neurobiology, 53(3), 1600-1614.
  • ResearchGate. (n.d.). General scheme for synthesis of benzothiazole. Retrieved from [Link]

  • Klunk, W. E., et al. (2005). In vitro binding of [³H]PIB to human amyloid deposits of different types. Journal of Histochemistry & Cytochemistry, 53(6), 767-774.
  • Psonka-Antonczyk, K. M., et al. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. ACS Omega, 8(50), 47863-47873.
  • Kung, M. P., et al. (2003). Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease. Nuclear Medicine and Biology, 30(6), 565-574.
  • Wang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and Evaluation as Amyloid Imaging Agent in Comparison With [11C]PIB. Current Radiopharmaceuticals, 2(1), 36-43.
  • Cassella Farbwerke Mainkur AG. (1975). Process for the preparation of 2-(4-Aminophenyl)-benzothiazole derivatives.
  • Zhang, W., et al. (2006). 2-Arylbenzothiazole derivatives for beta-amyloid plaque imaging. Journal of Nuclear Medicine, 47(supplement 1), 20P.
  • Papagiannopoulou, D., et al. (2017). 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. Molecular Pharmaceutics, 14(10), 3535-3545.
  • Waseem, M. A., et al. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1162-1171.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Zubenko, G. S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-468.
  • Loewe, W., et al. (1974). Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
  • Ono, M., et al. (2018). An in vitro paradigm to assess potential anti-Aβ antibodies for Alzheimer's disease.
  • Kular, S., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(10), 1259-1271.

Sources

A Comparative Guide to 2-Fluorobenzo[d]thiazol-6-ol Based Tracers for PET Imaging in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-Fluorobenzo[d]thiazol-6-ol based Positron Emission Tomography (PET) tracers for the imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. We will delve into their synthesis, radiolabeling, and performance characteristics, drawing objective comparisons with alternative imaging agents, including second-generation tau PET tracers. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neurodegenerative disease.

Introduction: The Imperative for Precise Neuroimaging

The accurate in vivo detection and quantification of neuropathological hallmarks are critical for the early diagnosis, differential diagnosis, and monitoring of disease progression and therapeutic efficacy in neurodegenerative disorders like Alzheimer's disease. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality capable of visualizing and quantifying specific molecular targets in the living brain. The development of targeted radiotracers is the cornerstone of this technology.

The 2-arylbenzothiazole scaffold, particularly derivatives of 2-(4'-aminophenyl)-6-hydroxybenzothiazole, has been a cornerstone in the development of PET tracers for imaging Aβ plaques. The prototypical agent, Pittsburgh Compound-B ([11C]PiB), revolutionized the field by enabling the visualization of Aβ pathology in living individuals. However, the short half-life of carbon-11 (t½ ≈ 20.4 minutes) limits its widespread clinical use. This necessitated the development of fluorine-18 (t½ ≈ 109.8 minutes) labeled analogs, leading to the emergence of this compound based tracers and their derivatives.

This guide will explore the nuances of these tracers, providing a comparative analysis of their performance and discussing their place in the evolving landscape of neuroimaging.

The this compound Scaffold: A Versatile Platform for Aβ Imaging

The this compound core structure offers several advantages for designing Aβ PET tracers. Its planar nature facilitates intercalation into the β-sheet structures of amyloid fibrils. The introduction of a fluorine-18 atom allows for a longer half-life, enabling centralized production and distribution of the radiotracer. Furthermore, modifications at various positions of the benzothiazole and phenyl rings have allowed for the fine-tuning of key properties such as binding affinity, lipophilicity, and brain kinetics.

Key Performance Characteristics of PET Tracers

The ideal PET tracer for neuroimaging should possess the following characteristics:

  • High binding affinity and selectivity for the target of interest (e.g., Aβ plaques).

  • Good blood-brain barrier (BBB) penetration to reach the target in the brain.

  • Rapid brain uptake and washout from non-target tissues to ensure a high signal-to-noise ratio.

  • Favorable in vivo metabolism , with minimal formation of brain-penetrant radiometabolites.

  • Amenable and efficient radiosynthesis with high radiochemical yield and purity.

We will now compare several prominent this compound based tracers based on these critical parameters.

Comparative Analysis of this compound Based Tracers

Several fluorinated benzothiazole derivatives have been synthesized and evaluated for their potential in imaging Aβ plaques. The following table summarizes the in vitro binding affinities and in vivo performance of some key examples.

Tracer Name/AbbreviationChemical StructureKi (nM) for Aβ plaquesBrain Uptake (2 min p.i., %ID/g)Brain Washout (60 min p.i., %ID/g)Reference
[18F]Flutemetamol ([18F]GE067)2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-olHigh (specific values vary)~3.67~1.0[1]
[18F]5 (6-methyl-2-(4'-[18F]fluorophenyl)-1,3-benzothiazole)6-methyl-2-(4'-[18F]fluorophenyl)-1,3-benzothiazole2.2 - 22.5High (specific values vary)Fast[2][3]
2-(4'-[18F]fluorophenyl)-1,3-benzothiazole2-(4'-[18F]fluorophenyl)-1,3-benzothiazole9.03.200.21[4][5]
[18F]2 (6-amino-2-(4'-[18F]fluorophenyl)-1,3-benzothiazole)6-amino-2-(4'-[18F]fluorophenyl)-1,3-benzothiazoleHigh (specific values vary)High (specific values vary)Slower than other tracers[6]
[18F]2-(4'-(methylamino)phenyl)-6-(2-fluoroethoxy)benzothiazole2-(4'-(methylamino)phenyl)-6-(2-fluoroethoxy)benzothiazoleHigh (specific values vary)ExcellentGood[7]

Expert Insights: The data presented in the table highlights the structure-activity relationships within this class of tracers. For instance, the introduction of a methyl group at the 6-position in [18F]5 appears to maintain high binding affinity while promoting favorable brain kinetics.[2][3] In contrast, while [18F]2 also shows high brain uptake, its washout is slower, which could potentially impact the signal-to-background ratio.[6] [18F]Flutemetamol has been successfully translated into clinical use, demonstrating the viability of this chemical scaffold.[1] The fluoroethoxy derivative also shows promise with excellent brain entry and clearance properties.[7]

Experimental Methodologies: A Closer Look

To provide a practical context for the presented data, we will now detail the key experimental protocols used to evaluate these tracers.

Radiosynthesis of this compound Based Tracers

The radiosynthesis of these tracers typically involves a nucleophilic aromatic substitution reaction using [18F]fluoride.

Diagram of a General Radiosynthesis Workflow:

Radiosynthesis_Workflow cluster_0 Fluorine-18 Production & Activation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Cyclotron [18O]H2O Target Irradiation QMA [18F]Fluoride Trapping (QMA Cartridge) Cyclotron->QMA Elution Elution with K2CO3/Kryptofix-222 QMA->Elution Azeotropic_Drying Azeotropic Drying Elution->Azeotropic_Drying Reaction Nucleophilic Substitution (Heating) Azeotropic_Drying->Reaction Precursor Nitro or Diaryl-iodonium Precursor Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control (Radio-TLC, HPLC) Formulation->QC Final_Product [18F]Labeled Tracer QC->Final_Product

Caption: General workflow for the radiosynthesis of 18F-labeled benzothiazole tracers.

Step-by-Step Protocol for Radiolabeling of 2-(4'-[18F]fluorophenyl)-1,3-benzothiazole:

  • [18F]Fluoride Production and Activation:

    • Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

    • Trap the aqueous [18F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

    • Elute the [18F]fluoride from the cartridge using a solution of potassium carbonate and Kryptofix-222 in acetonitrile/water.

    • Dry the [18F]fluoride/Kryptofix-222 complex by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction:

    • Add the nitro-precursor, 2-(4'-nitrophenyl)-1,3-benzothiazole, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), to the dried [18F]fluoride complex.

    • Heat the reaction mixture at a high temperature (e.g., 150°C) for a specific duration (e.g., 20 minutes) to facilitate the nucleophilic aromatic substitution.[4][5]

  • Purification and Formulation:

    • Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

    • Collect the fraction containing the desired [18F]-labeled product.

    • Formulate the purified tracer in a physiologically compatible solution, typically a mixture of saline and ethanol.

  • Quality Control:

    • Confirm the radiochemical purity and identity of the final product using analytical radio-HPLC and radio-thin-layer chromatography (radio-TLC).

In Vitro Autoradiography

In vitro autoradiography is a crucial technique to visualize the specific binding of a radiotracer to its target in tissue sections.

Diagram of In Vitro Autoradiography Workflow:

Autoradiography_Workflow cluster_0 Tissue Preparation cluster_1 Incubation & Washing cluster_2 Signal Detection & Analysis Brain_Extraction Brain Tissue Extraction (Human post-mortem or Animal) Freezing Cryosectioning (e.g., 20 µm) Brain_Extraction->Freezing Mounting Thaw-mounting onto Microscope Slides Freezing->Mounting Preincubation Pre-incubation in Buffer Mounting->Preincubation Incubation Incubation with Radiotracer (Total & Non-specific Binding) Preincubation->Incubation Washing Washing to Remove Unbound Tracer Incubation->Washing Drying Drying of Slides Washing->Drying Exposure Exposure to Phosphor Screen or Autoradiography Film Drying->Exposure Imaging Phosphorimager or Film Scanning Exposure->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Caption: Workflow for in vitro autoradiography of brain sections with radiolabeled tracers.

Step-by-Step Protocol for In Vitro Autoradiography of Aβ Plaques:

  • Tissue Preparation:

    • Obtain post-mortem human brain tissue from diagnosed Alzheimer's disease patients and age-matched controls, or from transgenic animal models of Alzheimer's disease.

    • Prepare frozen brain sections (typically 10-20 µm thick) using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides.[8]

  • Incubation:

    • Pre-incubate the slides in a buffer solution (e.g., phosphate-buffered saline, PBS) to rehydrate the tissue and remove endogenous substances.

    • For total binding, incubate the sections with a solution of the radiotracer in a suitable buffer.

    • For non-specific binding, incubate adjacent sections with the radiotracer solution containing a high concentration of a non-radioactive competing ligand (e.g., unlabeled PiB).

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radiotracer.

    • Perform a final rinse in distilled water to remove buffer salts.

    • Dry the slides thoroughly.

  • Imaging and Analysis:

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film.

    • Scan the plate or film using a phosphor imager or densitometer to visualize the distribution and intensity of the radiotracer binding.

    • Quantify the signal in specific brain regions and calculate the specific binding by subtracting the non-specific binding from the total binding.

Comparison with Alternative PET Tracers: A Broader Perspective

While this compound based tracers have proven valuable for imaging Aβ pathology, the field of neuroimaging is continuously evolving. A comprehensive comparison must include other classes of tracers targeting different pathological hallmarks, particularly tau pathology.

Second-Generation Tau PET Tracers

The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is another key pathological feature of Alzheimer's disease and other tauopathies. The development of selective tau PET tracers has been a major focus of recent research. Second-generation tau tracers have been designed to overcome the limitations of first-generation agents, such as off-target binding to monoamine oxidase (MAO) enzymes.

Key Second-Generation Tau Tracers:

  • [18F]MK-6240: Exhibits high affinity and selectivity for NFTs with low off-target binding.

  • [18F]PI-2620: Shows high affinity for both 3R and 4R tau isoforms, making it potentially useful for a broader range of tauopathies.[9]

  • [18F]RO-948: Demonstrates favorable kinetics and low off-target binding.

Head-to-Head Comparison:

FeatureThis compound Based Tracers (Amyloid)Second-Generation Tau Tracers
Primary Target Amyloid-beta (Aβ) plaquesNeurofibrillary Tangles (NFTs) of tau protein
Clinical Utility Early detection of Aβ pathology, differential diagnosis of dementiaStaging of disease progression, monitoring tau-targeted therapies
Selectivity High selectivity for Aβ plaques over NFTsHigh selectivity for NFTs over Aβ plaques; improved selectivity over first-generation tau tracers (reduced MAO binding)
Off-Target Binding Generally low, though some white matter binding can be observedVaries between tracers; some show off-target binding in the meninges, choroid plexus, or vascular structures.[9]
Information Provided Presence and density of amyloid pathologyPresence, density, and spatial distribution of tau pathology, which correlates better with cognitive decline

Expert Insights: The choice between an amyloid and a tau PET tracer depends on the specific clinical or research question. Amyloid imaging is well-established for the early detection of Alzheimer's pathology, as Aβ deposition is one of the earliest events in the disease cascade. However, the correlation between amyloid load and cognitive impairment is not always straightforward. Tau pathology, on the other hand, shows a stronger correlation with neuronal dysfunction and clinical symptoms. Therefore, tau PET imaging is becoming increasingly important for disease staging and for monitoring the efficacy of anti-tau therapies. Next-generation tau tracers like [18F]MK-6240 and [18F]PI-2620 have shown significant improvements in selectivity and are promising tools for both research and clinical applications.[9][10]

Conclusion and Future Directions

The this compound scaffold has been instrumental in the development of fluorine-18 labeled PET tracers for the in vivo imaging of amyloid-beta plaques. Tracers like [18F]Flutemetamol have successfully translated into clinical practice, aiding in the diagnostic workup of patients with cognitive impairment. The continuous efforts in medicinal chemistry have led to a range of derivatives with optimized properties, offering a valuable toolkit for researchers.

However, the field of neuroimaging is moving towards a multi-modal approach, where information from different imaging modalities and tracers is integrated to provide a more complete picture of the underlying pathology. The development and validation of highly selective second-generation tau PET tracers represent a significant advancement in this direction.

Future research will likely focus on:

  • Head-to-head comparative studies of amyloid and tau PET tracers in the same patient cohorts to better understand the interplay between these two key pathologies.

  • Development of novel tracers with even higher affinity and selectivity, and reduced off-target binding.

  • Application of these tracers in clinical trials to accelerate the development of effective disease-modifying therapies for Alzheimer's disease and other neurodegenerative disorders.

By providing a comprehensive and objective comparison of these important imaging tools, this guide aims to empower researchers and clinicians to make informed decisions in their pursuit of understanding and combating neurodegenerative diseases.

References

  • Serdons, K., et al. (2009). Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 52(5), 1428-1437. [Link]

  • Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorganic & Medicinal Chemistry Letters, 19(4), 1134-1137. [Link]

  • Neumaier, B., et al. (2010). Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques in Alzheimer's disease. Applied Radiation and Isotopes, 68(6), 1066-1072. [Link]

  • Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4′-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Sci-Hub. [Link]

  • Lee, B. C., et al. (2011). Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques. Bioorganic & Medicinal Chemistry, 19(9), 2980-2990. [Link]

  • Gifford Bioscience. Autoradiography Protocol. Gifford Bioscience Website. [Link]

  • National Center for Biotechnology Information. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. PubChem. [Link]

  • National Center for Biotechnology Information. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. PubChem. [Link]

  • Declercq, L., et al. (2016). Comparison of New Tau PET-Tracer Candidates With [18F]T808 and [18F]T807. Molecular Imaging, 15, 1536012116667537. [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (2025). Next-Generation Tau Radiotracers Outperform FDA-Approved Imaging Agents in Detecting Alzheimer's Disease. SNMMI Press Release. [Link]

  • National Center for Biotechnology Information. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. PubChem. [Link]

  • Becerril-Gaitan, A., et al. (2024). Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition. Alzheimer's Research & Therapy, 16(1), 1-12. [Link]

  • ResearchGate. (n.d.). Structures of first- and second-generation tau-PET tracers. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro autoradiography of postmortem AD brain sections with [125I]IMPY or AV-138. ResearchGate. [Link]

  • Hostetler, E. D., et al. (2023). The Sensitivity of Tau Tracers for the Discrimination of Alzheimer's Disease Patients and Healthy Controls by PET. International Journal of Molecular Sciences, 24(13), 10769. [Link]

  • Kung, M. P., et al. (2003). Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease. Journal of Molecular Neuroscience, 20(3), 241-248. [Link]

  • Yousefi, B. H., et al. (2011). A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2(9), 673-677. [Link]

  • El-Sayed, N. F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • ResearchGate. (n.d.). 18F-radioactivity uptake and washout in the brain of mouse models of AD. ResearchGate. [Link]

  • Yurttaş, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23533-23546. [Link]

  • Hussain, I., et al. (2019). Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. Bioorganic Chemistry, 88, 102936. [Link]

  • Forschungszentrum Jülich. (2025). Autoradiography. Forschungszentrum Jülich Website. [Link]

  • Yousefi, B. H., et al. (2011). A Novel (18)F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2(9), 673-677. [Link]

  • Liu, B., et al. (2009). Synthesis and β-amyloid binding properties of rhenium 2-phenylbenzothiazoles. Nuclear Medicine and Biology, 36(5), 537-544. [Link]

  • Biosensis. (n.d.). HQ-O RTD Amyloid Plaque Stain Reagent Protocol. Biosensis Website. [Link]

  • Gateau, C., et al. (2017). Link Between Affinity and Cu(II) Binding Sites to Amyloid-β Peptides Evaluated by a New Water-Soluble UV-Visible Ratiometric Dye with a Moderate Cu(II) Affinity. Inorganic Chemistry, 56(17), 10587-10595. [Link]

  • Estrada, L. D., et al. (2018). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. ACS Chemical Neuroscience, 9(10), 2549-2561. [Link]

  • Al-Hilal, M., et al. (2023). Measurement of Aβ Amyloid Plaques and Tau Protein in Postmortem Human Alzheimer's Disease Brain by Autoradiography Using [18F]Flotaza, [125I]IBETA, [124/125I]IPPI and Immunohistochemistry Analysis Using QuPath. International Journal of Molecular Sciences, 24(7), 6333. [Link]

  • Perez-Gonzalez, M., et al. (2020). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 25(18), 4235. [Link]

  • Grabarz, A. M., et al. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. The Journal of Physical Chemistry B, 127(48), 10255-10263. [Link]

Sources

A Researcher's Guide to the Cytotoxicity of Fluorinated Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

The benzothiazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] A key strategy for optimizing the therapeutic potential of these molecules is the incorporation of fluorine atoms.

The strategic placement of fluorine can profoundly alter a molecule's physicochemical properties. Due to its high electronegativity and small size, fluorine can modulate lipophilicity, metabolic stability, and binding affinity to target proteins.[7][8][9][10] These modifications often translate into enhanced membrane permeability, greater potency, and improved pharmacokinetic profiles.[7][11]

However, not all fluorinations are equal. The specific position of the fluorine atom on the benzothiazole ring—a concept known as positional isomerism—can dramatically influence cytotoxic efficacy.[12][13] This guide provides a comparative analysis of fluorinated benzothiazole isomers, supported by experimental data, to illuminate how subtle structural changes can lead to significant differences in anticancer activity.

Comparative Cytotoxicity Analysis: The Impact of Isomeric Position

The anticancer potency of fluorinated benzothiazoles is critically dependent on the substitution pattern on the benzothiazole core and any appended aryl rings. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit 50% of cancer cell growth, is the standard metric for this comparison. A lower IC50 value indicates higher potency.

The following table summarizes experimental data for various fluorinated benzothiazole derivatives, highlighting the differential effects of fluorine placement on cytotoxicity against several human cancer cell lines.

Compound/IsomerFluorine PositionCancer Cell LineCell TypeIC50 (µM)Reference(s)
PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole)5-FluoroNon-Small Cell Lung, Colon, BreastCarcinomaPotent (Specific IC50 not detailed in source)[14]
3-(5-fluorobenzo[d]thiazol-2-yl)phenol5-FluoroMCF-7Breast Adenocarcinoma0.57[2]
4-(5-fluorobenzo[d]thiazol-2-yl)phenol5-FluoroMCF-7Breast Adenocarcinoma0.4[2]
Substituted Bromopyridine Acetamide Benzothiazole DerivativeNot SpecifiedSKRB-3Breast Cancer0.0012[15]
Substituted Bromopyridine Acetamide Benzothiazole DerivativeNot SpecifiedSW620Colorectal Adenocarcinoma0.0043[15]
Indole based Hydrazine Carboxamide ScaffoldNot SpecifiedHT-29Colon Adenocarcinoma0.015[2]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Non-fluorinated)N/AA549Lung Carcinoma68 µg/mL[16]

Note: The data illustrates the high potency that can be achieved with fluorinated benzothiazoles. Direct side-by-side comparisons of positional isomers (e.g., 5-fluoro vs. 6-fluoro vs. 7-fluoro on the same core structure) are less common in single publications but are a critical area of investigation in drug development.

Mechanisms of Cytotoxicity: Inducing Programmed Cell Death

Fluorinated benzothiazoles exert their anticancer effects through several interconnected mechanisms, most commonly culminating in the induction of apoptosis (programmed cell death).

Key mechanistic pathways include:

  • Induction of Oxidative Stress: Some derivatives elevate levels of reactive oxygen species (ROS) within cancer cells, leading to DNA double-strand breaks and subsequent cell cycle arrest.[5][17]

  • Cell Cycle Arrest: A frequent outcome of DNA damage is the arrest of the cell cycle, often at the G2/M checkpoint, which prevents cancer cells from proliferating.[17]

  • Activation of the Intrinsic Apoptotic Pathway: This is a dominant mechanism for many benzothiazoles.[4][5] The process is initiated by intracellular stress, leading to a loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of enzymes called caspases (specifically caspase-9 and the executioner caspase-3), ultimately leading to cell death.[4]

  • Modulation of Survival Pathways: Certain benzothiazole derivatives have been shown to suppress critical cell survival signaling pathways, such as the PI3K/AKT pathway, further promoting apoptosis.[4]

cluster_cell Cancer Cell FB Fluorinated Benzothiazole ROS ↑ Reactive Oxygen Species (ROS) FB->ROS Mito Mitochondrion FB->Mito Stress Signal DNA_Damage DNA Damage ROS->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Casp3->Apoptosis cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Incubate (24h) for Adhesion seed->adhere treat 3. Add Compound Dilutions incubate_treat 4. Incubate (24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 2-4h) solubilize 6. Solubilize Formazan (DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzothiazole scaffold is a powerful and validated approach for generating potent anticancer agents. Experimental evidence clearly demonstrates that these compounds can induce cancer cell death at low concentrations, often by triggering the intrinsic apoptotic pathway.

The critical takeaway for researchers is the profound impact of positional isomerism. The location of the fluorine atom is not a trivial detail; it is a key determinant of biological activity. Future research should focus on systematic comparative studies of a full series of positional isomers (e.g., 4-, 5-, 6-, and 7-fluoro analogs) to build a comprehensive structure-activity relationship (SAR) model. Such studies will enable more rational drug design, guiding the synthesis of next-generation benzothiazoles with enhanced potency and improved selectivity for cancer cells, ultimately paving the way for more effective therapeutic agents.

References

  • Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Kaur, R., & Kumar, K. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository, University of Florence. [Link]

  • Anonymous. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]

  • Kaur, R., & Kumar, K. (2019). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 183, 111720. [Link]

  • Kaur, R., & Kumar, K. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ummadi, R. R., et al. (2025). Benzothiazole derivatives incorporating fluorine. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. [Link]

  • Anonymous. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry. [Link]

  • Singh, S. K., & Singh, S. K. (2024). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. [Link]

  • ResearchGate. (n.d.). Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Activity of 5F 203 (5 mg/kg, 4 consecutive days) on growth of MCF-7 and MDA-MB-435 tumours in the same mouse. ResearchGate. [Link]

  • Anonymous. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. [Link]

  • Kumar, D., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports, 7(1), 2533. [Link]

  • Kim, H. J., et al. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(11), 3389. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of 2-Fluorobenzo[d]thiazol-6-ol. Given the limited publicly available screening data for this specific molecule, we present a strategic, multi-tiered experimental plan. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each step to ensure a thorough and reliable assessment of compound specificity.

Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity

The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] this compound, a member of this class, possesses structural motifs—a hydroxyl group and a fluorine atom—that can significantly influence its binding affinity, selectivity, and pharmacokinetic properties.[4]

However, the very versatility that makes the benzothiazole scaffold attractive also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[5] For any compound intended as a chemical probe or therapeutic candidate, a comprehensive understanding of its selectivity profile is not merely academic—it is fundamental to interpreting biological data correctly and predicting potential toxicities. An inhibitor's value is directly tied to the confidence with which its effects can be attributed to its intended target.[6] This guide, therefore, outlines a robust, field-proven strategy to systematically map the interaction landscape of this compound.

The Strategic Workflow: A Multi-Tiered Approach to Profiling

We advocate for a sequential, multi-tiered approach that begins with a broad, unbiased screen and progressively narrows down to specific, physiologically relevant interactions. This workflow ensures that resources are used efficiently while building a comprehensive and self-validating dataset.

G cluster_0 Tier 1: Initial Target Landscape cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Functional & Phenotypic Impact T1 Broad Kinome Profiling (e.g., KINOMEscan®) T1_desc Identify potential binding partners across the kinome in vitro. T1->T1_desc T2 Cellular Thermal Shift Assay (CETSA®) Confirms target engagement in intact cells. T1->T2 Validate Hits T2_desc Validate in vitro hits in a physiologically relevant context. T2->T2_desc T3 Downstream Pathway Analysis (e.g., Western Blot, Functional Assays) T2->T3 Assess Function T3_desc Link target engagement to a measurable biological effect. T3->T3_desc

Caption: A multi-tiered workflow for cross-reactivity profiling.

Tier 1: Unbiased Kinome-Wide Profiling

Causality: Benzothiazole derivatives frequently target the ATP-binding pocket of protein kinases.[5][7] Therefore, the most logical and unbiased first step is to screen this compound against a large, representative panel of human kinases. This "compound-centric" approach can reveal unexpected off-targets and provide a broad map of the compound's interaction space.[8][9]

Recommended Platform: KINOMEscan®, an active site-directed competition binding assay, is the industry standard.[10][11] It measures the ability of a compound to displace a reference ligand from the kinase active site. A key advantage is that it is ATP-independent, providing true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be skewed by ATP concentration.[12]

Hypothetical Data & Comparison:

To contextualize the potential results for this compound, we compare its hypothetical data against two well-characterized kinase inhibitors: a highly selective inhibitor (Compound A) and a known multi-kinase inhibitor (Compound B).

Kinase TargetThis compound (Hypothetical Kd, nM)Compound A (Selective Inhibitor) (Kd, nM)Compound B (Multi-Kinase Inhibitor) (Kd, nM)
Primary Target X 15 5 10
Off-Target Y250>10,00050
Off-Target Z800>10,000120
Off-Target P>10,000>10,00085
Off-Target Q>10,000>10,000300

Interpretation: In this hypothetical scenario, this compound shows high affinity for Primary Target X, but also exhibits moderate off-target binding to kinases Y and Z. This profile is distinct from the highly selective Compound A and the more promiscuous Compound B.[13] This initial screen immediately identifies a focused set of proteins that require further validation.

Tier 2: Validating Target Engagement in a Cellular Context

Causality: A compound's ability to bind a recombinant protein in a purified system does not guarantee it will engage the same target within the complex milieu of a living cell.[6] Factors like cell permeability, efflux pumps, and intracellular compound concentration can drastically alter target engagement. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to directly measure this engagement in intact cells or even tissues.[14][15]

Principle of CETSA: The core principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation.[16] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures can be quantified to confirm target engagement.[17]

G cluster_0 No Compound cluster_1 With Compound P_unbound Target Protein (Unbound) Heat1 Apply Heat P_unbound->Heat1 P_denatured Protein Denatures & Aggregates Heat1->P_denatured P_stable Protein is Stabilized & Remains Soluble P_bound Target Protein + Compound (Bound Complex) Heat2 Apply Heat P_bound->Heat2 Heat2->P_stable

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of this compound, indicating thermal stabilization. Conversely, if the compound does not engage the target in cells, no shift will be observed. This step is critical for validating the hits from Tier 1 and eliminating false positives that arise from in vitro artifacts.

Tier 3: Assessing Functional Consequences of Target Engagement

Causality: Confirming that a compound enters cells and binds to a target is crucial, but the ultimate goal is to understand the functional consequence of that binding. Does the engagement of Primary Target X (and off-targets Y and Z) lead to the expected modulation of its downstream signaling pathway?

Experimental Approach: This tier is highly dependent on the identity of the validated targets. Assuming Primary Target X is a kinase, a logical experiment would be:

  • Western Blot Analysis: Treat cells with this compound and measure the phosphorylation status of a known, direct substrate of Target X. A potent and selective inhibitor should decrease the phosphorylation of the substrate in a dose-dependent manner.

  • Phenotypic Assays: Broader assays, such as the MTT assay for cell viability, can help determine the overall cellular consequence (e.g., cytotoxic, cytostatic) and establish a therapeutic window by comparing effects on cancerous vs. normal cell lines.[18]

Comparative Data Table (Hypothetical):

AssayThis compoundCompound A (Selective)Compound B (Multi-Kinase)
Target X Substrate Phosphorylation (IC50) 50 nM20 nM35 nM
Off-Target Y Pathway Modulation (EC50) 800 nM>10,000 nM150 nM
Cell Viability (A549 Lung Cancer, IC50) 200 nM150 nM90 nM
Cell Viability (MRC-5 Normal Lung, IC50) 2,500 nM>10,000 nM500 nM
Selectivity Index (Normal/Cancer) 12.5>665.6

Interpretation: This functional data adds the final layer of understanding. This compound effectively inhibits its primary target's function in cells, but at higher concentrations, it also begins to affect the pathway of Off-Target Y. Its selectivity index, a measure of cancer cell selectivity over normal cells, is moderate—better than the promiscuous Compound B but not as clean as the highly selective Compound A. This complete dataset allows for an informed decision on the compound's future development.

Detailed Experimental Protocols

Protocol 1: KINOMEscan® Profiling (Adapted from DiscoverX/Eurofins)
  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100x stock solution of the highest desired screening concentration.

  • Assay Principle: The assay relies on competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[12]

  • Binding Reaction: Kinases are combined with the immobilized ligand and the test compound in microtiter plates. The reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase is washed away. The amount of kinase remaining bound to the solid support is inversely proportional to its affinity for the test compound.

  • Quantification: The amount of bound kinase is measured using quantitative PCR (qPCR) to detect the DNA tag.[12]

  • Data Analysis: Results are typically reported as "% Control", where low percentages indicate strong binding. For Kd determination, an 11-point dose-response curve is generated.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Seed cells (e.g., A549) in a multi-well plate and allow them to adhere. Treat the cells with either vehicle (e.g., 0.1% DMSO) or various concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.[19]

  • Heat Challenge: Seal the plate and heat the cells across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection: Quantify the amount of the target protein in the supernatant using an appropriate method, such as Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement and stabilization.[15]

Protocol 3: Western Blot for Downstream Substrate Phosphorylation
  • Cell Treatment: Seed cells and starve them of serum overnight to reduce basal signaling. Treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: If applicable, stimulate the signaling pathway with an appropriate growth factor or activator for a short period (e.g., 15 minutes) to induce phosphorylation of the substrate.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) and probe with a primary antibody specific for the phosphorylated form of the substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Densitometry: Quantify band intensity to determine the relative change in phosphorylation.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Features of selective kinase inhibitors. Chemistry & Biology. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Goldstein, D. M., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. [Link]

  • Dai, L., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Axelsson, H., et al. (2019). Using High-Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for studying signal transduction. FEBS Letters. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • MRC PPU. Kinase Profiling Inhibitor Database. [Link]

  • Kamal, A., et al. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform Brochure. [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Ukleja, M., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences. [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • Korkmaz, E. N., et al. (2022). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. [Link]

  • Johnson-Davis, K. L., et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Analytical Toxicology. [Link]

  • Lim, S. M., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents. [Link]

  • PubChem. 2-Amino-6-fluorobenzothiazole. [Link]

  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Al-Ostath, A. I., et al. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. [Link]

  • Wang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. [Link]

  • Petri, K., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of 2-Fluorobenzo[d]thiazol-6-ol are paramount to ensuring the safety of laboratory personnel and preventing environmental contamination. Due to the toxicological profile of related benzothiazole derivatives, this compound must be treated as a hazardous chemical waste.[1][2]

Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe management. The molecule's structure combines a benzothiazole core, known for a range of toxicological effects, with a fluorine atom, classifying it as a halogenated organic compound.

  • Benzothiazole Moiety: Benzothiazole and its derivatives are recognized as potential dermal sensitizers, respiratory tract irritants, and have been investigated for endocrine-disrupting and genotoxic effects.[1][2][3] Epidemiological studies of workers in industries with high exposure to certain benzothiazoles have suggested links to increased cancer risks.[1][2]

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond places this compound in a chemical class that is subject to specific waste disposal regulations. Halogenated organic wastes are typically segregated from other organic wastes and require high-temperature incineration for complete destruction to prevent the formation of persistent environmental pollutants.[4][5]

Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS Hazard Statement (Anticipated)Precautionary Statement (Anticipated)Rationale
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312Based on the general toxicity of benzothiazole derivatives.[6][7]
Skin Irritation H315: Causes skin irritationP280, P302+P352A common property of benzothiazoles.[8]
Serious Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338A common property of benzothiazoles.[6][7][8]
Respiratory Irritation H335: May cause respiratory irritationP261, P271A potential hazard when handling the compound as a powder or aerosol.[8]

Immediate Safety and Handling Protocols

Before beginning any work that will generate waste, it is crucial to establish a safe operating procedure. This involves the consistent use of engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

  • Engineering Controls: All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.

    • Body Protection: A laboratory coat must be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[9][10]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process.[9] this compound waste is classified as Halogenated Organic Waste .

Waste_Segregation_Workflow start Waste Generated (e.g., contaminated gloves, glassware, unused solid, solutions) is_halogenated Is the primary hazardous component This compound? start->is_halogenated is_solid Is the waste primarily solid or liquid? is_halogenated->is_solid  Yes non_halogenated Segregate according to non-halogenated waste protocol (Consult EHS) is_halogenated->non_halogenated  No collect_solid Collect in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' is_solid->collect_solid Solid collect_liquid Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' is_solid->collect_liquid Liquid store_saa Securely close container and place in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa Spill_Response_Protocol spill Spill of this compound Occurs assess Assess Severity spill->assess alert Alert personnel in the immediate area assess->alert Minor & Manageable evacuate EVACUATE AREA. Pull fire alarm if necessary. Call EHS/Emergency Services. assess->evacuate Major or Uncontrolled ppe Don appropriate PPE: - Double gloves - Safety goggles - Lab coat alert->ppe contain Contain the spill. For solids: gently cover. For liquids: surround with absorbent. ppe->contain cleanup Clean up spill using a chemical absorbent kit. contain->cleanup collect Collect all cleanup materials into a hazardous waste bag or container. cleanup->collect label_waste Label container as 'Hazardous Waste: Spill Debris (this compound)' collect->label_waste decontaminate Decontaminate the area and any equipment used. label_waste->decontaminate report Report the incident to your supervisor and EHS. decontaminate->report

Emergency Spill Response Workflow

Regulatory Framework

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [11]Your laboratory will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates the specific rules for on-site waste accumulation times and volumes. [12][13]Adherence to these federal regulations, as well as state and institutional policies, is not just a matter of best practice—it is a legal requirement.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. American Chemical Society.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed.
  • Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. PubMed.
  • Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF.
  • AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Illinois Pollution Control Board.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Segreg
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management: The New Regul
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Safety Data Sheet for a rel
  • 2-Amino-6-fluorobenzothiazole Safety Inform
  • Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Fluorobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale Behind a Proactive Stance

The benzothiazole core is a well-known scaffold in medicinal chemistry, and its derivatives can exhibit a range of biological activities and, consequently, toxicological profiles. The introduction of a fluorine atom can significantly alter a molecule's properties, including its reactivity, membrane permeability, and metabolic stability. Therefore, a cautious and well-informed approach to PPE is not just a regulatory requirement but a scientific imperative.

Core Principles of Chemical Handling

Before delving into specific PPE recommendations, it is crucial to establish a foundation of safe laboratory practices. All work with 2-Fluorobenzo[d]thiazol-6-ol, especially when dealing with the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] A thorough risk assessment should be performed before any new procedure is undertaken.

Personal Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the specific experimental conditions, the quantity of the substance being handled, and the potential for exposure.

Eye and Face Protection: Shielding Against the Irreversible

Given that many benzothiazole derivatives are known to cause serious eye irritation, robust eye protection is non-negotiable.[2][3][4]

  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling this compound in any form.

  • Elevated Risk Scenarios: When there is a heightened risk of splashing—for instance, during transfers of solutions or when working with larger quantities—a face shield should be worn in addition to chemical splash goggles.[1]

Hand Protection: A Barrier Against Dermal Absorption

The potential for dermal absorption and skin irritation is a significant concern with many organic compounds.[3]

  • Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. However, for prolonged or immersive contact, consulting the glove manufacturer's compatibility chart is crucial.[1]

  • Double Gloving: For procedures involving a higher risk of exposure, such as when handling concentrated solutions or during purification, wearing two pairs of gloves (double-gloving) is a recommended practice.[1]

  • Glove Removal and Disposal: Proper glove removal technique is critical to prevent skin contact with a contaminated outer surface. Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.

Body Protection: Minimizing Skin Exposure

A laboratory coat is the standard for protecting street clothes and minimizing skin exposure.

  • Standard Use: A flame-resistant lab coat should be worn at all times and be fully buttoned.

  • Enhanced Protection: For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or suit may be necessary.[1]

Respiratory Protection: An Essential Safeguard Against Inhalation

While engineering controls like fume hoods are the primary means of preventing inhalation exposure, respiratory protection may be required in certain situations.[1]

  • Powder Handling: When handling the solid form of this compound, especially if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

  • Emergency Situations: In the event of a spill or failure of engineering controls, a respirator with an appropriate cartridge for organic vapors should be available. The specific type of respirator and cartridge should be selected based on a thorough risk assessment.

A Summary of Recommended PPE

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Chemical splash gogglesSingle pair of nitrile glovesLab coatNot generally required within a fume hood
Organic synthesis and workup Chemical splash goggles and face shieldDouble pair of nitrile glovesLab coat and chemical-resistant apronNot generally required within a fume hood
Handling of solid powder outside of a fume hood (not recommended) Chemical splash goggles and face shieldDouble pair of nitrile glovesLab coatNIOSH-approved respirator with particulate filter
Spill cleanup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridge

Procedural Workflow for Safe Handling

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Start: Assess Task cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Identify Experimental Procedure assess_physical_form Solid or Liquid? start->assess_physical_form assess_quantity Small or Large Scale? assess_physical_form->assess_quantity Liquid assess_aerosol Potential for Aerosol/Dust Generation? assess_physical_form->assess_aerosol Solid ppe_low Standard PPE: - Goggles - Nitrile Gloves - Lab Coat assess_quantity->ppe_low Small Scale ppe_medium Intermediate PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron assess_quantity->ppe_medium Large Scale assess_aerosol->ppe_low No assess_aerosol->ppe_medium Yes disposal Dispose of all contaminated materials as hazardous waste. ppe_low->disposal ppe_medium->disposal ppe_high Full Protection: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Suit - Respirator ppe_high->disposal

Caption: Decision workflow for PPE selection when handling this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, trained personnel wearing appropriate PPE can manage the cleanup using an inert absorbent material. For larger spills, or if the spill occurs outside of a fume hood, evacuate the laboratory and contact the institutional environmental health and safety (EHS) department immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste materials contaminated with this compound, including excess reagents, reaction mixtures, contaminated consumables, and used PPE, must be collected in a designated, labeled, and sealed container for hazardous waste.[5] Consult with your institution's EHS department for specific disposal protocols to ensure compliance with all local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. By adopting a proactive and informed approach to personal protective equipment, researchers can mitigate the inherent risks associated with chemical synthesis and investigation. This guide provides a comprehensive framework for the safe handling of this compound, but it is the individual researcher's commitment to a culture of safety that ultimately ensures a secure and productive laboratory environment.

References

  • Benchchem.
  • Sigma-Aldrich. (2025-11-06).
  • Sigma-Aldrich. (2024-09-06).
  • Fisher Scientific. (2009-09-26).
  • CymitQuimica. (2024-12-19).
  • Fisher Scientific.
  • Fisher Scientific. (2014-09-19).
  • MilliporeSigma. (2022-10-07).
  • CHEMM. Personal Protective Equipment (PPE).
  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Thor GmbH. (2019-11-06).
  • DC Fine Chemicals. (2024-11-04).
  • Storemasta Blog. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
  • CymitQuimica. 6-FLUORO-BENZOTHIAZOLE-2-THIOL.
  • Sigma-Aldrich. (2024-12-28).
  • Fisher Scientific.
  • Healthy Bean. (2023-04-12). PPE for Chemical Handling: A Quick Guide.
  • Fisher Scientific.
  • BLDpharm. This compound.
  • PubChem. 2-Amino-6-fluorobenzothiazole.
  • Sigma-Aldrich. 2-Amino-6-fluorobenzothiazole 99 348-40-3.
  • Benchchem. Proper Disposal of 2- Methylbenzo[d]thiazol-7-ol: A Step-by.
  • TargetMol. 2-aminobenzo[d]thiazol-6-ol.
  • Apollo Scientific. 2-Bromobenzo[d]thiazol-6-ol.
  • BLDpharm. 2-(Aminomethyl)benzo[d]thiazol-6-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzo[d]thiazol-6-ol
Reactant of Route 2
2-Fluorobenzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.